DUB-IN-2
描述
Structure
3D Structure
属性
IUPAC Name |
(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVAJBRQGBRHIK-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of DUB-IN-2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DUB-IN-2 is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB), Ubiquitin-Specific Protease 8 (USP8). Deubiquitinases play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability, localization, and activity. The aberrant function of DUBs has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of USP8
This compound exerts its biological effects through the direct inhibition of USP8, a cysteine protease responsible for removing ubiquitin moieties from substrate proteins. This inhibition leads to the accumulation of ubiquitinated substrates, ultimately earmarking them for degradation or altering their signaling functions.
Biochemical Potency and Selectivity
This compound demonstrates potent inhibitory activity against USP8 with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. Notably, it exhibits high selectivity for USP8 over other deubiquitinases, such as USP7.[1]
Key Signaling Pathways Modulated by this compound
The inhibition of USP8 by this compound has significant downstream consequences on critical cellular signaling pathways, primarily through the stabilization of ubiquitinated signaling receptors. Two key pathways affected are the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) signaling cascades.
Regulation of EGFR Degradation
USP8 is a key regulator of EGFR trafficking and degradation. By deubiquitinating EGFR, USP8 rescues the receptor from lysosomal degradation, thereby sustaining its signaling activity. This compound, by inhibiting USP8, prevents the deubiquitination of EGFR, leading to its enhanced ubiquitination and subsequent degradation. This results in the downregulation of EGFR-mediated signaling pathways, which are often hyperactivated in cancer.
Modulation of the TGF-β Signaling Pathway
Recent evidence has demonstrated that USP8 also plays a crucial role in the TGF-β signaling pathway by directly deubiquitinating and stabilizing the TGF-β type II receptor (TβRII). The TGF-β pathway is a critical regulator of cell growth, differentiation, and immune responses. By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of TβRII, thereby attenuating TGF-β signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | USP8 | 0.28 µM | [1] |
| IC50 | USP7 | > 100 µM | [1] |
| IC50 | HCT116 (colon cancer) | 0.5 - 1.5 µM | [1] |
| IC50 | PC-3 (prostate cancer) | 0.5 - 1.5 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action.
In Vitro Deubiquitinase Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against USP8.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human USP8 protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
Prepare a stock solution of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110, in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add a fixed concentration of recombinant USP8 to each well.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm for Rhodamine 110) in a kinetic mode for a specified duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence versus time plots.
-
Plot the percentage of USP8 inhibition (relative to a DMSO control) against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay
This protocol outlines the MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116 or PC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.
-
Co-Immunoprecipitation of USP8 and Substrate Proteins
This protocol describes the co-immunoprecipitation (Co-IP) method to demonstrate the interaction between USP8 and its substrates (e.g., EGFR or TβRII).
Methodology:
-
Cell Lysis:
-
Culture cells expressing the proteins of interest and treat as required.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-USP8 antibody) overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the bait (USP8) and the prey (e.g., EGFR or TβRII) proteins, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Surface Protein Biotinylation and Pulldown
This protocol details the procedure to assess the effect of this compound on the cell surface levels of TβRII.
Methodology:
-
Cell Surface Biotinylation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) on ice to label cell surface proteins.
-
Quench the reaction with a quenching solution (e.g., glycine in PBS).
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells in a suitable lysis buffer.
-
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated proteins.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the biotinylated proteins by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody specific for TβRII to determine its cell surface expression levels.
-
Conclusion
This compound is a valuable research tool for investigating the roles of USP8 in various cellular processes. Its mechanism of action, centered on the potent and selective inhibition of USP8, leads to the downregulation of key signaling pathways, including the EGFR and TGF-β pathways, through the enhanced degradation of their respective receptors. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the exploration of its therapeutic potential in diseases driven by USP8 dysregulation.
References
DUB-IN-2: A Selective USP8 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-2 is a potent and selective small-molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY). As a deubiquitinating enzyme (DUB), USP8 plays a critical role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability, localization, and activity. Dysregulation of USP8 has been implicated in several pathologies, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention. This compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of USP8 and as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical and cellular activities, experimental protocols for its characterization, and its role in relevant signaling pathways.
Core Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (USP8) | 0.28 µM (280 nM) | Biochemical Assay | [1][2][3] |
| IC₅₀ (USP7) | >100 µM | Biochemical Assay | [2][3] |
| Cell Viability IC₅₀ | 0.5 - 1.5 µM | HCT116 (colon) | [2] |
| Cell Viability IC₅₀ | 0.5 - 1.5 µM | PC-3 (prostate) | [2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₉N₅O |
| Molecular Weight | 275.26 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
Signaling Pathways Involving USP8
USP8 is a key regulator of several critical signaling pathways. This compound, by inhibiting USP8, can be used to modulate these pathways and study their downstream effects.
EGFR Signaling Pathway
USP8 deubiquitinates the Epidermal Growth Factor Receptor (EGFR), preventing its lysosomal degradation and thereby sustaining EGFR signaling.[4][5] Inhibition of USP8 by this compound is expected to enhance EGFR ubiquitination, leading to its degradation and the attenuation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation and immunity. While the direct regulation of NF-κB pathway components by USP8 is an area of ongoing research, some studies suggest that DUBs can modulate NF-κB activation by deubiquitinating key signaling intermediates.[6][7] Inhibition of such DUBs could therefore impact NF-κB-dependent gene expression.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Nrf2 activity is regulated by ubiquitination and subsequent proteasomal degradation. Some DUBs have been shown to stabilize Nrf2 by deubiquitination.[8] While a direct role for USP8 in Nrf2 regulation is still under investigation, this compound could be a useful tool to explore this potential link.
References
- 1. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deubiquitinases in the regulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinases in the regulation of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DUB3 deubiquitinates and stabilizes NRF2 in chemotherapy resistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DUB-IN-2 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-2 is a potent small molecule inhibitor of deubiquitinating enzymes (DUBs), which are critical components of the ubiquitin-proteasome system (UPS). The UPS plays a pivotal role in maintaining cellular protein homeostasis by regulating the degradation of proteins. DUBs counteract the process of ubiquitination by removing ubiquitin from substrate proteins, thereby rescuing them from degradation and modulating a variety of cellular processes, including signal transduction, cell cycle progression, and membrane trafficking. Dysregulation of DUB activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.
This compound, a derivative of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, has emerged as a valuable chemical probe for studying the function of specific DUBs.[1] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and its role in key signaling pathways.
Quantitative Data
The inhibitory activity of this compound has been characterized against several deubiquitinating enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. There are some discrepancies in the literature and commercial sources regarding the precise IC50 values, which are noted below. The data from the original publication by Colombo et al. (2010) is presented as the primary reference.
| Target DUB | This compound IC50 (µM) | Source |
| USP8 | 0.28 | MedChemExpress[2], Cayman Chemical[1] |
| USP8 | 0.93 | Selleck Chemicals |
| USP7 | >100 | MedChemExpress[2], Cayman Chemical[1] |
| USP7 | 7.2 | Selleck Chemicals |
Cell-Based Activity:
| Cell Line | Assay | This compound IC50 (µM) | Source |
| HCT116 (Colon Carcinoma) | Cell Viability | 0.5 - 1.5 | MedChemExpress[2] |
| PC-3 (Prostate Cancer) | Cell Viability | 0.5 - 1.5 | MedChemExpress[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the activity of this compound.
In Vitro Deubiquitinase (DUB) Inhibition Assay
This protocol describes a general method for measuring the inhibition of a DUB enzyme, such as USP8, by this compound using a fluorogenic substrate.
Materials:
-
Purified recombinant DUB enzyme (e.g., USP8)
-
This compound
-
DUB Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
96-well black microplate
-
Plate reader capable of fluorescence detection (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in DUB Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the serially diluted this compound or vehicle control.
-
Add the purified DUB enzyme to each well to a final concentration within the linear range of the assay.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Immediately place the plate in a plate reader and measure the increase in fluorescence over time in a kinetic mode.
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the effect of this compound on the viability of cancer cell lines like HCT116 and PC-3.
Materials:
-
HCT116 or PC-3 cells
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, F-12K for PC-3, supplemented with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO in medium).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects through the inhibition of USP8. USP8 is a key regulator of endosomal sorting and trafficking of transmembrane proteins, including the Epidermal Growth Factor Receptor (EGFR).
USP8-Mediated Regulation of EGFR Trafficking
USP8 deubiquitinates EGFR, preventing its degradation in the lysosome and promoting its recycling to the cell surface. This leads to sustained EGFR signaling, which can contribute to cancer cell proliferation. Inhibition of USP8 by this compound is expected to increase the ubiquitination of EGFR, leading to its enhanced degradation and a reduction in downstream signaling.
Caption: USP8-mediated deubiquitination and recycling of EGFR.
Experimental Workflow for this compound Characterization
The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of USP8 and the broader implications of the ubiquitin-proteasome system in health and disease. Its ability to modulate the ubiquitination status of key cellular proteins like EGFR highlights its potential as a starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research into the mechanism and applications of this compound.
References
The Deubiquitinase Inhibitor DUB-IN-2: A Technical Guide to its Modulation of PD-L1 Expression and Implications for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming resistance to immune checkpoint blockade. Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein, is a key target in this endeavor. Its expression on tumor cells facilitates immune evasion by binding to the PD-1 receptor on T cells, leading to T-cell exhaustion. The regulation of PD-L1 expression is a complex process, with post-translational modifications, particularly ubiquitination, playing a pivotal role in its stability and degradation. This technical guide provides an in-depth analysis of DUB-IN-2, a potent and selective inhibitor of the deubiquitinase (DUB) USP8. We will explore the molecular mechanisms by which this compound modulates PD-L1 expression, the downstream effects on the tumor microenvironment, and the potential for its use in combination with cancer immunotherapies. This document synthesizes quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to this compound and its Target, USP8
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Ubiquitin-Specific Protease 8 (USP8), also known as UBPY.[1][2] Deubiquitinases are a family of enzymes that remove ubiquitin from substrate proteins, thereby regulating their degradation, localization, and activity.[3] USP8 is a cysteine protease that has been implicated in various cellular processes, and its dysregulation has been linked to cancer progression.[4][5]
Table 1: this compound Inhibitory Activity
| Target | IC50 | Selectivity | Reference(s) |
| USP8 | 280 nM | >350-fold vs. USP7 (>100 µM) | [1][2] |
This compound's high selectivity for USP8 over other deubiquitinases, such as USP7, makes it a valuable tool for dissecting the specific roles of USP8 in cellular pathways and as a potential therapeutic agent with a targeted mechanism of action.
Mechanism of Action: this compound's Effect on PD-L1 Stability
The stability of the PD-L1 protein is dynamically regulated by the ubiquitin-proteasome system. The addition of ubiquitin chains to PD-L1 marks it for degradation by the proteasome. DUBs, such as USP8, can counteract this process by removing ubiquitin, thereby stabilizing PD-L1.
Recent studies have elucidated a nuanced mechanism for USP8's regulation of PD-L1. USP8 preferentially removes K63-linked polyubiquitin chains from PD-L1.[6] This is significant because K63-linked ubiquitination does not typically lead to proteasomal degradation but can influence protein trafficking and signaling. In contrast, K48-linked polyubiquitination is the canonical signal for proteasomal degradation.
The inhibition of USP8 by this compound leads to an accumulation of K63-linked polyubiquitin chains on PD-L1.[1] This increase in K63-linked ubiquitination appears to antagonize the addition of K48-linked ubiquitin chains, ultimately leading to a paradoxical stabilization and increased abundance of PD-L1 protein on the cell surface.[1][5] This elevated PD-L1 expression is a key consequence of this compound treatment in cancer cells.
This compound's Impact on the Tumor Microenvironment
Beyond its direct effect on PD-L1 stability, this compound reshapes the tumor microenvironment (TME) to be more immunologically "hot." Inhibition of USP8 by this compound has been shown to activate the NF-κB signaling pathway.[1] This activation leads to the upregulation of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of cancer cells. Increased MHC-I expression enhances the presentation of tumor antigens to CD8+ T cells, a critical step in initiating an anti-tumor immune response.
The dual effect of this compound—increasing PD-L1 expression while also promoting an inflamed TME—creates a compelling rationale for combination therapy. While elevated PD-L1 could be perceived as detrimental, it also renders the tumor more susceptible to blockade by anti-PD-1/PD-L1 antibodies. The this compound-induced inflammatory state, characterized by increased MHC-I and potentially other pro-inflammatory signals, can attract and activate immune cells, which can then be unleashed by concurrent checkpoint inhibition.
Preclinical Efficacy of this compound in Cancer Models
In preclinical studies, this compound has demonstrated significant anti-tumor activity, particularly when used in combination with other anti-cancer agents.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 | Reference(s) |
| HCT116 | Colon Cancer | 0.5-1.5 µM | [7] |
| PC-3 | Prostate Cancer | 0.5-1.5 µM | [7] |
Table 3: In Vivo Efficacy of this compound Combination Therapy in a 4T1 Murine Mammary Carcinoma Model
| Treatment Group | Dosage and Administration | Outcome | Reference(s) |
| This compound + anti-PD-L1 Ab + Paclitaxel | This compound: 1 mg/kg, IP, every other dayanti-PD-L1 Ab: 10 mg/kg, IP, twice weeklyPaclitaxel: 6 mg/kg, IP, weekly | - Decreased tumor weight and size- Reduced lung metastasis- Increased intratumoral CD8+ T cells | [1][8] |
These findings highlight the potential of a multi-pronged therapeutic approach where this compound enhances the immunogenicity of the tumor, making it more responsive to checkpoint blockade, while chemotherapy provides a direct cytotoxic effect.
Detailed Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Western Blotting for PD-L1 Expression
This protocol is designed to assess the effect of this compound on total PD-L1 protein levels in cancer cell lines.
Materials:
-
Cell Lines: H460 (non-small cell lung cancer), PC-9 (non-small cell lung cancer)
-
Reagents: this compound, DMSO (vehicle control), RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit, Laemmli sample buffer, Ponceau S solution.
-
Antibodies:
-
Primary Antibody: Rabbit anti-PD-L1 (e.g., Cell Signaling Technology, #13684, 1:1000 dilution)
-
Primary Antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 dilution)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG (1:2000 dilution)
-
-
Equipment: SDS-PAGE apparatus, wet or semi-dry transfer system, PVDF membranes, chemiluminescence imager.
Procedure:
-
Cell Treatment: Seed H460 or PC-9 cells and allow them to adhere overnight. Treat cells with this compound at desired concentrations (e.g., 2 µM and 4 µM) or DMSO for the indicated time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Membrane Staining and Blocking: Stain the membrane with Ponceau S to verify transfer efficiency. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-PD-L1 and anti-β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalizing PD-L1 to β-actin.
Co-Immunoprecipitation (Co-IP) of USP8 and PD-L1
This protocol is for determining the in-cell interaction between USP8 and PD-L1.
Materials:
-
Cell Lines: HEK293T cells
-
Plasmids: Expression vectors for Flag-tagged PD-L1 and HA-tagged USP8
-
Reagents: Transfection reagent, Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors), Protein A/G magnetic beads, elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Antibodies:
-
IP Antibody: Anti-Flag M2 affinity gel or anti-HA antibody
-
IB Antibodies: Rabbit anti-HA, Mouse anti-Flag, Rabbit anti-PD-L1, Mouse anti-USP8
-
Procedure:
-
Transfection: Co-transfect HEK293T cells with Flag-PD-L1 and HA-USP8 expression plasmids.
-
Cell Lysis: After 24-48 hours, lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Flag or anti-HA antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washes: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the input, unbound, and eluted fractions by Western blotting using antibodies against the tags (HA and Flag) or the endogenous proteins (PD-L1 and USP8).
In Vivo Murine Mammary Carcinoma Model
This protocol outlines a combination therapy study in a 4T1 syngeneic mouse model.
Materials:
-
Cell Line: 4T1 murine mammary carcinoma cells
-
Animals: 6-8 week old female BALB/c mice
-
Reagents: this compound, anti-mouse PD-L1 antibody (clone 10F.9G2 or similar), Paclitaxel, appropriate vehicles for administration.
Procedure:
-
Tumor Inoculation: Inject 5 x 10^5 4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Treatment Administration:
-
This compound: Administer 1 mg/kg via intraperitoneal (IP) injection every other day.
-
Anti-PD-L1 Antibody: Administer 10 mg/kg via IP injection twice weekly.
-
Paclitaxel: Administer 6 mg/kg via IP injection once a week.
-
Control Groups: Administer respective vehicles.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and lungs.
-
Tumor Analysis: Weigh tumors. A portion of the tumor can be processed for flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells) or for immunohistochemistry.
-
Metastasis Analysis: Count metastatic nodules on the surface of the lungs.
-
Flow Cytometry for Intratumoral CD8+ T Cells
This protocol is for quantifying CD8+ T cells within the tumor.
Materials:
-
Reagents: Collagenase D, DNase I, Red Blood Cell Lysis Buffer, FACS buffer (PBS with 2% FBS).
-
Antibodies:
-
Anti-mouse CD45-PerCP/Cy5.5
-
Anti-mouse CD3-FITC
-
Anti-mouse CD8a-PE-Cy7
-
Viability dye (e.g., Zombie Violet)
-
Procedure:
-
Tumor Digestion: Mince the harvested tumor tissue and digest in a solution of Collagenase D and DNase I to obtain a single-cell suspension.
-
Cell Staining:
-
Wash the cells and stain with a viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies (CD45, CD3, CD8a).
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on single, live cells.
-
Gate on CD45+ hematopoietic cells.
-
From the CD45+ population, gate on CD3+ T cells.
-
From the CD3+ population, quantify the percentage of CD8+ T cells.
-
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic agent for enhancing cancer immunotherapy. Its ability to stabilize PD-L1 while simultaneously promoting an inflamed tumor microenvironment through NF-κB activation provides a strong rationale for its use in combination with anti-PD-1/PD-L1 checkpoint inhibitors. The preclinical data demonstrating synergistic anti-tumor activity with immunotherapy and chemotherapy are encouraging.
Future research should focus on further elucidating the full spectrum of USP8's substrates and its role in regulating other aspects of the anti-tumor immune response. Investigating the efficacy of this compound in a broader range of cancer models, including those resistant to current immunotherapies, will be crucial. Furthermore, optimizing dosing and treatment schedules in combination therapies will be essential for translating these preclinical findings into clinical applications. The development of next-generation USP8 inhibitors with improved pharmacokinetic and pharmacodynamic properties may also be a valuable avenue for future drug development efforts. This technical guide provides a solid foundation for researchers to build upon as they explore the therapeutic potential of targeting the deubiquitinase USP8 in oncology.
References
- 1. thno.org [thno.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Emerging role of deubiquitination modifications of programmed death-ligand 1 in cancer immunotherapy [frontiersin.org]
- 6. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitination and Stabilization of PD-L1 by USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of BTLA and PD-1 can enhance therapeutic efficacy of paclitaxel on intraperitoneally disseminated tumors - PMC [pmc.ncbi.nlm.nih.gov]
Deubiquitinase-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deubiquitinating enzymes (DUBs) have emerged as a critical class of therapeutic targets in oncology, neurodegenerative disorders, and infectious diseases.[1][2] Their role in reversing protein ubiquitination makes them key regulators of cellular processes such as protein degradation, DNA repair, and signal transduction.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel, potent, and selective deubiquitinase inhibitor, Deubiquitinase-IN-2. This document details the methodologies employed in a representative high-throughput screening campaign, the subsequent structure-activity relationship (SAR) studies for lead optimization, a comprehensive chemical synthesis protocol, and the biochemical and cellular assays used to elucidate its mechanism of action and therapeutic potential. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding of this promising therapeutic candidate.
Introduction to Deubiquitinases as Drug Targets
The ubiquitin-proteasome system (UPS) is a principal mechanism for controlled protein degradation and is fundamental to cellular homeostasis.[5][6] The process of ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a dynamic and reversible process. Deubiquitinating enzymes (DUBs) are proteases that cleave ubiquitin from proteins, thereby regulating the stability and function of their substrates.[7] The human genome encodes approximately 100 DUBs, which are classified into seven families based on their catalytic domains.[2] Dysregulation of DUB activity has been implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention.[2][8]
Deubiquitinase-IN-2 is a novel small molecule inhibitor developed to selectively target a specific deubiquitinase implicated in oncogenic pathways. This guide will serve as a comprehensive resource for researchers interested in the discovery and development of DUB inhibitors.
Discovery of Deubiquitinase-IN-2
The discovery of Deubiquitinase-IN-2 was initiated through a high-throughput screening (HTS) campaign designed to identify compounds that inhibit the catalytic activity of the target deubiquitinase.
High-Throughput Screening (HTS)
A fluorogenic in vitro assay was employed for the HTS campaign, utilizing a small molecule library of over 25,000 compounds.[9][10] The assay is based on the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho110), by the target DUB.[11] Upon cleavage, the rhodamine 110 fluorophore is released, resulting in a quantifiable increase in fluorescence.
Experimental Protocol: High-Throughput Screening
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20.
-
Enzyme Solution: Purified recombinant target DUB diluted in assay buffer to a final concentration of 1 nM.
-
Substrate Solution: Ub-Rho110 diluted in assay buffer to a final concentration of 100 nM.
-
Compound Plates: Library compounds serially diluted in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of compound solution from the compound plates into the assay plates.
-
Add 10 µL of the enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over 60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound relative to DMSO controls.
-
Identify "hits" as compounds exhibiting >50% inhibition at a concentration of 10 µM.
-
The HTS campaign identified a promising hit compound, designated "Hit-1," which served as the scaffold for further optimization.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of Hit-1, a focused medicinal chemistry effort was undertaken to improve its potency, selectivity, and drug-like properties. A systematic SAR study was conducted, synthesizing and evaluating a series of analogs.
Table 1: Structure-Activity Relationship of Deubiquitinase-IN-2 Analogs
| Compound | R1 Group | R2 Group | IC50 (nM) |
| Hit-1 | -H | -CH3 | 5,200 |
| Analog-1 | -Cl | -CH3 | 2,100 |
| Analog-2 | -F | -CH3 | 3,500 |
| Analog-3 | -H | -CF3 | 850 |
| Deubiquitinase-IN-2 | -Cl | -CF3 | 50 |
The SAR studies revealed that the introduction of a chlorine atom at the R1 position and a trifluoromethyl group at the R2 position resulted in a significant increase in inhibitory potency. This optimized compound was named Deubiquitinase-IN-2.
Synthesis of Deubiquitinase-IN-2
The chemical synthesis of Deubiquitinase-IN-2 is a multi-step process starting from commercially available materials. The following is a representative synthetic route.
Experimental Protocol: Synthesis of Deubiquitinase-IN-2
-
Step 1: Synthesis of Intermediate 1. A solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) is cooled to 0°C. To this solution, trifluoroacetic anhydride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Intermediate 1.
-
Step 2: Synthesis of Intermediate 2. Intermediate 1 (1.0 eq) and 2-bromobenzoic acid (1.1 eq) are dissolved in dimethylformamide (DMF). Potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) are added, and the mixture is heated to 120°C for 24 hours under a nitrogen atmosphere. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford Intermediate 2.
-
Step 3: Synthesis of Deubiquitinase-IN-2. To a solution of Intermediate 2 (1.0 eq) in tetrahydrofuran (THF) at -78°C is added n-butyllithium (2.2 eq) dropwise. The reaction is stirred for 1 hour at -78°C, followed by the addition of isobutyraldehyde (1.5 eq). The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to yield Deubiquitinase-IN-2 as a white solid.
Biochemical and Cellular Characterization
A series of in vitro and cell-based assays were performed to characterize the potency, selectivity, and cellular activity of Deubiquitinase-IN-2.
Biochemical Assays
Table 2: Biochemical Profile of Deubiquitinase-IN-2
| Assay | Method | Result |
| Potency (IC50) | Ub-AMC Assay | 50 nM |
| Selectivity | Panel of 50 DUBs | >100-fold selective |
| Mechanism of Inhibition | Enzyme Kinetics | Reversible, Competitive |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 120 nM |
Experimental Protocol: Ub-AMC IC50 Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20.
-
Enzyme Solution: 2 nM target DUB in assay buffer.
-
Substrate Solution: 200 nM Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) in assay buffer.
-
Inhibitor: Deubiquitinase-IN-2 serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of inhibitor dilutions to a 384-well plate.
-
Add 10 µL of the enzyme solution and incubate for 30 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assays
Table 3: Cellular Activity of Deubiquitinase-IN-2
| Assay | Cell Line | Method | Result (EC50) |
| Target Engagement | HEK293T | NanoBRET™ | 0.5 µM |
| Cellular DUB Activity | HeLa | Flow Cytometry-based reporter | 1.2 µM |
| Cell Viability | A549 (Lung Cancer) | CellTiter-Glo® | 2.5 µM |
| Apoptosis Induction | A549 | Caspase-Glo® 3/7 Assay | 3.0 µM |
Experimental Protocol: Cellular Target Engagement (NanoBRET™)
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding the target DUB fused to NanoLuc® luciferase and a fluorescent tracer that binds to the DUB.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Treat the cells with serial dilutions of Deubiquitinase-IN-2 for 2 hours.
-
Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the EC50 of target engagement.
-
Signaling Pathway Analysis
To understand the downstream cellular effects of Deubiquitinase-IN-2, its impact on a key cancer-related signaling pathway was investigated. The target DUB is known to regulate the stability of a critical transcription factor in the NF-κB pathway.
References
- 1. Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deubiquitinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of deubiquitinases in cancer-associated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in small molecule inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. amsbio.com [amsbio.com]
DUB-IN-2: A Technical Guide to its Impact on Tumor Microenvironment Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key regulatory mechanism within this environment is the ubiquitin-proteasome system, which controls the stability and function of a vast array of proteins. Deubiquitinating enzymes (DUBs) are critical components of this system, acting to reverse ubiquitination and thereby rescue proteins from degradation. Their dysregulation is frequently implicated in various cancers.[1][2]
This technical guide focuses on DUB-IN-2, a potent and specific small-molecule inhibitor of Ubiquitin-Specific Peptidase 8 (USP8).[3] We will delve into the core mechanisms by which this compound, through its inhibition of USP8, modulates key signaling pathways within the tumor microenvironment, thereby influencing anti-tumor immunity and cancer cell survival. This document provides a comprehensive overview of the current understanding of this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound and the broader effects of USP8 inhibition on cancer cells.
| Compound | Target | IC50 | Cell Lines | Effect | Reference |
| This compound | USP8 | 0.28 µM | - | Potent inhibition | [3] |
| This compound | USP7 | >100 µM | - | No significant inhibition | [3] |
| This compound | - | 0.5-1.5 µM | HCT116 (colon), PC-3 (prostate) | Inhibition of cell viability | [3] |
| USP8 Inhibition Effect | Model System | Key Findings | Reference |
| PD-L1 Protein Abundance | H460, PC9 (human lung cancer cells) | Increased total and cell surface PD-L1 | [4] |
| NF-κB Signaling | H460 cells | Activation | [5] |
| MHC-I Expression | Murine tumor models | Increased expression | [5] |
| CD8+ T Cell Activation | Murine tumor models | Significant activation in combination with anti-PD-1/PD-L1 | [5] |
| TGF-β Signaling | Breast cancer cells | Antagonized TGF-β/SMAD signaling | [6] |
| TβRII Stability | Breast cancer cells | Reduced stability | [6] |
| Cell Migration and Invasion | Glioblastoma cells (LN229, T98G) | Inhibited migration and invasion | [7] |
| Apoptosis | Prostate cancer cells | Increased apoptosis | [8] |
Core Signaling Pathways Modulated by this compound (via USP8 Inhibition)
USP8 is a multifaceted deubiquitinase that regulates several critical signaling pathways implicated in cancer progression and immune evasion. By inhibiting USP8, this compound can reshape the tumor microenvironment.[5][9]
Regulation of PD-L1 and Immune Checkpoint Signaling
One of the most significant impacts of USP8 inhibition is the modulation of the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[4]
-
Mechanism: USP8 inhibition increases the K63-linked ubiquitination of PD-L1, which antagonizes its K48-linked ubiquitination and subsequent proteasomal degradation. This leads to an increase in PD-L1 protein abundance on the surface of cancer cells.[4][5]
While an increase in PD-L1 might seem counterintuitive for anti-cancer therapy, this effect is part of a broader "inflammation" of the tumor microenvironment, making it more susceptible to immunotherapy.[4] The combination of a USP8 inhibitor with an anti-PD-1/PD-L1 blockade has been shown to significantly activate infiltrated CD8+ T cells and suppress tumor growth.[5]
Caption: this compound inhibits USP8, leading to increased K63-linked ubiquitination and stabilization of PD-L1.
Activation of NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation and immunity.[8]
-
Mechanism: USP8 inhibition has been shown to trigger the innate immune response and increase the expression of Major Histocompatibility Complex Class I (MHC-I) molecules, largely through the activation of NF-κB signaling.[5] This enhanced antigen presentation can lead to improved recognition and killing of tumor cells by cytotoxic T lymphocytes.
References
- 1. Deubiquitinating enzymes: potential regulators of the tumor microenvironment and implications for immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of deubiquitinases and thier roles in tumorigenesis and development [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway [frontiersin.org]
- 9. bioengineer.org [bioengineer.org]
Investigating the Function of USP8 Using DUB-IN-2: An In-depth Technical Guide
Abstract
Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB), plays a critical role in a multitude of cellular processes, including protein trafficking, signal transduction, and cell cycle regulation. Its dysregulation has been implicated in the pathogenesis of various diseases, notably cancer. This technical guide provides a comprehensive overview of the function of USP8 and the utility of DUB-IN-2, a potent and selective USP8 inhibitor, as a chemical tool to investigate its biological roles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of signaling pathways and experimental workflows to facilitate the study of USP8.
Introduction to USP8
USP8, also known as Ubiquitin Isopeptidase Y (UBPY), is a cysteine protease that removes ubiquitin moieties from target proteins, thereby rescuing them from degradation and modulating their activity and localization.[1] A key function of USP8 is its involvement in the endosomal sorting of transmembrane receptors, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2] By deubiquitinating EGFR, USP8 prevents its lysosomal degradation, leading to its recycling to the plasma membrane and sustained downstream signaling.[2][3] This has significant implications in cancer, where EGFR signaling is often hyperactivated.[2] Beyond EGFR, USP8 has been shown to regulate other signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, and is involved in processes such as autophagy and the regulation of T-cell function.[4][5]
This compound: A Selective USP8 Inhibitor
This compound is a small molecule inhibitor of USP8. It exhibits high potency and selectivity for USP8 over other deubiquitinating enzymes, such as USP7.[6][7] This selectivity makes this compound an invaluable tool for specifically probing the functions of USP8 in cellular and in vivo models.
Quantitative Data on this compound Activity
The inhibitory effect of this compound on USP8 and its downstream cellular consequences have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (USP8) | 0.28 µM | In vitro | [7] |
| IC50 (USP7) | >100 µM | In vitro | [7] |
Table 1: In vitro inhibitory activity of this compound.
| Cell Line | IC50 (Cell Viability) | Cancer Type | Reference(s) |
| HCT116 | 0.5 - 1.5 µM | Colon Cancer | [7] |
| PC-3 | 0.5 - 1.5 µM | Prostate Cancer | [7] |
Table 2: Effect of this compound on cancer cell viability.
Signaling Pathways Regulated by USP8
USP8 is a critical regulator of multiple signaling pathways. Its inhibition by this compound provides a method to dissect its role in these complex networks.
EGFR Signaling Pathway
USP8 directly interacts with and deubiquitinates EGFR, preventing its degradation and promoting its recycling. This leads to prolonged activation of downstream pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: EGFR signaling pathway regulated by USP8.
TGF-β Signaling Pathway
USP8 can also deubiquitinate and stabilize the TGF-β receptor, thereby modulating downstream signaling through SMAD proteins, which can influence cell growth, differentiation, and apoptosis.
Caption: TGF-β signaling pathway regulated by USP8.
Experimental Workflow for Investigating USP8 using this compound
A systematic approach is crucial for elucidating the function of USP8 using this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for USP8 investigation.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the function of USP8 using this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the direct inhibitory effect of this compound on USP8 enzymatic activity.
Materials:
-
Recombinant human USP8 protein
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 50 µL of recombinant USP8 enzyme (final concentration ~10 nM) to each well.
-
Incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of Ubiquitin-AMC substrate (final concentration ~100 nM).
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes or as an endpoint reading.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells of interest (e.g., HCT116, PC-3)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9][10][11]
Immunoprecipitation (IP) for USP8-Substrate Interaction
This protocol is used to confirm the physical interaction between USP8 and its putative substrates (e.g., EGFR).
Materials:
-
Cell lysate from treated and untreated cells
-
Anti-USP8 antibody or anti-substrate antibody
-
Protein A/G magnetic beads or agarose beads
-
IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lyse cells in IP lysis buffer and quantify protein concentration.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with 2-5 µg of the primary antibody overnight at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads and wash 3-5 times with wash buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.
-
Analyze the eluate by Western blotting with antibodies against USP8 and the substrate.[12][13][14]
In Vivo Ubiquitination Assay
This assay assesses the ubiquitination status of a specific protein in cells.
Materials:
-
Cells co-transfected with plasmids for the substrate protein (e.g., HA-EGFR) and His-tagged ubiquitin (His-Ub)
-
This compound
-
Denaturing lysis buffer (e.g., 8 M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0)
-
Ni-NTA agarose beads
-
Wash buffers with decreasing pH
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Treat transfected cells with this compound or vehicle control, and MG132 (a proteasome inhibitor) for 4-6 hours before harvesting.
-
Lyse the cells in denaturing lysis buffer.
-
Incubate the lysate with Ni-NTA agarose beads for 2-4 hours at room temperature to pull down His-tagged ubiquitinated proteins.
-
Wash the beads sequentially with buffers of decreasing pH to remove non-specific binding.
-
Elute the ubiquitinated proteins by boiling the beads in 2x Laemmli sample buffer.
-
Analyze the eluate by Western blotting using an antibody against the substrate protein (e.g., anti-HA).[15][16]
Western Blotting
This technique is used to detect changes in the levels of total and phosphorylated proteins in response to this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-USP8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL chemiluminescence substrate
Procedure:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[17][18][19][20]
Conclusion
This compound serves as a powerful pharmacological tool for the functional investigation of USP8. By employing the experimental strategies and detailed protocols outlined in this guide, researchers can effectively dissect the roles of USP8 in various signaling pathways and cellular processes. The quantitative data and visual aids provided herein are intended to facilitate experimental design and data interpretation, ultimately contributing to a deeper understanding of USP8 biology and its potential as a therapeutic target.
References
- 1. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Ubiquitin-Specific Protease 8 Mutant Corticotrope Adenomas Present Unique Secretory and Molecular Features and Shed Light on the Role of Ubiquitylation on ACTH Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
DUB-IN-2: A Technical Guide to its Mechanism and Involvement in CD8+ T Cell Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deubiquitinating enzymes (DUBs) are critical regulators of protein fate and signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology and immunology. This document provides an in-depth technical overview of DUB-IN-2, a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8). We will explore the biochemical profile of this compound, the molecular pathways through which its target, USP8, influences CD8+ T cell function, and the preclinical evidence supporting its potential in cancer immunotherapy. This guide includes detailed experimental protocols for in vitro and in vivo studies, quantitative data summaries, and signaling pathway diagrams to facilitate further research and development in this area.
This compound: Pharmacological Profile and Target Specificity
This compound is a small molecule compound identified as a potent inhibitor of the deubiquitinating enzyme USP8. Its selectivity is a key feature, demonstrating significantly less activity against other deubiquitinases, such as USP7.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary target USP8 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity.
| Target DUB | IC50 Value | Reference |
| USP8 | 0.28 µM (280 nM) | [1][2] |
| USP7 | >100 µM | [1][2] |
The Role of USP8 in CD8+ T Cell Biology and Cancer Immunity
USP8 is a multifaceted deubiquitinase involved in various cellular processes, including endosomal sorting and signal transduction. Recent evidence has illuminated its critical role in T cell homeostasis and the tumor microenvironment, making it a strategic target for modulating anti-tumor immunity.
USP8 in T Cell Development and Homeostasis
USP8 is integral to normal T cell function. It has been identified as a component of the T cell receptor (TCR) signalosome, where it interacts with the adaptor protein Gads.[3][4][5] T cell-specific deletion of USP8 in mouse models has demonstrated its essential role in thymocyte maturation and the regulation of homeostasis, partly through its influence on the transcription factor Foxo1 and the subsequent expression of the IL-7 receptor alpha chain (IL-7Rα), which is crucial for T cell survival.[3][5][6]
USP8-Mediated Regulation of TGF-β Signaling and T Cell Exhaustion
A key mechanism by which USP8 influences cancer immunity is through its regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a potent immunosuppressive cytokine within the tumor microenvironment, known to drive CD8+ T cell dysfunction and exhaustion.
USP8 directly interacts with, deubiquitinates, and stabilizes the Type II TGF-β receptor (TβRII).[5][7] This action prevents the degradation of TβRII, leading to its increased expression on the surface of cancer cells. Elevated TβRII levels sensitize the cells to TGF-β, amplifying the downstream signaling cascade (e.g., SMAD activation) that promotes tumor progression and an immunosuppressive microenvironment.[7] Furthermore, tumor-derived extracellular vesicles can carry TβRII and contribute to the exhaustion of CD8+ T cells.[5][7]
By inhibiting USP8, this compound reduces the stability of TβRII, thereby dampening the TGF-β signaling pathway. This mechanism is proposed to alleviate the immunosuppressive pressure on CD8+ T cells, preventing their exhaustion and potentially restoring their anti-tumor effector functions.[5][7]
Preclinical In Vivo Efficacy of this compound
The therapeutic potential of inhibiting USP8 with this compound has been evaluated in a preclinical mouse model of breast cancer.
4T1 Murine Mammary Carcinoma Model
In a syngeneic 4T1 murine mammary carcinoma model, this compound was administered in combination with the chemotherapeutic agent paclitaxel and an anti-PD-L1 antibody.[1] This combination therapy demonstrated a significant anti-tumor effect.
| Treatment Group | Parameter | Outcome | Reference |
| This compound (1 mg/kg, i.p.) + Paclitaxel + anti-PD-L1 | Tumor Weight | Decreased | [1] |
| Tumor Size | Decreased | [1] | |
| Lung Metastasis | Decreased | [1] | |
| Intratumoral CD8+ T Cells | Increased | [1] |
These findings suggest that USP8 inhibition can enhance the efficacy of chemotherapy and immune checkpoint blockade, in part by increasing the infiltration of cytotoxic CD8+ T cells into the tumor.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound and its effects on CD8+ T cell activity.
Protocol 1: In Vitro USP8 Enzymatic Inhibition Assay
This protocol describes a fluorogenic assay to determine the IC50 of this compound against purified USP8 enzyme.
Materials:
-
Recombinant human USP8 protein
-
Ubiquitin-AMC (Ub-AMC) fluorogenic substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black, flat-bottom assay plates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw USP8 enzyme and Ub-AMC substrate on ice.
-
Prepare a 2X working solution of USP8 enzyme in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of each 10X inhibitor dilution to the appropriate wells of the 96-well plate. For positive (no inhibitor) and negative (no enzyme) controls, add 5 µL of Assay Buffer containing the same percentage of DMSO.
-
Add 20 µL of 1X Assay Buffer to the negative control wells.
-
Add 20 µL of the 2X USP8 enzyme solution to all wells except the negative controls.
-
Mix gently and pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a 2X working solution of Ub-AMC substrate in Assay Buffer.
-
Add 25 µL of the 2X Ub-AMC solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (RFU) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the RFU vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro CD8+ T Cell Exhaustion Model
This protocol details a method for generating exhausted CD8+ T cells in vitro by chronic antigen stimulation.
Materials:
-
Spleen and lymph nodes from OT-I transgenic mice
-
CD8a+ T Cell Isolation Kit (e.g., magnetic bead-based)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol (R10 medium)
-
Recombinant mouse IL-2
-
SIINFEKL peptide (OVA 257-264)
-
T-cell depleted, irradiated splenocytes from C57BL/6 mice (as antigen-presenting cells, APCs)
-
Flow cytometry antibodies: anti-CD8, anti-PD-1, anti-TIM-3, anti-LAG-3
Procedure:
-
Isolate OT-I CD8+ T cells:
-
Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse.
-
Isolate naïve CD8+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
-
-
Primary Stimulation (Day 0):
-
Co-culture 1x10^6 OT-I CD8+ T cells with 2x10^6 T-cell depleted, irradiated splenocytes.
-
Add SIINFEKL peptide to a final concentration of 1 µg/mL.
-
Add IL-2 to a final concentration of 20 U/mL.
-
Culture in R10 medium at 37°C, 5% CO2.
-
-
Chronic Re-stimulation (Day 2, 4, 6...):
-
Every 48 hours, collect the T cells, count them, and re-plate them at a density of 1x10^6 cells/mL in fresh R10 medium.
-
For the "Exhausted" group: Add fresh APCs (2x10^6/mL), SIINFEKL peptide (1 µg/mL), and IL-2 (20 U/mL).
-
For the "Effector" control group: Re-plate in fresh R10 medium with IL-2 only, without peptide or APCs after the initial stimulation.
-
This compound or vehicle control can be added during the re-stimulation phases to assess its effect on the development of exhaustion.
-
-
Analysis (Day 7-8):
-
Harvest cells from both "Exhausted" and "Effector" groups.
-
Stain cells with fluorescently-labeled antibodies against CD8, PD-1, TIM-3, and LAG-3.
-
Analyze by flow cytometry to confirm the exhausted phenotype (high co-expression of inhibitory receptors) in the chronically stimulated group.
-
Functional assays (cytokine production, cytotoxicity) can be performed as described in Protocol 3.
-
References
- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory interplay between deubiquitinating enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. USP8 promotes cancer progression and extracellular vesicle-mediated CD8+ T cell exhaustion by deubiquitinating the TGF-β receptor TβRII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. USP8 – Another DUB in the T cell club - PMC [pmc.ncbi.nlm.nih.gov]
DUB-IN-2: A Technical Guide to a Potent and Selective USP8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core properties, structure, and mechanism of action of DUB-IN-2, a potent and selective small-molecule inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8). This guide includes key quantitative data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.
Core Properties and Structure
This compound, also known as (9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile, is a derivative of the 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold.[1] It was identified through chemical synthesis and evaluation of analogues based on a hit from a high-throughput screen for USP inhibitors.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| IUPAC Name | (9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | [1] |
| Synonyms | DUBs-IN-2, Deubiquitinase Inhibitor 2 | |
| Molecular Formula | C₁₅H₉N₅O | [1] |
| Molecular Weight | 275.26 g/mol | [1] |
| CAS Number | 924296-19-5 | |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | Soluble in DMSO (≥16.67 mg/mL) | [3] |
Chemical Structure
The 2D chemical structure of this compound is defined by its SMILES string: CCON=C1C2=CC=CC=C2C3=NC(=C(N=C13)C#N)C#N.
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of the deubiquitinating enzyme USP8.[3] Deubiquitinases are proteases that remove ubiquitin from substrate proteins, thereby regulating their degradation, localization, and activity.[4] By inhibiting USP8, this compound modulates the ubiquitination status of key cellular proteins, leading to significant downstream effects on signaling pathways involved in cancer and immunology.
Inhibitory Activity and Selectivity
This compound demonstrates high potency for USP8 and significant selectivity over the closely related deubiquitinase USP7. While a comprehensive selectivity profile against a full panel of DUBs is not publicly available, the existing data highlights its utility as a specific chemical probe for studying USP8 function.
| Target | IC₅₀ Value | Citation(s) |
| USP8 | 0.28 µM (280 nM) | [3] |
| USP7 | > 100 µM | [3] |
| HCT116 Cells | 0.5 - 1.5 µM | [3] |
| PC-3 Cells | 0.5 - 1.5 µM | [3] |
Modulation of Key Signaling Pathways
Inhibition of USP8 by this compound has been shown to critically impact cancer-relevant signaling pathways, most notably those involving the Epidermal Growth Factor Receptor (EGFR) and the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1).
-
EGFR Pathway: USP8 is known to deubiquitinate and stabilize EGFR, a key driver in many cancers.[5] Inhibition of USP8 can suppress EGFR signaling pathways, contributing to the anti-proliferative effects of this compound in cancer cell lines.[3][5]
-
PD-L1 Regulation: The regulation of PD-L1 by USP8 is complex. Mechanistic studies have revealed that USP8 inhibition increases PD-L1 protein abundance.[6] This occurs because inhibiting USP8 promotes K63-linked ubiquitination of PD-L1 by the E3 ligase TRAF6, which antagonizes the typical K48-linked ubiquitination that leads to proteasomal degradation.[6] This elevation of PD-L1 on tumor cells can reshape the tumor microenvironment to be more inflamed, thereby potentiating the efficacy of anti-PD-1/PD-L1 immunotherapy.[6][7]
Experimental Protocols
The characterization of this compound involves a cascade of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro DUB Inhibition Assay (Fluorogenic)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified USP8 using a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).
Materials:
-
Purified recombinant USP8 enzyme
-
Ubiquitin-AMC substrate (Ub-AMC)
-
DUB Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the purified USP8 enzyme to a working concentration (e.g., 1-10 nM, to be optimized empirically) in cold Assay Buffer.
-
Assay Reaction: a. Add 5 µL of diluted this compound or DMSO vehicle control to the wells of the 384-well plate. b. Add 10 µL of diluted USP8 enzyme to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of Ub-AMC substrate (e.g., final concentration of 100-500 nM) to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time (kinetic read).
-
Data Analysis: a. Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well. b. Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot for Cellular Protein Levels
This protocol is used to assess the effect of this compound on the protein levels of USP8 substrates like PD-L1 or EGFR in cultured cells.
Materials:
-
Cancer cell lines (e.g., H460, PC9)
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane, transfer buffer, and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PD-L1, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 2 µM, 4 µM) or DMSO vehicle for a specified time (e.g., 6-24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.
Cell Viability Assay (MTS/MTT)
This assay measures the effect of this compound on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, PC-3)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
MTS or MTT reagent
-
(For MTT) Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include wells with DMSO vehicle control and wells with media only (for background). Incubate for the desired period (e.g., 72 hours).
-
Reagent Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well.
-
For MTT: Add 10 µL of MTT stock solution (5 mg/mL) to each well.
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement:
-
For MTS: Read the absorbance directly at ~490 nm.
-
For MTT: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes and then read the absorbance at ~570 nm.
-
-
Data Analysis: Subtract the background absorbance. Normalize the data to the DMSO-treated cells (100% viability). Plot the percentage of cell viability against the log of inhibitor concentration to calculate the IC₅₀ value.
DUB Inhibitor Characterization Workflow
The discovery and validation of a DUB inhibitor like this compound follows a structured workflow designed to confirm potency, selectivity, and cellular activity.
References
- 1. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting ubiquitin-specific protease 8 sensitizes anti-programmed death-ligand 1 immunotherapy of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DUB-IN-2: A Technical Guide to its Role in Regulating Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of DUB-IN-2, a potent small molecule inhibitor of the deubiquitinase USP8, in the intricate regulation of protein ubiquitination. This document provides a comprehensive overview of this compound's mechanism of action, its impact on key signaling pathways implicated in cancer, and detailed experimental protocols for its characterization.
Core Concepts: this compound and Protein Ubiquitination
Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and immune responses. This process is dynamically regulated by a balance between ubiquitin ligases (E3s), which attach ubiquitin to substrate proteins, and deubiquitinating enzymes (DUBs), which remove it. Dysregulation of this balance is a hallmark of numerous diseases, including cancer.
This compound has emerged as a valuable tool for interrogating the ubiquitin system. It is a potent and selective inhibitor of Ubiquitin Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY). By inhibiting USP8, this compound provides a mechanism to study the consequences of altered deubiquitination on various cellular substrates and signaling networks.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory potency and cellular effects.
| Parameter | Target | Value | Reference |
| IC50 | USP8 | 0.28 µM | [1][2] |
| IC50 | USP7 | >100 µM | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound. This table clearly demonstrates the high potency and selectivity of this compound for USP8 over USP7.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colon Cancer | IC50 (Viability) | 0.5 - 1.5 µM | [1][2] |
| PC-3 | Prostate Cancer | IC50 (Viability) | 0.5 - 1.5 µM | [1][2] |
| H460 | Lung Cancer | PD-L1 Increase | at 2 µM | [3] |
| PC-9 | Lung Cancer | PD-L1 Increase | at 2 and 4 µM | [3] |
Table 2: Cellular Activity of this compound. This table highlights the anti-proliferative effects of this compound on cancer cell lines and its ability to modulate the expression of the immune checkpoint protein PD-L1.
Signaling Pathways Regulated by this compound
This compound, through its inhibition of USP8, modulates several critical signaling pathways implicated in cancer progression and immune evasion.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune responses. Its dysregulation is a common feature of many cancers. USP8 has been identified as a crucial positive regulator of this pathway.
Mechanism of Action: USP8 directly interacts with and deubiquitinates the TGF-β receptor II (TβRII). This action stabilizes TβRII, preventing its lysosomal degradation and thereby enhancing TGF-β signaling. By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of TβRII, leading to a downregulation of the TGF-β pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a critical driver of cell proliferation and survival, and its aberrant activation is a frequent event in cancer. USP8 plays a role in sustaining EGFR signaling by preventing its degradation.
Mechanism of Action: Upon ligand binding, EGFR is internalized and targeted for lysosomal degradation, a process that requires its ubiquitination. USP8 can deubiquitinate EGFR, thereby rescuing it from degradation and allowing it to be recycled back to the cell surface. Inhibition of USP8 by this compound enhances the ubiquitination of EGFR, leading to its accelerated degradation and a dampening of downstream signaling.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, particularly colorectal cancer. USP8 has been shown to positively regulate Wnt signaling.
Mechanism of Action: USP8 deubiquitinates and stabilizes the Wnt receptor Frizzled-5 (FZD5), preventing its lysosomal degradation. This leads to increased FZD5 levels at the cell surface, enhancing the cell's sensitivity to Wnt ligands and promoting the stabilization and nuclear translocation of β-catenin. By inhibiting USP8, this compound can decrease FZD5 levels, thereby attenuating Wnt/β-catenin signaling.
PD-L1 Regulation and Cancer Immunotherapy
Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein expressed on the surface of some cancer cells. Its interaction with the PD-1 receptor on T cells suppresses the anti-tumor immune response. The stability of PD-L1 is regulated by ubiquitination.
Mechanism of Action: USP8 has been shown to deubiquitinate and stabilize PD-L1, thereby increasing its expression on the cancer cell surface and promoting immune evasion. Inhibition of USP8 by this compound can lead to the ubiquitination and degradation of PD-L1, potentially enhancing the efficacy of cancer immunotherapy by restoring T-cell-mediated tumor cell killing. This provides a strong rationale for combining this compound with anti-PD-1/PD-L1 antibodies.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is used to determine the inhibitory activity of this compound against a specific deubiquitinase, such as USP8.
Materials:
-
Recombinant human USP8 enzyme
-
Ubiquitin-AMC (7-amino-4-methylcoumarin) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound solution to each well. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add 10 µL of recombinant USP8 enzyme (at a pre-determined optimal concentration) to each well, except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of Ubiquitin-AMC substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at 1-minute intervals for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
HCT116 or PC-3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Seed HCT116 or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the results to determine the IC50 value.
Western Blotting for Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of target proteins like EGFR and PD-L1.
Materials:
-
Cancer cell line of interest (e.g., AtT-20 for EGFR, H460 for PD-L1)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine cancer model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
4T1 murine mammary carcinoma cells (or other appropriate cancer cell line)
-
This compound formulated for in vivo administration
-
Anti-PD-L1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Subcutaneously inject 1 x 10^6 4T1 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-L1, this compound + anti-PD-L1).
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally, every other day) and/or the anti-PD-L1 antibody according to the established dosing schedule.[3]
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
-
Plot the tumor growth curves for each treatment group to evaluate the anti-tumor efficacy.
Conclusion
This compound is a powerful and selective inhibitor of USP8 that serves as an invaluable research tool and a potential therapeutic agent. Its ability to modulate key signaling pathways involved in cancer, such as TGF-β, EGFR, and Wnt, underscores its therapeutic potential. Furthermore, its impact on PD-L1 stability highlights its promise in the realm of cancer immunotherapy. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in regulating protein ubiquitination and to explore its potential in drug development.
References
Methodological & Application
Application Notes and Protocols for DUB-IN-2 in vitro Assays in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive therapeutic targets in oncology.[1][2] Ubiquitin-specific protease 8 (USP8) is a DUB implicated in various cancers through its role in regulating key signaling pathways, including those driven by the epidermal growth factor receptor (EGFR).[3][4] DUB-IN-2 is a potent and selective small molecule inhibitor of USP8, demonstrating cytotoxic effects in several cancer cell lines.[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in cancer cells, including biochemical assays, cell-based functional assays, and target engagement studies.
Data Presentation
Table 1: In vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| Biochemical Potency | |||
| USP8 IC₅₀ | 0.28 µM | - | [2] |
| USP7 IC₅₀ | >100 µM | - | [2] |
| Cellular Potency | |||
| HCT116 Viability IC₅₀ | 0.5 - 1.5 µM | Colon Cancer | [2] |
| PC-3 Viability IC₅₀ | 0.5 - 1.5 µM | Prostate Cancer | [2] |
Experimental Protocols
Biochemical DUB Activity Assay (Fluorogenic)
This protocol measures the direct inhibitory effect of this compound on USP8 enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human USP8 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
DUB Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20)[5]
-
This compound (resuspended in DMSO)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)[6]
Protocol:
-
Prepare a 2x solution of recombinant USP8 in DUB Assay Buffer.
-
Prepare a 2x solution of Ub-Rho110 substrate in DUB Assay Buffer.
-
Serially dilute this compound in DMSO, and then dilute in DUB Assay Buffer to a 4x final concentration.
-
Add 5 µL of the 4x this compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add 10 µL of the 2x USP8 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 2x Ub-Rho110 substrate solution to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader at 485 nm excitation and 535 nm emission, taking readings every 60 seconds for 30 minutes.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.
-
Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cancer Cell Viability Assay (MTS/MTT)
This protocol assesses the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, PC-3)
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
MTS or MTT reagent
-
96-well clear plates
-
Absorbance plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization buffer.
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis of USP8 Signaling Pathways
This protocol examines the effect of this compound on the protein levels of key components in the EGFR and NF-κB signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies against: USP8, EGFR, p-EGFR, PI3K, p-Akt, Akt, p65, p-p65, IκBα, p-IκBα, PD-L1, and a loading control (e.g., GAPDH, β-actin).[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2, 6, or 24 hours.[2]
-
Lyse the cells in ice-cold lysis buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits USP8, leading to the degradation of EGFR and PD-L1.
Caption: Workflow for biochemical and cell-based this compound assays.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DUB-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing DUB-IN-2, a potent and selective inhibitor of the deubiquitinase (DUB) USP8, in cell culture experiments. This document outlines methodologies for determining the optimal concentration of this compound for assessing its effects on cell viability, target engagement, and downstream signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY). USP8 is a deubiquitinating enzyme that plays a critical role in various cellular processes, including protein trafficking, signal transduction, and receptor downregulation. Dysregulation of USP8 activity has been implicated in several diseases, including cancer and Cushing's disease. This compound offers a valuable tool for investigating the cellular functions of USP8 and for exploring its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity | Reference |
| USP8 | 0.28 | >350-fold vs. USP7 | [1][2] |
| USP7 | >100 | - | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) / Effective Concentration | Effect | Reference |
| HCT116 (Colon Cancer) | Cell Viability | 0.5 - 1.5 | Inhibition of cell viability | [1] |
| PC-3 (Prostate Cancer) | Cell Viability | 0.5 - 1.5 | Inhibition of cell viability | [1] |
| AtT-20 (Pituitary Tumor) | EGFR Protein Expression | 0.1 - 10 | Dose-dependent decrease in EGFR levels | [1] |
| H460 (Lung Cancer) | PD-L1 Protein Expression | 2 | Increased PD-L1 levels | [2] |
| PC-9 (Lung Cancer) | PD-L1 Protein Expression | 2 and 4 | Increased PD-L1 levels | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 275.26 g/mol ), dissolve 2.75 mg of the compound in 1 mL of DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, PC-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical starting concentration range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3][4]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3][4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently on an orbital shaker for 10 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol provides a generalized method to confirm the engagement of this compound with its target USP8 in a cellular environment.
Materials:
-
Cells expressing USP8
-
This compound stock solution (10 mM in DMSO)
-
PBS supplemented with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for Western blotting
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cells in PBS and aliquot them into PCR tubes or a PCR plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[5]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.[5]
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blotting on the soluble fractions using a primary antibody specific for USP8.
-
Quantify the band intensities to determine the amount of soluble USP8 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble USP8 against the temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blot Analysis of Downstream Signaling
This protocol details the analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation, a known downstream target of USP8, following treatment with this compound.
Materials:
-
Cell line with detectable EGFR expression (e.g., A431, AtT-20)
-
This compound stock solution (10 mM in DMSO)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-6 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-EGFR (diluted in 5% BSA/TBST) overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal and then to the loading control.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for characterizing this compound in cell culture.
Caption: this compound inhibits USP8, affecting TGF-β and EGFR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Detecting the Effects of DUB-IN-2 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-2 is a potent and selective small molecule inhibitor of the deubiquitinase (DUB) USP8 (Ubiquitin Specific Protease 8). Deubiquitinases play a critical role in cellular signaling by removing ubiquitin from substrate proteins, thereby regulating their degradation, localization, and activity. USP8 is a key regulator of several signaling pathways, including those mediated by receptor tyrosine kinases. By inhibiting USP8, this compound prevents the deubiquitination of its substrates, leading to their altered downstream signaling and potential degradation. This application note provides a detailed protocol for utilizing Western blot to detect and quantify the cellular effects of this compound treatment, with a focus on its impact on substrate protein levels.
Mechanism of Action: this compound and USP8 Signaling
USP8 is critically involved in the endosomal sorting of transmembrane receptors. Upon ligand binding, many receptors, such as the Epidermal Growth Factor Receptor (EGFR), are internalized into endosomes. Here, they can either be recycled back to the cell surface or targeted for lysosomal degradation. Ubiquitination of the receptor is a key signal for lysosomal sorting and subsequent degradation. USP8 counteracts this process by removing ubiquitin moieties from these receptors, promoting their recycling and sustained signaling.
Treatment of cells with this compound inhibits the catalytic activity of USP8. This leads to an accumulation of ubiquitinated USP8 substrates on the endosomes, enhancing their sorting to the lysosome for degradation. The expected outcome of this compound treatment is a decrease in the total cellular levels of USP8 substrates.
Caption: Signaling pathway of USP8 and the effect of this compound.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment analyzing the dose-dependent effects of this compound on EGFR protein levels in AtT-20 cells after a 24-hour incubation.[1]
| This compound Concentration (µM) | Mean EGFR Protein Level (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 8.5 |
| 0.1 | 92 | ± 7.2 |
| 1.0 | 75 | ± 6.1 |
| 10.0 | 43 | ± 5.3 |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on a target protein, such as EGFR.
1. Cell Culture and this compound Treatment:
-
Cell Line: Select a cell line known to express the target protein (e.g., AtT-20 for EGFR).
-
Seeding: Plate 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours).
2. Cell Lysis:
-
Wash: Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 150 µL of 1x SDS sample buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 50 mM DTT, 0.01% bromophenol blue) directly to each well. To preserve ubiquitination, supplement the lysis buffer with a deubiquitinase inhibitor such as N-Ethylmaleimide (NEM) at a final concentration of 10 mM.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice to shear chromatin and reduce viscosity. A typical protocol is 20 cycles of 15-second pulses with a 15-second rest between pulses.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
3. Protein Quantification:
-
While protein quantification of lysates in SDS sample buffer is not straightforward, loading equal volumes of lysate, assuming similar cell numbers per well, is a common practice. For more precise quantification, a separate well of untreated cells can be lysed in a buffer compatible with a protein assay (e.g., RIPA buffer) to estimate the protein concentration.
4. SDS-PAGE and Western Blotting:
-
Gel Electrophoresis: Load equal volumes of the cell lysates into the wells of a 4-12% Bis-Tris polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:
-
Anti-EGFR: 1:1000
-
Anti-USP8: 1:1000
-
Anti-Ubiquitin: 1:1000
-
Anti-β-Actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
5. Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin) to account for any variations in protein loading.
References
Application Notes and Protocols: DUB-IN-2 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of DUB-IN-2, a potent inhibitor of deubiquitinating enzymes (DUBs) USP7 and USP8, in mouse models. The following sections offer a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting USP7 and USP8, enzymes that play a critical role in various cellular processes by removing ubiquitin from substrate proteins, thereby regulating their stability and function.[1] Dysregulation of these DUBs is implicated in the pathology of numerous diseases, including cancer and immunological disorders. Consequently, inhibitors like this compound are valuable tools for preclinical research and potential therapeutic development.
Quantitative Data Summary
The following table summarizes in vivo dosage and administration data for this compound and other relevant USP inhibitors in mouse models. This information can serve as a starting point for designing in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
| Compound | Target DUB(s) | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| This compound | USP8 | Syngeneic mouse tumor models (MC38 and CT26) | 3 mg/kg | Intraperitoneal (i.p.) | Daily, with a break every 6 days | [2] |
| USP8 Inhibitor | USP8 | Nude mice with NCI-N87 xenografts | 2 mg/kg | Intraperitoneal (i.p.) | 5 days a week | [3] |
| PU7-1 | USP7 | Nude mice with MDA-MB-468 xenografts | 37.5 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks (6 days per week) | [4] |
Experimental Protocols
This section provides a detailed protocol for the in vivo administration of this compound based on published research.
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse tumor model.
Materials:
-
This compound
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), or a formulation of DMSO and corn oil as suggested by the supplier[1])
-
Syngeneic mouse tumor cells (e.g., MC38 or CT26)
-
6-week-old female C57BL/6 or BALB/c mice
-
Sterile syringes and needles (e.g., 27-30G)
-
Calipers for tumor measurement
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 7-10 days after implantation.
-
Measure tumor dimensions every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[2]
-
-
Animal Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. If using a suspension, ensure it is homogenous. For a DMSO/corn oil formulation, prepare a stock solution in DMSO and dilute it with corn oil immediately before use.[1]
-
Administer this compound via intraperitoneal injection at a dosage of 3 mg/kg body weight.[2]
-
The dosing schedule is daily with a one-day break every six days.[2]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Visualizations
Signaling Pathways
This compound inhibits USP7 and USP8, which are involved in multiple cancer-related signaling pathways. The diagrams below illustrate the key pathways affected by the inhibition of these deubiquitinases.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
DUB-IN-2: A Novel USP8 Inhibitor for Enhancing Cancer Immunotherapy
Application Notes and Protocols for Researchers
Introduction
DUB-IN-2 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) that has emerged as a promising target in oncology.[1][2][3][4] Altered activity of DUBs is associated with numerous pathologies, including cancer, by regulating the stability and function of key proteins involved in cell proliferation, survival, and immune responses.[5][6][7] this compound's mechanism of action offers a novel strategy to modulate the tumor microenvironment and enhance the efficacy of cancer immunotherapies, particularly those targeting the PD-1/PD-L1 immune checkpoint.[1][8]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo cancer immunotherapy research.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism centered on the inhibition of USP8:
-
Stabilization of PD-L1 Expression: Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed by cancer cells to evade immune surveillance.[9] USP8 can deubiquitinate PD-L1, marking it for degradation. By inhibiting USP8, this compound prevents the removal of ubiquitin chains from PD-L1, leading to its stabilization and increased abundance on the surface of cancer cells.[1][8] This elevated PD-L1 expression, while seemingly counterintuitive, is hypothesized to render tumor cells more susceptible to anti-PD-L1 antibody-based therapies.
-
Induction of an Inflamed Tumor Microenvironment: Inhibition of USP8 by this compound also triggers the activation of the NF-κB signaling pathway.[1][8] This leads to the production of pro-inflammatory cytokines and chemokines, reshaping the tumor microenvironment from "cold" (immunologically quiescent) to "hot" (inflamed and infiltrated by immune cells). This inflamed environment is more conducive to a robust anti-tumor immune response, particularly by cytotoxic CD8+ T cells.[1][8]
The following diagram illustrates the proposed signaling pathway affected by this compound.
Data Presentation
The following tables summarize the key quantitative data regarding the properties of this compound and its biological effects.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Target | USP8 | [1][2][3] |
| IC₅₀ | 0.28 µM (280 nM) | [1][2][3] |
| Selectivity | >100 µM for USP7 | [1][3] |
| Molecular Formula | C₁₅H₉N₅O | [3] |
| Molecular Weight | 275.3 g/mol | [3] |
| Solubility (in vitro) | 5 mg/mL in DMSO, 5 mg/mL in DMF | [3] |
| Solubility (in vivo) | 1 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline (ultrasonic needed) | [2] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | Duration | Effect on PD-L1 Levels | Reference(s) |
| H460 | 2 µM | 6 hours | Increased | [1] |
| PC-9 | 2 µM and 4 µM | Not specified | Increased | [1] |
Table 3: In Vivo Efficacy of this compound in a 4T1 Murine Mammary Carcinoma Model
| Treatment Group | Effect on Tumor Weight | Effect on Tumor Size | Effect on Lung Metastasis | Effect on CD8+ T cells in Tumor | Reference(s) |
| This compound (1 mg/kg) + anti-PD-L1 antibody + paclitaxel | Decreased | Decreased | Decreased | Increased | [1][3] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in cancer immunotherapy research.
Protocol 1: In Vitro Analysis of PD-L1 Expression in Cancer Cells
This protocol describes how to assess the effect of this compound on PD-L1 protein levels in cancer cell lines using Western blotting.
Materials:
-
This compound (Cayman Chemical or MedChemExpress)
-
Cancer cell line (e.g., H460 human non-small cell lung cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (for this compound stock solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1 (e.g., clone 29E.12B1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescent (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate H460 cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with this compound at the desired concentrations (e.g., 2 µM and 4 µM) or with DMSO as a vehicle control for 6 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Protocol 2: In Vivo Murine Mammary Carcinoma Model
This protocol outlines the in vivo evaluation of this compound in combination with an anti-PD-L1 antibody and paclitaxel in a 4T1 murine mammary carcinoma model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine mammary carcinoma cells
-
This compound
-
In vivo formulation solution for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Anti-mouse PD-L1 antibody (e.g., clone 10F.9G2)
-
Paclitaxel
-
Sterile PBS
-
Calipers for tumor measurement
-
Materials for tissue collection and processing (for metastasis and IHC analysis)
Procedure:
-
Tumor Cell Inoculation:
-
Harvest 4T1 cells and resuspend them in sterile PBS.
-
Inject 1 x 10⁵ 4T1 cells subcutaneously into the mammary fat pad of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound at 1 mg/kg via intraperitoneal (i.p.) injection every other day.[1]
-
Administer anti-PD-L1 antibody and paclitaxel at their predetermined optimal doses and schedules.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect the primary tumors and lungs.
-
Weigh the primary tumors.
-
Analyze the lungs for metastatic nodules.
-
Process the primary tumors for immunohistochemical analysis of CD8+ T cell infiltration.
-
Protocol 3: Immunohistochemistry for CD8+ T Cell Infiltration
This protocol describes the immunohistochemical staining of CD8+ T cells in tumor tissues collected from the in vivo study.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against CD8 (e.g., anti-mouse CD8a)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Slide Preparation:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-CD8 antibody.
-
Wash with buffer.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash with buffer.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the stained sections using a microscope.
-
Quantify the number of CD8+ T cells in different regions of the tumor.
-
Conclusion
This compound represents a promising tool for cancer immunotherapy research. Its ability to stabilize PD-L1 and promote an inflamed tumor microenvironment provides a strong rationale for its use in combination with immune checkpoint inhibitors. The protocols provided here offer a starting point for researchers to investigate the therapeutic potential of this compound in various cancer models. Further research is warranted to fully elucidate its mechanisms of action and to optimize its use in combination with other anti-cancer agents.
References
- 1. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of Metastasis in a 4T1 Murine Breast Cancer Model by Doxorubicin Carried by Folate Conjugated pH Sensitive Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Treatment of HCT116 and PC-3 Cells with DUB-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, playing a pivotal role in numerous cellular processes, including cell cycle progression, DNA repair, and signal transduction.[1][2] The dysregulation of DUB activity is frequently implicated in the pathogenesis of various diseases, including cancer.[1][3] Ubiquitin-specific protease 8 (USP8) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology due to its role in stabilizing oncoproteins and promoting cancer cell survival and proliferation.[4][5] DUB-IN-2 is a potent and selective small molecule inhibitor of USP8 with an IC50 of 0.28 µM.[6][7] This document provides detailed application notes and protocols for the treatment of human colorectal carcinoma (HCT116) and prostate cancer (PC-3) cell lines with this compound, summarizing its effects on cell viability and outlining the key signaling pathways involved.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of USP8.[8] USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[8] By inhibiting USP8, this compound leads to the accumulation of ubiquitinated substrates, targeting them for degradation.[8] In both colorectal and prostate cancer cells, a key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR).[8][9] Inhibition of USP8 by this compound is expected to lead to the downregulation of EGFR and the subsequent suppression of its downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are crucial for cancer cell growth, proliferation, and survival.[9][10]
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on HCT116 and PC-3 cells.
| Cell Line | Compound | Target | IC50 (Cell Viability) | Reference |
| HCT116 | This compound | USP8 | 0.5 - 1.5 µM | [6][7] |
| PC-3 | This compound | USP8 | 0.5 - 1.5 µM | [6][7] |
Table 1: In vitro efficacy of this compound on cancer cell lines.
| Parameter | Effect of USP8 Inhibition | Affected Cell Lines | Key Proteins | Reference |
| Cell Proliferation | Decreased | HCT116, PC-3 | EGFR, PI3K, NF-κB | [9][10] |
| Apoptosis | Increased | PC-3 | Cleaved Caspase 3, Cleaved Caspase 9 | [10] |
| Cell Cycle | Arrest | HCT116, PC-3 | Not specified | [11][12][13] |
| Signaling Pathways | Suppression | HCT116, PC-3 | EGFR, PI3K/Akt, NF-κB | [9][10] |
Table 2: Summary of the cellular effects of USP8 inhibition by this compound.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in HCT116 Cells
Caption: this compound inhibits USP8, leading to EGFR degradation and suppression of pro-survival signaling in HCT116 cells.
This compound Signaling Pathway in PC-3 Cells
Caption: this compound inhibits USP8, leading to EGFR/PI3K degradation and apoptosis induction in PC-3 cells.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for treating HCT116 or PC-3 cells with this compound.
Experimental Protocols
Cell Culture of HCT116 and PC-3 Cells
Materials:
-
HCT116 cells (ATCC CCL-247) or PC-3 cells (ATCC CRL-1435)
-
HCT116 Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]
-
PC-3 Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio for HCT116, and 1:2 to 1:4 for PC-3) to a new T-75 flask containing fresh, pre-warmed growth medium.
-
Change the medium every 2-3 days.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
This compound is soluble in DMSO.[6][15] To prepare a 10 mM stock solution, dissolve 2.75 mg of this compound (Molecular Weight: 275.26 g/mol ) in 1 mL of DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability (MTT) Assay
Materials:
-
HCT116 or PC-3 cells
-
96-well plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HCT116 or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in fresh culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis and Signaling Pathway Markers
Materials:
-
HCT116 or PC-3 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP8, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed HCT116 or PC-3 cells in 6-well plates and treat with desired concentrations of this compound for the indicated times.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
Conclusion
This compound is a valuable tool for investigating the role of USP8 in colorectal and prostate cancer. The protocols outlined in this document provide a framework for studying the effects of this compound on HCT116 and PC-3 cells, from basic cell viability assays to the analysis of specific signaling pathways. These studies will contribute to a better understanding of the therapeutic potential of USP8 inhibition in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of ubiquitin specific peptidase 8 is effective against 5-fluorouracil resistance in colon cancer via suppressing EGFR and EGFR-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A balance of deubiquitinating enzymes controls cell cycle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse the curse - the role of deubiquitination in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. encodeproject.org [encodeproject.org]
- 15. caymanchem.com [caymanchem.com]
Application Notes: DUB-IN-2 for Investigating the Tumor Microenvironment
Introduction
DUB-IN-2 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including signal transduction and protein trafficking.[1][2][3] Emerging research highlights the critical role of USP8 in regulating the tumor microenvironment (TME), making this compound a valuable tool for cancer research and drug development. By inhibiting USP8, this compound modulates key immune checkpoints and enhances anti-tumor immune responses, offering a promising strategy to overcome immune evasion in cancer.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of USP8. This inhibition leads to an increase in the ubiquitination of USP8 substrates. In the context of the TME, a key substrate of USP8 is Programmed Death-Ligand 1 (PD-L1). By preventing the deubiquitination of PD-L1, this compound promotes its degradation, thereby reducing its expression on the surface of tumor cells. Lower PD-L1 levels on tumor cells prevent the engagement of the PD-1 receptor on activated T cells, thus relieving a critical inhibitory signal and enhancing the cytotoxic T lymphocyte (CTL) response against the tumor. Additionally, inhibition of USP8 by this compound has been shown to upregulate Major Histocompatibility Complex I (MHC I) via NF-κB signaling, further promoting tumor cell recognition by CD8+ T cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| USP8 IC50 | 0.28 µM | Biochemical Assay | [2] |
| USP7 IC50 | >100 µM | Biochemical Assay | [2] |
| Cell Viability IC50 | 0.5-1.5 µM | HCT116 (colon), PC-3 (prostate) | [2] |
| Effective Concentration | 2-10 µM | AtT-20 (corticotroph) | [2] |
Table 2: In Vivo Efficacy of this compound in a 4T1 Murine Mammary Carcinoma Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound + anti-PD-L1 Ab + Paclitaxel | 1 mg/kg (i.p. every other day) | Decreased tumor weight and size, reduced lung metastasis, increased intratumoral CD8+ T cells |
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Studying this compound in the TME
References
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with DUB-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-2 is a potent and selective small molecule inhibitor of the deubiquitinase (DUB) Ubiquitin-Specific Protease 8 (USP8).[1] Deubiquitinating enzymes play a critical role in cellular homeostasis by reversing protein ubiquitination, thereby regulating protein stability and function.[2] Dysregulation of DUBs is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[3] this compound exerts its anti-cancer effects by inducing apoptosis, a form of programmed cell death, in various cancer cell lines. These application notes provide a comprehensive overview of the mechanism of action of this compound, along with detailed protocols for its application in cancer cell apoptosis research.
Mechanism of Action
This compound induces apoptosis primarily through the inhibition of USP8. The downstream effects of USP8 inhibition converge on key regulators of the apoptotic machinery, including the Bcl-2 family of proteins.
USP8 is known to deubiquitinate and stabilize the anti-apoptotic protein FLICE-like inhibitory protein (FLIP_L). Inhibition of USP8 by this compound is expected to lead to the degradation of FLIP_L, thereby promoting the extrinsic apoptosis pathway.
Furthermore, studies on USP8 knockdown have demonstrated a direct impact on the Bcl-2 family of proteins. Silencing of USP8 in lung cancer cells resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical event in the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Additionally, research on a similar USP8 inhibitor, DUB-IN-1, has shown that it can induce apoptosis through a p53-dependent mechanism, which involves the upregulation of the pro-apoptotic BH3-only proteins Noxa and Puma, along with Bax. This suggests that this compound may also engage the p53 pathway to promote apoptosis.
The culmination of these events is the activation of the caspase cascade, leading to the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately, the execution of apoptosis.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 for USP8 | 0.28 µM | In vitro assay | [1] |
| IC50 for Cell Viability | 0.5 - 1.5 µM | HCT116 (colon), PC-3 (prostate) | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits USP8, leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pro-apoptotic effects of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[5][6][7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Express the results as fold change in caspase activity relative to the untreated control.
Western Blot Analysis of PARP Cleavage and Bcl-2 Family Proteins
This protocol allows for the detection of key apoptotic markers by Western blotting.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Puma, anti-Noxa, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. The appearance of the 89 kDa cleaved PARP fragment is a hallmark of apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound induced apoptosis.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of deubiquitinating enzymes in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Death and Deubiquitinases: Perspectives in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Two clinical drugs deubiquitinase inhibitor auranofin and aldehyde dehydrogenase inhibitor disulfiram trigger synergistic anti-tumor effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of USP8 Following DUB-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin-Specific-Processing Protease Y (UBPY), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein trafficking, signal transduction, and cell proliferation.[1] USP8 removes ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and regulating their cellular functions.[2] Dysregulation of USP8 has been implicated in various diseases, including cancer and neurological disorders, making it an attractive therapeutic target.[2][3]
DUB-IN-2 is a potent and selective small molecule inhibitor of USP8.[4] By inhibiting the catalytic activity of USP8, this compound leads to the accumulation of ubiquitinated USP8 substrates, which can subsequently alter downstream signaling pathways.[2] For example, inhibition of USP8 has been shown to increase the K63-linked ubiquitination of PD-L1, a key immune checkpoint protein, while antagonizing its K48-linked ubiquitination and subsequent degradation.[5] This leads to an overall increase in PD-L1 protein levels.[5]
Immunoprecipitation (IP) is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using a specific antibody.[6] This technique is invaluable for studying protein-protein interactions, post-translational modifications, and enzyme activity.[6] This document provides a detailed protocol for the immunoprecipitation of endogenous USP8 from cell lysates following treatment with the inhibitor this compound. This procedure allows for the subsequent analysis of USP8's ubiquitination status, its interaction with other proteins, or its enzymatic activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of USP8 and the experimental workflow for the immunoprecipitation protocol.
Caption: USP8 signaling pathway and the inhibitory action of this compound.
References
- 1. USP8 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Step-by-step guide for using DUB-IN-2 in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-2 is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB), Ubiquitin Specific Peptidase 8 (USP8).[1][2] Deubiquitinating enzymes play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their degradation and signaling functions.[3] USP8 has been identified as a key regulator in various cellular processes, including receptor trafficking and signal transduction.[1][4][5] Dysregulation of USP8 activity has been implicated in the pathogenesis of various diseases, including cancer.[1][4] this compound provides a valuable tool for studying the biological functions of USP8 and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in various in vitro laboratory settings.
Data Presentation
Inhibitory Activity and Cellular Effects of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Biochemical Activity | |||
| IC50 (USP8) | 0.28 µM | Recombinant Human USP8 | [1][2] |
| IC50 (USP7) | >100 µM | Recombinant Human USP7 | [1][2] |
| Cellular Activity | |||
| IC50 (Cell Viability) | 0.5 - 1.5 µM | HCT116 (Colon Cancer) | [1][2] |
| IC50 (Cell Viability) | 0.5 - 1.5 µM | PC-3 (Prostate Cancer) | [1][2] |
| Target Engagement | |||
| EGFR Protein Levels | Dose-dependent decrease (0.1-10 µM) | AtT-20 (Corticotroph Tumor) | [1] |
| PD-L1 Protein Levels | Increased at 2 µM | H460 (Lung Cancer) | [6] |
| PD-L1 Protein Levels | Increased at 2 and 4 µM | PC-9 (Lung Cancer) | [6] |
Signaling Pathways
This compound Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of USP8. USP8 is known to deubiquitinate and stabilize several key signaling proteins, including the Epidermal Growth Factor Receptor (EGFR) and the TGF-β receptor (TβRII).[4][5][6] By inhibiting USP8, this compound leads to the increased ubiquitination and subsequent proteasomal degradation of these receptors. This, in turn, downregulates their downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[4]
Caption: this compound inhibits USP8, leading to increased ubiquitination and degradation of EGFR and TGF-β receptors.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 2.75 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to 3 years) or at -80°C for up to one year.[7] For short-term storage (up to 1 month), -20°C is suitable.[7]
In Vitro Biochemical Assay for USP8 Inhibition
This protocol is based on a generic fluorogenic assay for DUB activity and should be optimized for specific laboratory conditions.
Materials:
-
Recombinant human USP8 enzyme
-
Ubiquitin-AMC (7-amino-4-methylcoumarin) fluorogenic substrate
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
96-well black, flat-bottom assay plates
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Protocol:
-
Enzyme Preparation: Dilute the recombinant USP8 enzyme to the desired working concentration (e.g., 10 nM) in pre-warmed DUB assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute these further in DUB assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup:
-
Add 25 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted USP8 enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the Ubiquitin-AMC substrate solution in DUB assay buffer at a concentration of 2X the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Add 50 µL of the Ubiquitin-AMC solution to each well to initiate the reaction.
-
-
Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for EGFR Expression
This protocol describes how to assess the effect of this compound on EGFR protein levels in a cancer cell line.
Materials:
-
HCT116 or PC-3 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed HCT116 or PC-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).[1] Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[1]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the β-actin band intensity.
Cellular Assay: Cell Viability (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
HCT116 or PC-3 cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed HCT116 or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound solutions or DMSO control to the respective wells.
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the DMSO-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Cellular Assays
Caption: General workflow for cellular assays with this compound.
References
- 1. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central role of ubiquitin-specific protease 8 in leptin signaling pathway in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for DUB-IN-2 Treatment in Non-Small Cell Lung Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
DUB-IN-2 is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8), with a reported IC50 of 0.28 µM.[1][2] Deubiquitinating enzymes play a critical role in cellular processes by removing ubiquitin from substrate proteins, thereby regulating their stability and function.[3][4] In non-small cell lung cancer (NSCLC), USP8 has been identified as a key regulator of oncogenic signaling pathways and immune checkpoint expression.[5][6]
Inhibition of USP8 has been shown to downregulate several receptor tyrosine kinases (RTKs) crucial for NSCLC proliferation, including EGFR, ERBB2, ERBB3, and MET.[7] This leads to reduced cell viability and the induction of apoptosis, even in gefitinib-resistant NSCLC cells.[7][8] Furthermore, USP8 inhibition by this compound elevates the protein abundance of Programmed Death-Ligand 1 (PD-L1) on the surface of NSCLC cells, suggesting a potential role in modulating the tumor immune microenvironment.[9] These findings highlight this compound as a valuable tool for investigating USP8-mediated signaling in NSCLC and as a potential therapeutic agent.
These application notes provide an overview of the effects of this compound on NSCLC cell lines and detailed protocols for experimental validation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (USP8) | 0.28 µM | N/A (Biochemical Assay) | [1] |
| Selectivity | >100 µM (for USP7) | N/A (Biochemical Assay) | [1] |
Table 2: Effect of this compound on PD-L1 Protein Levels in NSCLC Cell Lines
| Cell Line | Treatment Concentration | Treatment Time | Observed Effect | Reference |
| H460 | 2 µM | 6 hours | Increased PD-L1 protein abundance | [9] |
| PC-9 | 2 µM and 4 µM | 24 hours | Increased PD-L1 protein abundance | [9] |
Table 3: Effects of USP8 Inhibition on NSCLC Cell Lines
| Cell Line(s) | Effect of USP8 Inhibition | Downstream Consequences | Reference |
| H1975, H1650, HCC827GR, HCC827 | Decreased expression of total and phosphorylated EGFR, ERBB2, ERBB3, and MET | Markedly reduced cell viability | [7] |
| A549, H1299 | Down-regulation of Cyclin D1, CDK4, CDK6, p-AKT, and Bcl2; Up-regulation of Bax | Inhibited proliferation, migration, invasion, and cell cycle progression; Promoted apoptosis | [5] |
| H1299, H1650 | Suppression of anchorage-dependent and -independent cell growth | Induced apoptosis | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for investigating its effects on NSCLC cell lines.
Caption: this compound inhibits USP8, leading to RTK degradation and increased PD-L1 stability.
Caption: Workflow for evaluating this compound's effects on NSCLC cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H460, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. Final concentrations may range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound on the expression of USP8 target proteins.
Materials:
-
NSCLC cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP8, anti-EGFR, anti-p-AKT, anti-PD-L1, anti-Bax, anti-Bcl2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 2 µM, 4 µM) or vehicle control (DMSO) for the desired time (e.g., 6, 24, or 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin for normalization.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis in NSCLC cells following this compound treatment.
Materials:
-
NSCLC cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinating enzyme USP41 promotes lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in deubiquitinating enzymes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of USP8 Inhibits the Growth of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 7. USP8 is a novel target for overcoming gefitinib-resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis after DUB-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-2 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB).[1] Deubiquitinases play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their stability, localization, and activity.[2][3][4][5] The dysregulation of DUBs, including USP8, has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[6][7][8][9][10] Inhibition of USP8 by this compound is expected to lead to the accumulation of ubiquitinated proteins, triggering cellular stress responses that can culminate in apoptosis and cell cycle arrest.[11][12]
These application notes provide detailed protocols for utilizing flow cytometry to quantitatively analyze the effects of this compound on apoptosis and cell cycle progression in cancer cell lines. Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells within a heterogeneous population.[13][14] The following protocols and representative data will guide researchers in designing, executing, and interpreting experiments to characterize the cellular response to this compound.
Mechanism of Action of this compound
The ubiquitin-proteasome pathway is a major system for controlled protein degradation, essential for maintaining cellular homeostasis. Deubiquitinases counteract the ubiquitination process, rescuing proteins from degradation. This compound, by inhibiting the enzymatic activity of USP8, prevents the removal of ubiquitin from its target proteins. This leads to an accumulation of polyubiquitinated proteins, which are then targeted for degradation by the proteasome. The disruption of the delicate balance of protein ubiquitination can induce endoplasmic reticulum stress and activate intrinsic apoptotic pathways. Furthermore, the stability of key cell cycle regulators is often controlled by ubiquitination, and their altered degradation due to DUB inhibition can lead to cell cycle arrest.
Figure 1: Simplified signaling pathway of the Ubiquitin-Proteasome System and the inhibitory action of this compound on USP8.
Data Presentation: Representative Effects of this compound
The following tables present representative quantitative data from flow cytometry analyses of cancer cells treated with this compound. This data is intended to illustrate the expected outcomes of the protocols described below. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration. This compound has been shown to inhibit the viability of HCT116 colon cancer cells and PC-3 prostate cancer cells with IC50 values in the range of 0.5-1.5 µM.[1]
Table 1: Apoptosis Induction by this compound in HCT116 Cells (48-hour treatment)
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.5 | 80.1 ± 3.5 | 10.3 ± 1.2 | 9.6 ± 1.8 |
| 1.0 | 65.7 ± 4.2 | 20.5 ± 2.5 | 13.8 ± 2.1 |
| 2.5 | 40.3 ± 5.1 | 35.1 ± 3.3 | 24.6 ± 3.9 |
| 5.0 | 25.9 ± 4.8 | 45.8 ± 4.1 | 28.3 ± 4.5 |
Table 2: Cell Cycle Analysis of PC-3 Cells after this compound Treatment (24-hour treatment)
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Vehicle) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 | 1.8 ± 0.4 |
| 0.5 | 58.2 ± 3.1 | 25.6 ± 2.2 | 16.2 ± 1.8 | 3.5 ± 0.8 |
| 1.0 | 62.9 ± 3.9 | 18.3 ± 2.5 | 18.8 ± 2.3 | 8.7 ± 1.5 |
| 2.5 | 68.5 ± 4.5 | 10.1 ± 1.8 | 21.4 ± 2.9 | 15.2 ± 2.1 |
| 5.0 | 72.1 ± 5.2 | 5.7 ± 1.2 | 22.2 ± 3.1 | 23.9 ± 3.5 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis induction by this compound using dual staining with fluorescently-labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Figure 2: Experimental workflow for apoptosis analysis by flow cytometry.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorescent conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
Deionized water
-
Flow cytometry tubes
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock 1:10 with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use forward and side scatter to gate on the single-cell population.
-
Set up quadrants based on unstained and single-stained controls to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution following this compound treatment by staining the cellular DNA with Propidium Iodide (PI). PI intercalates into the DNA, and the amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.
Figure 3: Experimental workflow for cell cycle analysis by flow cytometry.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A 24-hour treatment is often sufficient for cell cycle analysis.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to generate a histogram of DNA content.
-
Set gates on the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Quantify the sub-G1 peak, which represents apoptotic cells.
-
Concluding Remarks
The protocols and representative data provided in these application notes offer a comprehensive framework for investigating the cellular effects of the USP8 inhibitor, this compound. By utilizing flow cytometry for the analysis of apoptosis and cell cycle distribution, researchers can effectively characterize the dose- and time-dependent responses of cancer cells to this and other DUB inhibitors. This information is crucial for the preclinical evaluation of novel anti-cancer therapeutic agents and for elucidating the fundamental cellular processes regulated by deubiquitinating enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 5. Effects of selected deubiquitinating enzyme inhibitors on the proliferation and motility of lung cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissenting degradation: Deubiquitinases in cell cycle and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of selected deubiquitinating enzyme inhibitors on the proliferation and motility of lung cancer and mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin-Specific Peptidase 8 Modulates Cell Proliferation and Induces Cell Cycle Arrest and Apoptosis in Breast Cancer by Stabilizing Estrogen Receptor Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DUB-IN-2 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
DUB-IN-2 is a potent and selective small molecule inhibitor of the deubiquitinase (DUB) Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Carboxyl-Terminal Hydrolase 8 (UBPY).[1] Deubiquitinases are critical regulators of protein stability and function, and their dysregulation is implicated in numerous diseases, including cancer and immunological disorders.[2][3] USP8 plays a significant role in various cellular processes by removing ubiquitin from target proteins, thereby preventing their degradation.[4] Key substrates of USP8 include the Epidermal Growth Factor Receptor (EGFR) and Programmed Death-Ligand 1 (PD-L1), making it an attractive therapeutic target.[1] Inhibition of USP8 can lead to the downregulation of oncogenic signaling pathways and enhancement of anti-tumor immunity. These application notes provide detailed protocols for the preparation and in vivo administration of this compound to facilitate preclinical research.
Physicochemical and In Vitro Activity Data
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉N₅O | [5] |
| Molecular Weight | 275.26 g/mol | [1][6] |
| Appearance | Light yellow to yellow solid | |
| Purity | >99% | [6] |
| IC₅₀ (USP8) | 0.28 µM | [1] |
| IC₅₀ (USP7) | >100 µM | [1] |
| In Vitro Solubility | DMSO: 16.67 mg/mL (60.56 mM) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
In Vivo Formulation and Administration
The successful in vivo application of this compound is critically dependent on its proper formulation to ensure bioavailability and minimize vehicle-related toxicity. Due to its poor aqueous solubility, this compound requires a co-solvent system for administration. Below are recommended protocols for preparing this compound for intraperitoneal (IP) and oral (PO) administration in animal models.
Recommended Vehicle Compositions
| Administration Route | Vehicle Composition | Final this compound Concentration | Reference |
| Intraperitoneal (IP) / Oral (PO) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 mg/mL | |
| Oral (PO) | 5% DMSO, 95% Corn Oil | Dependent on stock concentration | [6] |
Protocol for Intraperitoneal (IP) Formulation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL this compound solution suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and conical tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Use ultrasonication if necessary to achieve complete dissolution.
-
In a sterile conical tube, add 400 µL of PEG300 for every 1 mL of final formulation.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly to ensure a homogenous mixture.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. This will bring the final volume to 1 mL.
-
The final formulation should be a clear, slightly viscous solution. It is recommended to prepare this formulation fresh on the day of use. If not used immediately, store at 4°C for a short period. Before administration, visually inspect for any precipitation.
Protocol for Oral (PO) Formulation
For oral administration, a suspension in corn oil is a suitable alternative.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of, for example, 1.7 mg/mL.
-
For a 1 mL final formulation, add 50 µL of the this compound stock solution to 950 µL of corn oil. [6]
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
This formulation should be prepared fresh before each administration.
In Vivo Study Design and Dosing
Recommended Dosing
Based on published preclinical studies, a starting point for dosing this compound in cancer models is 1 mg/kg administered intraperitoneally every other day .[5] However, the optimal dose and frequency may vary depending on the animal model, tumor type, and experimental endpoint. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for a specific application.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo studies with this compound.
In Vivo Target Engagement Protocol
To confirm that this compound is inhibiting USP8 in vivo, it is essential to measure the ubiquitination status of a known USP8 substrate, such as EGFR, in tissue samples. An increase in the ubiquitination of the substrate is indicative of USP8 inhibition.
Immunoprecipitation and Western Blot for Ubiquitinated EGFR
This protocol describes the detection of ubiquitinated EGFR from tumor tissue lysates.
Materials:
-
Tumor tissue harvested from treated and control animals
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Protein A/G agarose or magnetic beads
-
Anti-EGFR antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blot
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Tissue Lysis: Homogenize tumor tissue in ice-cold lysis buffer containing protease and deubiquitinase inhibitors. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated EGFR, which will appear as a high molecular weight smear or ladder.
-
As a loading control, the same membrane can be stripped and re-probed with an anti-EGFR antibody.
-
Signaling Pathway
Inhibition of USP8 by this compound has downstream effects on multiple signaling pathways relevant to cancer and immunology. The following diagram illustrates the key pathways affected by USP8 inhibition.
Caption: this compound inhibits USP8, leading to increased ubiquitination and subsequent degradation of EGFR, thereby reducing downstream signaling. It also affects PD-L1, impacting immune suppression.
Conclusion
This compound is a valuable tool for the in vivo investigation of USP8 function. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers. Adherence to proper formulation and administration techniques, along with robust methods for assessing target engagement, will be crucial for obtaining reliable and reproducible results in preclinical studies. As with any in vivo experiment, it is essential to follow all institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Role of Ubiquitin-Specific Protease 8 for Receptor Tyrosine Kinase Stability and Endocytic Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Co-immunoprecipitation with DUB-IN-2 Treated Lysates: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for performing co-immunoprecipitation (Co-IP) on cell lysates treated with DUB-IN-2, a potent and specific inhibitor of the deubiquitinating enzyme (DUB), Ubiquitin Specific Peptidase 8 (USP8).
These guidelines will facilitate the investigation of protein-protein interactions that are regulated by the deubiquitinating activity of USP8. By inhibiting USP8 with this compound, researchers can stabilize the ubiquitination of its substrates, thereby trapping and identifying interacting partners that might otherwise be transient or undetectable.
Application Notes
This compound is a small molecule inhibitor with high selectivity for USP8, exhibiting an IC50 of 0.28 µM.[1] It shows significantly less activity against other DUBs, such as USP7 (IC50 >100 µM), making it a precise tool for studying USP8-specific functions.[1] The primary application of treating cell lysates with this compound prior to Co-IP is to preserve the ubiquitinated state of USP8 substrates. This allows for the identification of proteins whose interaction is dependent on, or stabilized by, this post-translational modification.
Key applications include:
-
Identifying novel USP8 substrates: By stabilizing the ubiquitin mark on substrates, Co-IP coupled with mass spectrometry can reveal new targets of USP8.
-
Elucidating signaling pathways: USP8 is known to regulate several signaling pathways, including those involving the Epidermal Growth Factor Receptor (EGFR).[1] Using this compound in Co-IP experiments can help to map the protein interaction networks within these pathways.
-
Investigating the role of ubiquitination in protein complex formation: This technique can be used to determine if the ubiquitination of a specific protein is required for its association with other proteins.
-
Drug discovery and validation: this compound can be used as a tool compound to validate the effects of USP8 inhibition on specific protein-protein interactions in a drug discovery context.
Experimental Protocols
This section provides a detailed protocol for performing Co-IP with this compound treated lysates. It is a generalized protocol and may require optimization for specific cell types and target proteins.
Protocol 1: Co-immunoprecipitation with this compound Treated Lysates
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease inhibitor cocktail)
-
Primary antibody for the "bait" protein
-
Protein A/G magnetic beads or agarose resin
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5-3.0 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Lysate Treatment with this compound:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA).
-
Aliquot the lysate into two tubes: one for the this compound treatment and one for the vehicle control (DMSO).
-
Add this compound to the treatment tube to a final concentration of 1-10 µM. The optimal concentration should be determined empirically, but a starting point of 5 µM is recommended.
-
Add an equivalent volume of DMSO to the control tube.
-
Incubate the lysates at 4°C for 30-60 minutes with gentle rotation.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to both the this compound treated and control lysates. The optimal antibody concentration should be determined by titration.
-
Incubate at 4°C for 2-4 hours or overnight with gentle rotation.
-
Add pre-washed Protein A/G beads to each lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove as much of the wash buffer as possible.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding Elution Buffer.
-
If using a low pH elution buffer, incubate for 5-10 minutes at room temperature and then neutralize the eluate with Neutralization Buffer.
-
If using SDS-PAGE sample buffer, boil the samples at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the "bait" and "prey" proteins.
-
For a broader analysis of interacting partners, the eluate can be subjected to mass spectrometry.
-
Data Presentation
The following tables provide a template for presenting quantitative data obtained from Co-IP experiments using this compound.
Table 1: Quantitative Mass Spectrometry Analysis of "Bait" Protein Interactors
| Interacting Protein | Fold Change (this compound / DMSO) | p-value | Function |
| Protein X | 3.5 | 0.001 | Signal Transduction |
| Protein Y | -2.1 | 0.015 | Cytoskeletal Organization |
| Protein Z | 1.2 | 0.350 | Not Significant |
Table 2: Densitometric Analysis of Western Blots for Ubiquitinated "Prey" Protein
| Treatment | Bait Protein IP | Input Lysate |
| Ubiquitinated Prey / Total Prey Ratio | Ubiquitinated Prey / Total Prey Ratio | |
| DMSO (Control) | 1.0 | 0.2 |
| This compound (5 µM) | 4.2 | 1.5 |
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
Application Notes and Protocols for Cell Viability Assays Using DUB-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-2 is a potent and selective inhibitor of the deubiquitinase USP8 (Ubiquitin Specific Peptidase 8).[1] Deubiquitinating enzymes (DUBs) are critical regulators of protein turnover and signaling pathways, making them attractive targets for therapeutic development, particularly in oncology.[2][3] USP8 has been implicated in the regulation of several signaling pathways crucial for cell proliferation and survival, including the EGFR, Wnt, and Hedgehog pathways.[4][5][6][7] By inhibiting USP8, this compound can modulate the stability and activity of key proteins within these pathways, ultimately leading to a decrease in cell viability in cancer cell lines.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of USP8. USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[2] Key substrates of USP8 include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), Frizzled-5 (FZD5), and Smoothened (SMO), which are integral components of their respective signaling pathways.[5][7][8] By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of these receptors, leading to the downregulation of their downstream signaling cascades and ultimately inhibiting cell proliferation and survival.[9][10]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its target and its effect on the viability of various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| USP8 | Enzyme Activity Assay | 0.28 | [1] |
| HCT116 (Colon Cancer) | Cell Viability Assay | 0.5 - 1.5 | [1] |
| PC-3 (Prostate Cancer) | Cell Viability Assay | 0.5 - 1.5 | [1] |
Signaling Pathway Affected by this compound
The diagram below illustrates the signaling pathways modulated by this compound through its inhibition of USP8.
Caption: this compound inhibits USP8, leading to increased ubiquitination and degradation of receptor tyrosine kinases, thereby downregulating pro-survival signaling pathways.
Experimental Protocols
The following are detailed protocols for determining the effect of this compound on cell viability.
Experimental Workflow Overview
Caption: General workflow for assessing cell viability following treatment with this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116, PC-3)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use 96-well opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Disclaimer: These protocols are intended for research use only. Please refer to the manufacturer's instructions for specific assay kits and ensure proper laboratory safety procedures are followed. The optimal conditions, including cell density, this compound concentrations, and incubation times, may vary depending on the cell line and experimental objectives and should be determined empirically.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Integrating multi-omics data reveals function and therapeutic potential of deubiquitinating enzymes | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinating Enzyme USP8 Is Essential for Skeletogenesis by Regulating Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DUB-IN-2 solubility issues in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DUB-IN-2. The information is designed to address common issues, particularly those related to solubility in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8).[1][2][3] Deubiquitinating enzymes are responsible for removing ubiquitin molecules from substrate proteins, thereby rescuing them from degradation by the proteasome.[4] By inhibiting USP8, this compound prevents the removal of ubiquitin, leading to the accumulation of ubiquitinated proteins and marking them for destruction.[4] This can trigger various cellular responses, including apoptosis.[4]
Q2: What are the primary research applications for this compound?
This compound is utilized in research to investigate the roles of USP8 in various cellular processes. It has been shown to inhibit the viability of colon and prostate cancer cell lines.[1][5] Additionally, this compound has been observed to increase the levels of Programmed cell death protein ligand 1 (PD-L1) in certain cancer cell lines, suggesting its potential use in cancer immunotherapy research.[2]
Q3: What are the solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions like cell culture media but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][6] It is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it into aqueous media for cell culture experiments.
Troubleshooting Guide: this compound Solubility Issues
A common challenge encountered when working with this compound is its precipitation upon dilution from a DMSO stock into aqueous cell culture media. This is often due to a phenomenon known as the "salting out" effect, where the abrupt change in solvent polarity causes the hydrophobic compound to fall out of solution.[7]
Problem: My this compound precipitates when I add it to my cell culture medium.
Below is a step-by-step guide to troubleshoot and prevent precipitation.
Detailed Steps:
-
Step 1: Check Your Stock Solution
-
Is it fully dissolved? Ensure that your this compound is completely dissolved in DMSO. If you observe any particulates, try using an ultrasonic bath to aid dissolution.[1][8]
-
Use fresh, high-quality DMSO. DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds.[9] Always use fresh, anhydrous DMSO for preparing your stock solutions.
-
Storage: Store your DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][9]
-
-
Step 2: Optimize Your Dilution Procedure
-
Pre-warm the medium: Before adding the this compound stock, ensure your cell culture medium is pre-warmed to 37°C.[7]
-
Use serial dilutions: Instead of adding the concentrated DMSO stock directly into your final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of warm media, mix thoroughly by gentle vortexing or inversion, and then add this intermediate dilution to your final culture volume.[7] This gradual decrease in solvent polarity can help keep the compound in solution.
-
-
Step 3: Evaluate the Final Concentration
-
Is your final concentration too high? Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.[7] The effective concentration for this compound in cell culture is typically in the range of 0.5 µM to 10 µM.[1][2]
-
Perform a dose-response experiment: To determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions, it is advisable to perform a dose-response experiment.
-
-
Step 4: Keep the Final DMSO Concentration Low
-
High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%.[7] Remember to include a vehicle control in your experiments with the same final concentration of DMSO.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| DMSO | 16.67 | 60.56 | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended. | [1][8] |
| DMSO | 10 | - | - | [10] |
| DMSO | 6 | 21.79 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [9] |
| DMSO | 5 | - | - | [2] |
| DMF | 5 | - | - | [2] |
Table 2: Recommended Working Concentrations for In Vitro Studies
| Application | Cell Line(s) | Effective Concentration Range | Source |
| Inhibition of cell viability | HCT116 (colon), PC-3 (prostate) | 0.5 - 1.5 µM | [1][5] |
| Increased PD-L1 levels | H460, PC-9 | 2 - 4 µM | [2] |
| General in vitro use | AtT-20 | 0.1 - 10 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 275.26 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 2.75 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For 2.75 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
-
-
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media in a sterile tube. This creates a 100 µM intermediate solution. Mix well by gentle pipetting or vortexing.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media in your final culture flask or plate. This will give a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
For the vehicle control, add the same final concentration of DMSO to a separate culture vessel.
-
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 5. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
Technical Support Center: DUB-IN-2 Western Blot Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DUB-IN-2 in experiments involving western blotting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my western blot results?
A1: this compound is a potent and specific small molecule inhibitor of the deubiquitinase USP8.[1][2] In western blotting experiments, you will not be detecting this compound itself. Instead, you will be observing the downstream effects of its inhibitory action on USP8. By inhibiting USP8, this compound prevents the removal of ubiquitin from target proteins, leading to their degradation by the proteasome.[3][4] This will result in a decrease in the protein levels of USP8 substrates, such as the Epidermal Growth Factor Receptor (EGFR), as observed by western blot.[1][3]
Q2: What are the known downstream targets of USP8 that I can analyze by western blot after this compound treatment?
A2: The most well-characterized substrate of USP8 is EGFR.[3] Inhibition of USP8 by this compound leads to decreased EGFR protein levels.[1] Other pathways and proteins affected by USP8 activity include NF-κB and Nrf2 signaling.[5] Therefore, you can assess the efficacy of your this compound treatment by observing a decrease in the band intensity of total EGFR or other relevant target proteins.
Q3: I don't see a change in my target protein levels after this compound treatment. What could be the reason?
A3: Several factors could contribute to this observation:
-
Insufficient Treatment Time or Concentration: The effect of this compound is time and dose-dependent. Ensure you have optimized the treatment conditions for your specific cell line and experiment.[1]
-
Cell Line Specificity: The expression and importance of USP8 and its substrates can vary between different cell lines.
-
Compound Inactivity: Ensure the this compound compound is active and has been stored correctly.
-
Technical Issues with Western Blot: Problems with sample preparation, protein transfer, or antibody incubation can all lead to a lack of observable signal. Please refer to the detailed troubleshooting guide below.
Western Blot Troubleshooting Guide
This guide addresses common unexpected results when performing western blots on samples treated with this compound.
Issue 1: No change in target protein levels post-treatment
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A typical starting point is in the low micromolar range.[1] |
| Inadequate Treatment Duration | Conduct a time-course experiment to identify the optimal incubation time for observing a decrease in target protein levels.[1] |
| Inactive this compound | Verify the activity of your this compound stock. If possible, use a new, validated batch of the inhibitor. |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. Consider using a more sensitive detection reagent. |
| Inefficient Protein Extraction | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation of your target protein.[6][7] |
Issue 2: Weak or No Signal for the Target Protein
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal dilution for your experimental setup. |
| Inactive Primary or Secondary Antibody | Use a fresh aliquot of the antibody. Ensure antibodies have been stored correctly and have not expired. |
| Insufficient Exposure Time | Increase the exposure time during signal detection. |
| Blocking Buffer Masking the Epitope | Some blocking agents like non-fat milk can mask certain epitopes. Try switching to a different blocking agent like Bovine Serum Albumin (BSA). |
Issue 3: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent. Ensure the entire membrane is submerged and agitated during blocking. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to your wash buffer. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Membrane Dried Out | Keep the membrane moist at all times during the blotting process. |
Issue 4: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific, affinity-purified primary antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice.[6][7] |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate amount of time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.[8]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
Protocol 2: Western Blotting
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[9]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: Experimental workflow for analyzing protein expression after this compound treatment.
Caption: USP8-mediated EGFR signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 5. rupress.org [rupress.org]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Optimizing DUB-IN-2 concentration for maximum USP8 inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing DUB-IN-2 to achieve maximum inhibition of Ubiquitin Specific Peptidase 8 (USP8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB).[1][2] Deubiquitinases function to remove ubiquitin from substrate proteins, thereby regulating their degradation and activity.[3]
Q2: What is the reported IC50 of this compound for USP8?
The reported half-maximal inhibitory concentration (IC50) of this compound for USP8 is approximately 0.28 µM in biochemical assays.[2]
Q3: How selective is this compound for USP8?
This compound displays high selectivity for USP8 over other deubiquitinating enzymes, such as USP7, for which the IC50 is greater than 100 µM.[2][4]
Q4: What is the mechanism of action of this compound?
This compound inhibits the catalytic activity of USP8. By inhibiting USP8, this compound prevents the removal of ubiquitin from USP8 substrates, leading to their subsequent degradation by the proteasome. A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR), and inhibition of USP8 leads to decreased EGFR levels.
Q5: What are the recommended solvent and storage conditions for this compound?
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4][5][6] For in vitro experiments, stock solutions are typically prepared in DMSO.[5][6]
-
Storage: Store the solid compound at -20°C for long-term stability (up to 3 years).[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low USP8 inhibition in biochemical assay | Incorrect buffer conditions: DUB activity can be sensitive to pH and the presence of reducing agents. | Ensure the assay buffer has a slightly basic pH (around 8.0) and contains a reducing agent like DTT (typically 1-5 mM).[7] |
| Inactive enzyme: Recombinant USP8 may have lost activity due to improper storage or handling. | Test the activity of your USP8 enzyme with a positive control substrate (e.g., Ub-AMC) and a known inhibitor (e.g., Ubiquitin Aldehyde).[8] | |
| This compound degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions of this compound from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles.[5] | |
| Inconsistent results in cell-based assays | Suboptimal this compound concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. Start with a broad range (e.g., 0.1 µM to 20 µM). |
| Cell permeability issues: this compound may not be efficiently entering the cells. | While this compound is generally cell-permeable, ensure adequate incubation time. You can also verify target engagement by measuring the ubiquitination status of a known USP8 substrate. | |
| High cell density: Confluent cell cultures may exhibit altered signaling pathways and drug responses. | Ensure consistent and appropriate cell seeding densities for all experiments. | |
| High background in fluorescence-based assays | Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used. | Test the fluorescence of this compound alone at the assay concentration to determine its contribution to the signal. If significant, consider using a different detection method or subtracting the background fluorescence.[8] |
| Contaminated reagents: Reagents may be contaminated with fluorescent substances. | Use fresh, high-quality reagents and dedicated sterile supplies. | |
| Unexpected off-target effects | High concentration of this compound: Using excessively high concentrations can lead to inhibition of other cellular targets. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| DMSO toxicity: The vehicle (DMSO) can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration in your cell culture medium does not exceed a non-toxic level, typically below 0.5%.[8] Include a vehicle-only control in all experiments. |
Data Presentation
Table 1: this compound Activity and Cellular Effects
| Parameter | Value | Reference |
| Target | USP8 | [1][2] |
| IC50 (USP8, biochemical) | 0.28 µM | [2] |
| IC50 (USP7, biochemical) | >100 µM | [2][4] |
| Effective Concentration (Cell Viability, HCT116 & PC-3 cells) | 0.5 - 1.5 µM | [2] |
| Effective Concentration (ACTH secretion inhibition, AtT20 cells) | 5 - 10 µM | [9] |
Experimental Protocols
Protocol 1: Biochemical Assay for USP8 Inhibition using a Fluorogenic Substrate
This protocol is based on a generic deubiquitinase inhibitor screening assay.[8][10]
Materials:
-
Recombinant human USP8 protein
-
Ubiquitin-AMC (Ub-AMC) fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound
-
DMSO
-
Black 96-well or 384-well plate
-
Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Prepare USP8 solution: Dilute the recombinant USP8 protein to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Incubate inhibitor with enzyme: Add the diluted this compound or DMSO control to the wells of the microplate. Then, add the diluted USP8 solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the Ub-AMC substrate to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.
-
Data analysis: Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value.
Protocol 2: Cell-Based Assay to Determine USP8 Inhibition
This protocol outlines a general method to assess the downstream effects of USP8 inhibition in cultured cells.[11][12]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibody against a known USP8 substrate (e.g., EGFR) or a downstream signaling molecule, and a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
This compound Treatment: Prepare various concentrations of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and then incubate with the primary antibody against the USP8 substrate and the loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the protein of interest and the loading control. Normalize the protein of interest's signal to the loading control and compare the levels between the this compound treated samples and the vehicle control.
Mandatory Visualizations
Caption: USP8 signaling pathway and the effect of this compound.
Caption: Workflow for biochemical and cell-based assays.
Caption: A logical approach to troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathSpecific™ Human USP8 Inhibitor Screening Assay Kit, Fluorogenic - Creative Biolabs [creative-biolabs.com]
- 11. Method for Measuring the Activity of Deubiquitinating Enzymes in Cell Lines and Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for measuring the activity of deubiquitinating enzymes in cell lines and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
How to solve DUB-IN-2 precipitation in stock solutions
Welcome to the technical support center for DUB-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimentation with this compound.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Precipitation of this compound in stock solutions is a common issue that can lead to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.
Issue: Precipitate observed in this compound stock solution (typically in DMSO).
This can manifest as visible particles, cloudiness, or a solid pellet after centrifugation.
Root Cause Analysis and Solutions
Several factors can contribute to the precipitation of this compound in stock solutions. The following section outlines potential causes and their corresponding solutions.
1. Solvent Quality:
-
Problem: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1]
-
Solution: Always use fresh, anhydrous, research-grade DMSO to prepare stock solutions.[2] Avoid using DMSO from a bottle that has been opened multiple times over a long period. Purchase smaller-volume bottles of anhydrous DMSO to ensure freshness.
2. Incomplete Dissolution:
-
Problem: this compound may not have been fully dissolved during the initial preparation of the stock solution.
-
Solution: To ensure complete dissolution, vortex the solution vigorously. If precipitation persists, gentle warming of the solution in a 37°C water bath or sonication for 5-10 minutes can aid in dissolving the compound.[3][4]
3. Concentration Exceeds Solubility Limit:
-
Problem: The intended concentration of the stock solution may be higher than the solubility limit of this compound in the chosen solvent. There can be slight variations in reported solubility across different suppliers.
-
Solution: Prepare the stock solution at or below the recommended concentrations. If a higher concentration is required, consider using a different solvent or a co-solvent system, although this may have implications for downstream experiments.
4. Improper Storage:
-
Problem: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution over time.[3]
-
Solution: Aliquot the stock solution into single-use volumes before storage. This minimizes the number of freeze-thaw cycles the main stock undergoes.[3] For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and concentrations for preparing this compound stock solutions?
A1: The most common solvent for this compound is DMSO.[2][5][6][7][8] DMF can also be used.[7] The reported solubility in DMSO varies, but a concentration of 5 mg/mL is a reliable starting point.[7] Some suppliers report higher solubility, but it's advisable to start with a concentration known to be stable.
Q2: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "solvent-shifting" or "antisolvent precipitation."[4] this compound is highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the drastic change in solvent polarity causes the compound to crash out of solution.[1][9]
To prevent this, you can try the following:
-
Stepwise Dilution: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium that contains serum (if your protocol allows). Mix this intermediate dilution thoroughly before adding it to the final volume of the medium.[4]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring the final concentration is sufficient to maintain solubility might be necessary. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to account for any solvent effects.[1]
-
Use of Pluronic F-127: For particularly challenging compounds, a small percentage of Pluronic F-127 can be used in the final solution to improve solubility and prevent precipitation.
Q3: Can I store my this compound stock solution at 4°C?
A3: For short-term storage (a few days), 4°C may be acceptable.[5] However, for long-term stability and to minimize the risk of precipitation and degradation, it is highly recommended to store stock solutions at -20°C or -80°C.[5][6]
Q4: How should I handle the this compound powder?
A4: this compound is provided as a solid. Handle the powder in a well-ventilated area and use appropriate personal protective equipment. For storage of the powder, -20°C is recommended for long-term stability.[5]
Data Summary
Solubility of this compound in Common Solvents
| Solvent | Reported Solubility (Source) | Molar Concentration (Approx.) |
| DMSO | 16.67 mg/mL (MedChemExpress)[5] | 60.56 mM |
| DMSO | 10 mg/mL (AbMole)[6] | 36.33 mM |
| DMSO | 9.06 mg/mL (Absin)[8] | 32.91 mM |
| DMSO | 6 mg/mL (Selleck Chemicals)[2] | 21.79 mM |
| DMSO | 5 mg/mL (Cayman Chemical)[7] | 18.16 mM |
| DMF | 5 mg/mL (Cayman Chemical)[7] | 18.16 mM |
Note: The molecular weight of this compound is approximately 275.26 g/mol .[5]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
-
Pipettes and sterile filter tips
Methodology:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is ~275.26 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 275.26 g/mol * 1000 mg/g = 2.75 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 2.75 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous, sterile-grade DMSO to the tube containing the this compound powder.
-
-
Mixing:
-
Vortex the tube vigorously for 2-3 minutes. Visually inspect the solution to ensure all the powder has dissolved.
-
-
Troubleshooting Dissolution:
-
If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Alternatively, gently warm the tube in a 37°C water bath for a few minutes, followed by vortexing.
-
-
Storage:
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation in stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of DUB-IN-2 in cellular assays
Welcome to the technical support center for DUB-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable deubiquitinase (DUB) inhibitor.[1][2] Its primary and most well-characterized target is Ubiquitin-Specific Protease 8 (USP8), with a reported IC50 value of 0.28 μM in in vitro assays.[1][3]
Q2: What is the mechanism of action for this compound?
This compound inhibits the catalytic activity of DUBs like USP8.[1][3] Deubiquitinases are enzymes that remove ubiquitin molecules from substrate proteins, thereby rescuing them from degradation by the proteasome or altering their role in signaling pathways.[4][5][6] By inhibiting USP8, this compound prevents the deubiquitination of USP8 substrates, leading to their accumulation, altered signaling, or degradation.
Caption: On-target mechanism of this compound inhibiting USP8.
Q3: Why is it important to investigate the off-target effects of this compound?
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity Note |
|---|---|---|
| USP8 | 0.28 µM | Primary Target[1][3] |
| USP7 | >100 µM | Reported to be highly selective over USP7[1][3] |
Note: Some sources describe this compound as a potent inhibitor of both USP7 and USP8.[9][10] This discrepancy highlights the importance of validating selectivity in your specific assay system.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effective Concentration / IC50 | Reference |
|---|---|---|---|
| HCT116 (Colon Cancer) | Cell Viability | 0.5 - 1.5 µM | [1] |
| PC-3 (Prostate Cancer) | Cell Viability | 0.5 - 1.5 µM | [1] |
| AtT-20 (Pituitary Tumor) | EGFR Protein Expression | 0.1 - 10 µM | [1] |
| H460 & PC-9 (Lung Cancer) | PD-L1 Protein Levels | 2 - 4 µM |[3] |
Troubleshooting Guide
Problem 1: I'm observing an unexpected or inconsistent cellular phenotype after this compound treatment.
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target proteins. Cellular responses are complex, and while this compound is potent against USP8, at the concentrations used in cellular assays (typically >0.5 µM), it may inhibit other DUBs or kinases, leading to unforeseen effects.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging USP8 in your cells at your working concentration. A Cellular Thermal Shift Assay (CETSA) is an ideal method for this (see Protocol 3).
-
Perform Dose-Response Correlation: Run your cellular assay across a range of this compound concentrations. If the phenotype's EC50 is significantly different from the IC50 of USP8 inhibition, an off-target effect is likely.
-
Use Orthogonal Controls:
-
Genetic Knockdown: Use siRNA or CRISPR to reduce USP8 expression and see if this phenocopies the effect of this compound.
-
Alternative Inhibitor: Use a structurally distinct USP8 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
-
Consider Off-Target Screening: If the phenotype persists and appears to be off-target, consider broader screening methods like a DUB selectivity panel or unbiased proteomics to identify other potential protein interactors.[11]
-
Caption: Workflow to distinguish on-target vs. off-target effects.
Problem 2: The ubiquitination status of my protein of interest is altered, but it's not a known USP8 substrate.
-
Possible Cause: This is a strong indicator of an off-target effect. This compound may be inhibiting a different DUB that directly or indirectly regulates the ubiquitination of your protein.
-
Troubleshooting Steps:
-
Validate with USP8 Knockdown: Use siRNA to specifically deplete USP8. If USP8 knockdown does not produce the same change in your protein's ubiquitination, the effect of this compound is not mediated by USP8.
-
In Vitro Deubiquitination Assay: If you suspect another DUB is involved, you can test this directly. Purify your ubiquitinated protein of interest and the candidate DUB. Then, run an in vitro reaction to see if the DUB can deubiquitinate your protein and whether this compound can inhibit this activity (see Protocol 1).
-
Review DUB Literature: Research other DUBs known to be involved in your specific signaling pathway or cellular compartment. This may provide a list of candidate off-targets to investigate.
-
Key Experimental Protocols
Protocol 1: In Vitro DUB Inhibition Assay (Fluorometric)
This protocol assesses the ability of this compound to inhibit a purified DUB enzyme in vitro.
-
Reagent Preparation:
-
DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 2 mM DTT. Prepare fresh DTT before use.
-
DUB Enzyme: Recombinant purified DUB (e.g., USP8, or a potential off-target) diluted to a working concentration (e.g., 2X final concentration) in DUB Assay Buffer.
-
Substrate: Ubiquitin-Rhodamine110 or a similar fluorogenic DUB substrate, diluted in DUB Assay Buffer.
-
Inhibitor: Prepare a 2X stock of this compound at various concentrations in DUB Assay Buffer with a final DMSO concentration of <1%. Prepare a DMSO-only vehicle control.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of 2X this compound dilution or vehicle control to appropriate wells.
-
Add 25 µL of 2X DUB enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of 2X substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence signal (e.g., Ex/Em = 485/535 nm for Rhodamine110) kinetically every 60 seconds for 30-60 minutes.
-
-
Analysis:
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Ubiquitination Status
This protocol is used to detect changes in the ubiquitination of a specific protein in cell lysates.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency. Treat with this compound or vehicle (DMSO) for the desired time.
-
Optional: To observe accumulation of ubiquitinated proteins, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit DUB activity during lysis.
-
-
Immunoprecipitation (IP):
-
Normalize total protein concentration for all samples.
-
Incubate 500-1000 µg of protein lysate with an antibody against your protein of interest overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads by boiling in 1X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against Ubiquitin (e.g., P4D1 or FK2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the high molecular weight smear or distinct bands above the unmodified protein, which represent the polyubiquitinated species.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether this compound binds to its target (USP8) in intact cells by measuring changes in the target protein's thermal stability.
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into different PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, leaving one aliquot on ice (no-heat control).
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Analysis by Western Blot:
-
Analyze the soluble fractions by Western blot using an antibody specific to the target protein (USP8).
-
Interpretation: If this compound binds to USP8, it will stabilize the protein, resulting in more soluble USP8 remaining at higher temperatures compared to the vehicle-treated control. This is observed as a "shift" in the melting curve to the right.
-
Caption: Key steps in a Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresgroup.us [cancerresgroup.us]
- 7. mdpi.com [mdpi.com]
- 8. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
DUB-IN-2 stability and degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DUB-IN-2 in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues related to the stability and degradation of this deubiquitinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of deubiquitinating enzymes (DUBs). Its primary target is Ubiquitin Specific Peptidase 8 (USP8), with a reported IC50 of 0.28 μM.[1][2] It shows high selectivity for USP8 over other DUBs like USP7 (IC50 > 100 μM).[1][2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of this compound for long-term experiments. The recommended storage conditions are summarized in the table below.
| Storage Format | Temperature | Duration |
| Powder | -20°C | ≥ 4 years[3] |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year |
| -20°C | 1 month |
Data compiled from multiple suppliers. It is always recommended to consult the datasheet provided by the specific vendor.
Q3: How should I prepare stock solutions of this compound to ensure maximum stability?
To prepare stable stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO.[4] The use of fresh DMSO is advised as moisture can reduce the solubility and stability of the compound.[4] For long-term storage, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.[4]
Troubleshooting Guide: Stability and Degradation in Long-Term Experiments
This guide addresses common issues users may encounter regarding the stability and degradation of this compound during long-term experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing a decrease in this compound activity over time in my aqueous assay buffer? | Hydrolytic Degradation: this compound, like many small molecules, may be susceptible to hydrolysis in aqueous solutions. The rate of degradation can be influenced by the pH and composition of the buffer.[5] Precipitation: The compound may be precipitating out of solution at the working concentration, especially if the final DMSO concentration is too high or the buffer is not optimal.[6] | - Buffer Optimization: Assess the stability of this compound in different buffer systems to find the most suitable one for your long-term experiments. - pH Control: Maintain a stable pH throughout the experiment, as pH can affect the rate of hydrolysis. - Fresh Preparations: For very long experiments, consider preparing fresh working solutions of this compound periodically. - Solubility Check: Visually inspect for any precipitation. If observed, refer to the troubleshooting point on precipitation. |
| My this compound solution appears to have precipitated after dilution in cell culture medium. What should I do? | Poor Aqueous Solubility: this compound is sparingly soluble in water.[4] Diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.[7] High Final Concentration: The desired working concentration may exceed the solubility limit of this compound in the cell culture medium. | - Optimize Dilution: Instead of a single dilution, try serial dilutions. Ensure rapid and thorough mixing when adding the stock solution to the medium.[7] - Reduce Final DMSO Concentration: Keep the final DMSO concentration in the medium below 0.5% (v/v) to minimize its effect on solubility and cell health.[7] - Pre-warm Media: Adding the this compound stock to pre-warmed (37°C) media can sometimes improve solubility.[7] - Determine Solubility Limit: Perform a solubility test in your specific cell culture medium to determine the maximum usable concentration without precipitation. |
| I suspect this compound is being metabolized by the cells in my long-term culture experiment. How can I confirm this and what can I do? | Cellular Metabolism: Cells possess metabolic enzymes that can modify and degrade small molecules over time, reducing the effective concentration of the inhibitor. | - Metabolic Stability Assay: Perform a time-course experiment comparing the concentration of this compound in cell culture medium with and without cells. A significantly faster depletion in the presence of cells suggests metabolic degradation. An HPLC-MS method would be suitable for this analysis. - Replenish Inhibitor: If metabolic instability is confirmed, you may need to replenish the this compound in the cell culture medium at regular intervals to maintain a consistent inhibitory concentration. The frequency of replenishment will depend on the rate of metabolism. |
| I am observing inconsistent results in my long-term DUB activity assays with this compound. What could be the cause? | Inhibitor Degradation: As discussed, this compound may degrade over the course of the experiment. Assay Artifacts: Components of your assay, such as fluorescent substrates, can sometimes interfere with small molecule inhibitors. Inconsistent Handling: Variations in incubation times, temperatures, or reagent concentrations can lead to variability. | - Assess Inhibitor Stability: Use the protocol outlined below to determine the stability of this compound under your specific assay conditions. - Include Proper Controls: Always include vehicle (e.g., DMSO) controls to monitor the baseline enzyme activity. A positive control inhibitor can also be useful. - Standardize Procedures: Ensure all experimental parameters are kept consistent across all replicates and experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer using HPLC-MS
This protocol provides a framework for determining the stability of this compound in a chosen aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen aqueous buffer (e.g., PBS, Tris-HCl)
-
Acetonitrile (ACN) or other suitable quenching solvent
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution in your aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your experimental conditions.
-
Immediately after preparation (t=0), take an aliquot (e.g., 100 µL) and quench the sample by adding an equal volume of ACN. This will stop any further degradation. Store at -20°C until analysis.
-
Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), collect additional aliquots and quench them with ACN as in step 3.
-
Analyze all samples by a validated HPLC-MS method to determine the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Data Presentation:
| Time (hours) | Mean Peak Area | % Remaining |
| 0 | Value | 100 |
| 1 | Value | Value |
| 4 | Value | Value |
| 8 | Value | Value |
| 24 | Value | Value |
| 48 | Value | Value |
Experimental Workflow for Stability Assessment
Workflow for assessing this compound stability.
Signaling Pathways Involving USP8
This compound inhibits USP8, which is involved in several key signaling pathways. Understanding these pathways can provide context for the experimental outcomes observed when using this compound.
1. EGFR Signaling Pathway
USP8 is known to deubiquitinate and stabilize the Epidermal Growth Factor Receptor (EGFR), thereby preventing its degradation and promoting downstream signaling, which is often implicated in cancer cell proliferation.[8][9][10]
USP8's role in the EGFR signaling pathway.
2. Wnt/β-catenin Signaling Pathway
USP8 has been shown to interact with and stabilize the Frizzled-5 receptor (FZD5), a key component of the Wnt signaling pathway. By deubiquitinating FZD5, USP8 prevents its degradation and promotes the stabilization of β-catenin, leading to the activation of Wnt target genes involved in processes like skeletogenesis.[11]
USP8's role in the Wnt/β-catenin pathway.
References
- 1. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. The Deubiquitinating Enzyme USP8 Promotes Trafficking and Degradation of the Chemokine Receptor 4 at the Sorting Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deubiquitinating Enzyme USP8 Is Essential for Skeletogenesis by Regulating Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent DUB-IN-2 activity in repeat experiments
Welcome to the technical support center for DUB-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin-specific processing protease Y (UBPY).[1][2] It exhibits high selectivity for USP8 over other deubiquitinating enzymes (DUBs) like USP7.[2]
Q2: What is the mechanism of action of this compound?
This compound inhibits the deubiquitinating activity of USP8.[1] USP8 removes ubiquitin chains from substrate proteins, thereby regulating their stability and function. By inhibiting USP8, this compound leads to the accumulation of ubiquitinated substrates, which can affect various cellular pathways. For instance, inhibition of USP8 by this compound has been shown to increase the levels of Programmed Death-Ligand 1 (PD-L1) in cancer cells and impact the TGF-β signaling pathway.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C and is stable for at least four years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[3] When preparing working solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] It is sparingly soluble in aqueous buffers. For in vivo studies, it can be prepared as a suspension.[4]
Troubleshooting Guide: Inconsistent this compound Activity
This guide addresses common issues that may lead to variability in this compound activity in repeat experiments.
Problem 1: Decreased or variable this compound activity in subsequent experiments.
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[3] Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound. |
| Instability in aqueous buffer | Prepare working dilutions of this compound in assay buffer immediately before use. Do not store this compound in aqueous solutions for extended periods. |
| Oxidation of the compound or enzyme | DUBs, as cysteine proteases, are susceptible to oxidation which can inactivate them.[5][6][7][8] Ensure that the assay buffer contains a reducing agent like Dithiothreitol (DTT) to maintain the catalytic cysteine of USP8 in a reduced, active state.[9][10] |
Problem 2: Higher than expected IC50 value or complete loss of inhibition.
| Potential Cause | Recommended Solution |
| Incorrect compound concentration | Verify the initial concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods. |
| Enzyme inactivity | Ensure the purified USP8 enzyme is active. Run a positive control with a known substrate and a control inhibitor. The activity of DUBs can be sensitive to storage and handling; avoid repeated freeze-thaw cycles of the enzyme. |
| Assay interference | Some compounds can interfere with assay readouts (e.g., fluorescence). Run a control with this compound and the assay components without the enzyme to check for any intrinsic fluorescence or quenching properties of the compound. |
Problem 3: Irreproducible results between different batches of this compound.
| Potential Cause | Recommended Solution |
| Lot-to-lot variability | If you suspect lot-to-lot variability, it is advisable to purchase a larger single batch for the entire set of experiments. If using a new lot, perform a bridging experiment to compare its activity with the previous lot. |
| Purity differences | The purity of the compound can affect its activity. Whenever possible, obtain a certificate of analysis for each lot to ensure it meets the required specifications. |
Problem 4: Non-specific inhibition or artifacts.
| Potential Cause | Recommended Solution |
| Compound aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. To check for aggregation, you can include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer. If the inhibitory effect is significantly reduced, aggregation may be the cause. |
| Redox cycling | Some compounds can undergo redox cycling, generating reactive oxygen species that oxidize and inactivate the DUB enzyme.[5][7] This can be mistaken for direct inhibition. Assays to detect reactive oxygen species can be performed to rule out this artifact. |
Experimental Protocols
Key Experiment: In Vitro this compound Activity Assay using a Fluorogenic Substrate
This protocol describes a common method to measure the inhibitory activity of this compound on USP8 using a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).
Materials:
-
Recombinant human USP8
-
This compound
-
Ubiquitin-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
DMSO (anhydrous)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the IC50 curve.
-
Further dilute the DMSO serial dilutions into the Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Prepare USP8 enzyme:
-
Dilute the recombinant USP8 enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay setup:
-
Add the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add the diluted USP8 enzyme to the wells containing this compound or vehicle.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Prepare the Ubiquitin-AMC substrate solution in Assay Buffer.
-
Add the Ubiquitin-AMC substrate to all wells to start the enzymatic reaction.
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data analysis:
-
Determine the initial reaction rates (slope of the linear phase of the fluorescence curve) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against its primary target USP8 and the less sensitive USP7.
| Target | IC50 | Reference |
| USP8 | 0.28 µM | [4] |
| USP7 | >100 µM | [2] |
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Redox control of the deubiquitinating enzyme Ubp2 regulates translation during stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible inactivation of deubiquitinases by reactive oxygen species in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox regulation of DUBs and its therapeutic implications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox regulation of DUBs and its therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background in immunofluorescence with DUB-IN-2
Welcome to the technical support center for DUB-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this compound in immunofluorescence applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Ubiquitin Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB).[1][2] Deubiquitinases function by removing ubiquitin molecules from target proteins, which can rescue them from degradation by the proteasome, alter their subcellular localization, or regulate their activity.[3][4] By inhibiting USP8, this compound prevents the deubiquitination of its substrates, leading to their subsequent degradation or altered function. This mechanism is crucial in various cellular processes and signaling pathways.[5][6]
Q2: What is the recommended concentration of this compound for cell-based assays like immunofluorescence?
The optimal concentration of this compound should be determined empirically for each specific cell line and experimental condition. However, published studies have shown effective concentrations in the low micromolar range. For example, this compound has been used at concentrations of 2 µM to 4 µM in cell lines like H460 and PC-9 to achieve biological effects, such as increasing the levels of PD-L1.[1] It is recommended to perform a dose-response experiment to determine the ideal concentration for your assay.
Troubleshooting Guide: High Background in Immunofluorescence with this compound
High background staining can obscure specific signals and lead to misinterpretation of results. When using a small molecule inhibitor like this compound, it is important to distinguish between general immunofluorescence issues and potential compound-specific artifacts.
Problem: High background fluorescence is observed in my immunofluorescence experiment using this compound.
Below is a systematic guide to troubleshoot this issue.
Step 1: Identify the Source of the Background
First, determine if the background is from the this compound compound itself, from autofluorescence, or from the immunolabeling process.
-
Control 1: Cells + this compound (No Antibodies): Image cells treated with this compound under the same conditions but without any antibodies. If you observe fluorescence, the compound may be autofluorescent or precipitating.
-
Control 2: Cells Only (No this compound, No Antibodies): This will reveal the natural autofluorescence of your cells or tissue.[7][8]
-
Control 3: Cells + Secondary Antibody Only (No this compound, No Primary Antibody): This control checks for non-specific binding of the secondary antibody.[9]
Step 2: Troubleshooting Based on the Source
Based on the results from your controls, follow the appropriate troubleshooting steps.
Scenario A: Background is from this compound (Control 1 is positive)
| Possible Cause | Solution |
| Compound Precipitation | High concentrations of small molecules can sometimes lead to precipitation on or in the cells. |
| • Lower the concentration of this compound. | |
| • Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in media. | |
| • Decrease the incubation time with this compound. | |
| Compound Autofluorescence | The compound itself may possess fluorescent properties. |
| • Check the emission spectrum of this compound. | |
| • If possible, choose fluorophores for your secondary antibodies that have emission spectra distinct from that of this compound. |
Scenario B: Background is from Autofluorescence (Control 2 is positive)
| Possible Cause | Solution |
| Endogenous Fluorophores | Molecules like NADH and flavins within the cell can cause autofluorescence.[7] |
| • Use a mounting medium with an anti-fade reagent. | |
| • Perform a photobleaching step before incubation with antibodies. | |
| • Use a spectral imaging microscope to subtract the autofluorescence signal. | |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[7][8] |
| • Prepare fresh fixative solutions. | |
| • After fixation, wash cells thoroughly with PBS. | |
| • Include a quenching step with 0.1% sodium borohydride in PBS after fixation.[7] |
Scenario C: Background is from Immunolabeling (Control 3 is positive or overall background is high)
| Possible Cause | Solution |
| Antibody Concentration Too High | Excessive primary or secondary antibody can lead to non-specific binding.[9][10] |
| • Titrate your primary and secondary antibodies to find the optimal concentration with the best signal-to-noise ratio.[9] | |
| Insufficient Blocking | Inadequate blocking allows for non-specific antibody binding to cellular components.[11][12] |
| • Increase the blocking time (e.g., to 1-2 hours at room temperature).[12][13] | |
| • Use a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[12] | |
| Inadequate Washing | Insufficient washing can leave unbound antibodies behind.[8][10] |
| • Increase the number and duration of wash steps after primary and secondary antibody incubations.[11] | |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to endogenous immunoglobulins in the sample.[9] |
| • Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Target | USP8 | [1][2] |
| IC₅₀ (USP8) | 0.28 µM (280 nM) | [1][2] |
| IC₅₀ (USP7) | >100 µM | [1] |
| Effective Concentration (Cell-based) | 2-4 µM | [1] |
| Effective Concentration (In vivo) | 1 mg/kg | [1] |
Experimental Protocols
Protocol: Immunofluorescence Staining with this compound Treatment
This protocol provides a general workflow for immunofluorescence staining of cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (or vehicle control) for the specified duration.
-
-
Fixation:
-
Remove the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with DAPI (1 µg/ml) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Visualizations
Caption: Mechanism of action for this compound, an inhibitor of USP8.
Caption: General experimental workflow for immunofluorescence.
Caption: Troubleshooting decision tree for high background.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. sinobiological.com [sinobiological.com]
- 11. ibidi.com [ibidi.com]
- 12. High background in immunohistochemistry | Abcam [abcam.com]
- 13. stratech.co.uk [stratech.co.uk]
Cell toxicity issues with high concentrations of DUB-IN-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cell toxicity issues observed with high concentrations of DUB-IN-2, a potent deubiquitinase (DUB) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small-molecule inhibitor of the deubiquitinase USP8 (Ubiquitin Specific Peptidase 8).[1][2][3] Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby regulating protein degradation, localization, and activity.[4][5][6] By inhibiting USP8, this compound prevents the deubiquitination of its target proteins, which can lead to their degradation and trigger downstream cellular processes, including apoptosis.[4][7]
Q2: Why am I observing high cell toxicity at concentrations significantly above the enzymatic IC50?
The concentration of this compound required to inhibit the USP8 enzyme in a biochemical assay (IC50 ≈ 0.28 µM) is much lower than the concentration required to induce cell death in various cell lines (IC50 ≈ 0.5-1.5 µM).[1][8] This difference is expected, as a certain threshold of enzymatic inhibition within the complex cellular environment is necessary to trigger a biological response like apoptosis. However, at higher concentrations (e.g., >5-10 µM), you may observe rapid and pronounced cytotoxicity. This could be due to:
-
On-target toxicity: Sustained and high-level inhibition of USP8 may disrupt essential cellular processes, leading to cell death.
-
Off-target effects: At higher concentrations, the selectivity of the inhibitor may decrease, leading to the inhibition of other DUBs or cellular proteins, causing general cytotoxicity.[9]
-
Compound precipitation: this compound has poor aqueous solubility, and high concentrations can lead to the formation of precipitates in cell culture media, which can be toxic to cells.[10][11]
Q3: My this compound is precipitating in the cell culture medium. What should I do?
Compound precipitation is a common issue due to the low aqueous solubility of this compound.[10] To mitigate this:
-
Use Fresh DMSO: Prepare stock solutions in high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][10]
-
Prepare High-Concentration Stock: It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. Use sonication or gentle warming to ensure it is fully dissolved.[1][8]
-
Minimize Intermediate Aqueous Dilutions: Avoid making intermediate dilutions of the compound in aqueous buffers (like PBS) before adding it to the final culture medium.
-
Proper Dilution Technique: Add the DMSO stock directly to the final culture medium in a dropwise manner while vortexing or swirling to facilitate rapid dispersal and minimize localized high concentrations that can cause precipitation.
-
Visually Inspect Wells: After adding the compound to your plates, inspect the wells under a microscope for any signs of precipitation.
Q4: How can I differentiate between target-specific apoptosis and general cytotoxicity?
To determine if the observed cell death is a specific result of USP8 inhibition or a non-specific toxic effect, consider the following experiments:
-
Dose-Response Analysis: A specific, on-target effect will typically show a sigmoidal dose-response curve for cell viability. In contrast, abrupt cell death at a sharp concentration threshold may suggest non-specific toxicity or solubility issues.
-
Time-Course Experiment: On-target apoptosis is a programmed process that takes time (typically 12-72 hours) to manifest. Rapid cell death (e.g., within 1-4 hours) at high concentrations is more likely due to necrosis or other non-specific toxicity.
-
Apoptosis Assays: Use assays that measure specific markers of apoptosis, such as Caspase-3/7 activation, to confirm the mechanism of cell death.[12][13][14]
-
Use of Controls: Include a structurally related but inactive control compound if available. Additionally, consider using siRNA to knock down USP8 to see if it phenocopies the effect of this compound at lower, non-toxic concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: this compound Inhibitory Activity and Cellular Potency
| Parameter | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Inhibition | USP8 | 0.28 µM (280 nM) | [1][2][3][8] |
| Enzymatic Inhibition | USP7 | >100 µM | [1][2][8] |
| Cell Viability | HCT116 (Colon Cancer) | 0.5 - 1.5 µM | [1][8] |
| Cell Viability | PC-3 (Prostate Cancer) | 0.5 - 1.5 µM | [1][8] |
Table 2: this compound Solubility Information
| Solvent | Concentration | Notes | Reference |
| DMSO | 16.67 mg/mL (~60.6 mM) | Ultrasonic treatment may be needed. | [1] |
| DMSO | 5 mg/mL (~18.2 mM) | - | [2] |
| Water | Insoluble | - | [10] |
| Ethanol | Insoluble | - | [10] |
Visualized Workflows and Pathways
This compound Mechanism of Action
Caption: this compound inhibits USP8, preventing substrate deubiquitination and promoting degradation, which can lead to apoptosis.
Troubleshooting Workflow for High Cell Toxicity
Caption: A decision tree to systematically troubleshoot unexpected cell toxicity when using this compound.
Experimental Workflow for Viability and Apoptosis Assessment
Caption: A standardized workflow for assessing the effects of this compound on cell viability and apoptosis.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is a general guideline for determining cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[15][16]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cells and appropriate culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a 1000X DMSO stock. For example, to achieve a final concentration of 10 µM, prepare a 20 µM solution in medium. Always include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Alternatively, add 100 µL of 2X compound dilutions directly to the 100 µL of medium already in the wells, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely. Place the plate on a shaker for 5-10 minutes to ensure thorough mixing.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Measuring Apoptosis using Caspase-Glo® 3/7 Assay
This protocol provides a method to specifically measure the activity of effector caspases 3 and 7, key markers of apoptosis, using a commercially available luminescent assay (e.g., Promega Caspase-Glo® 3/7).[13]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cells and appropriate culture medium
-
White-walled, clear-bottom 96-well plates (for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (Reagent and Buffer)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at an appropriate density in 80 µL of medium. Include wells for untreated, vehicle-treated, and positive controls.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound. Add 20 µL of the 5X concentrated compound to the wells to achieve a 1X final concentration in 100 µL.
-
Incubation: Incubate the plate for the desired duration (e.g., 12, 24, or 48 hours) at 37°C, 5% CO₂. Apoptosis induction typically precedes significant loss of cell viability.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent and plate to room temperature before use.[13]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL. This single addition lyses the cells and introduces the substrate.[13]
-
Signal Development: Mix the contents of the wells by placing the plate on a shaker at a low speed for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 7. Deubiquitinases as novel therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 12. Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. Frontiers | The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis [frontiersin.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
Ensuring complete lysis of cells treated with DUB-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers using DUB-IN-2 in their experiments. The focus is on ensuring complete cell lysis to accurately analyze protein ubiquitination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended lysis buffer for studying protein ubiquitination after this compound treatment?
A1: A modified Radioimmunoprecipitation Assay (RIPA) buffer is a reliable choice for complete cell lysis while preserving protein-protein interactions. It is crucial to supplement the RIPA buffer with protease and phosphatase inhibitors immediately before use to prevent protein degradation and dephosphorylation.[1][2][3] Additionally, to preserve the ubiquitination status of proteins, which can be reversed by deubiquitinating enzymes (DUBs) upon cell lysis, it is essential to include DUB inhibitors in the lysis buffer.[4]
Q2: Why is it critical to add DUB inhibitors to the lysis buffer, even when cells have been treated with this compound?
A2: this compound is a cell-permeable inhibitor that targets specific DUBs within intact cells. However, upon cell lysis, the cellular compartments are disrupted, and endogenous DUBs that were not targeted by this compound or were present in different compartments can become active and cleave ubiquitin chains from target proteins.[4] Therefore, adding a broad-spectrum DUB inhibitor, such as N-ethylmaleimide (NEM) or iodoacetamide (IAA), to the lysis buffer is a critical step to inactivate these enzymes and preserve the ubiquitination state of your protein of interest for downstream analysis.[4][5]
Q3: My protein of interest is insoluble after cell lysis. What could be the cause and how can I troubleshoot this?
A3: Protein insolubility can arise from several factors, including protein aggregation, improper buffer conditions, or association with cellular structures.[6][7] If you observe protein insolubility after this compound treatment, consider the following troubleshooting steps:
-
Optimize Lysis Buffer: The composition of your lysis buffer is critical. For particularly difficult-to-solubilize proteins, you may need to increase the detergent concentration (e.g., SDS) or use a denaturing lysis buffer containing urea or guanidine hydrochloride, especially if downstream applications do not require native protein conformation.[8][9]
-
Sonication: Ensure you are sonicating your lysate sufficiently. Sonication helps to shear DNA, which can cause lysates to be viscous, and disrupts cellular structures to release all proteins.[10][11][12]
-
Adjust pH and Salt Concentration: The pH and ionic strength of the lysis buffer can impact protein solubility. Ensure the pH is optimal for your protein of interest and consider adjusting the salt concentration (e.g., NaCl) to minimize non-specific protein aggregation.[6]
-
Work at Low Temperatures: Perform all lysis steps on ice or at 4°C to minimize protease activity and protein aggregation.[6]
Troubleshooting Guide: Incomplete Cell Lysis
Incomplete cell lysis can lead to inaccurate quantification of protein levels and ubiquitination. Below are common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Viscous cell lysate | Incomplete shearing of genomic DNA. | Sonicate the lysate on ice with multiple short bursts.[10][11][12] Adding a DNase to the lysis buffer can also help reduce viscosity. |
| Low protein yield | Insufficient lysis buffer volume or inefficient lysis method. | Increase the volume of lysis buffer. Ensure the chosen lysis buffer is appropriate for your cell type and the subcellular localization of your protein of interest. Consider mechanical disruption methods like sonication or homogenization in addition to detergent-based lysis.[3] |
| Inconsistent results between samples | Variability in cell harvesting or lysis procedure. | Ensure consistent cell numbers, washing steps, and incubation times for all samples.[13] Use a standardized protocol for all lysis steps. |
| Loss of ubiquitinated protein signal | Activity of endogenous DUBs post-lysis. | Add fresh DUB inhibitors (e.g., NEM, IAA, or a cocktail like PR-619) to your lysis buffer immediately before use.[4][5] |
| Protein degradation | Protease activity during lysis. | Always add a protease inhibitor cocktail to your lysis buffer immediately before use and keep samples on ice at all times.[14] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Western Blot Analysis of Ubiquitinated Proteins
This protocol is designed for the lysis of cultured mammalian cells treated with this compound to preserve protein ubiquitination for downstream western blot analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Modified RIPA Lysis Buffer (see table below for recipe)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
N-ethylmaleimide (NEM) or Iodoacetamide (IAA)
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator
Modified RIPA Buffer Composition:
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4-8.0 | 20-50 mM | Buffering agent to maintain pH |
| NaCl | 150 mM | Prevents non-specific protein aggregation |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent to solubilize proteins |
| Sodium deoxycholate | 0.5% (w/v) | Ionic detergent to disrupt membranes |
| SDS | 0.1% (w/v) | Strong ionic detergent for complete denaturation |
| EDTA | 1-5 mM | Chelates divalent cations, inhibiting metalloproteases |
Note: For some applications where protein-protein interactions need to be preserved, SDS may be omitted.[14]
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold modified RIPA buffer supplemented with fresh protease inhibitors, phosphatase inhibitors, and a DUB inhibitor (e.g., 20-25 mM NEM) to the plate.[4]
-
Use a cell scraper to harvest the cells into the lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Sonicate the lysate on ice using 3-4 short pulses of 5-10 seconds each to shear DNA and ensure complete lysis.[11][12] Avoid foaming.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][3]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for the addition of sample loading buffer for SDS-PAGE and western blotting.
Visualizing Experimental Logic and Pathways
To better understand the experimental process and the underlying biological pathways affected by this compound, the following diagrams have been generated.
Caption: Experimental workflow for analyzing protein ubiquitination.
Caption: Simplified USP8-TGF-β signaling pathway.
References
- 1. www2.nau.edu [www2.nau.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
- 12. google.com [google.com]
- 13. Alliance of Genome Resources [alliancegenome.org]
- 14. assaygenie.com [assaygenie.com]
Validation & Comparative
Validating DUB-IN-2: A Comparative Guide to Confirming On-Target USP8 Activity
For researchers and drug development professionals investigating the therapeutic potential of USP8 inhibitors, rigorous validation of on-target activity is paramount. This guide provides a comparative framework for validating the activity of DUB-IN-2 on its target, the deubiquitinase USP8. We present a side-by-side comparison with alternative inhibitors, supported by detailed experimental protocols and data presented for clear interpretation.
This compound in Profile: A Potent USP8 Inhibitor
This compound is a potent inhibitor of Ubiquitin Specific Peptidase 8 (USP8) with a reported IC50 of 0.28 µM.[1][2] Its selectivity is a key feature, demonstrating minimal activity against other deubiquitinases such as USP7 (IC50 > 100 µM).[1][3][4] This specificity is crucial for attributing cellular effects directly to the inhibition of USP8.
Comparative Analysis of USP8 Inhibitors
To contextualize the performance of this compound, a comparison with other known USP8 inhibitors is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against USP8, providing a benchmark for potency.
| Inhibitor Name | IC50 for USP8 (µM) | Notes |
| This compound | 0.28 | Potent and selective over USP7. [1][2][3][4] |
| DUB-IN-1 | 0.85 | An active inhibitor of ubiquitin-specific proteases.[1] |
| DUB-IN-3 | 0.56 | A potent and selective inhibitor of USP8.[1] |
| LLK203 | 0.52 | A dual-target inhibitor of USP2 and USP8.[1][5] |
| USP8-IN-1 | 1.9 | A reported USP8 inhibitor.[1] |
| USP8-IN-2 | 6.0 | A deubiquitinase USP8 inhibitor.[1] |
| USP8-IN-3 | 4.0 | A deubiquitinase USP8 inhibitor.[1] |
| OTUB1/USP8-IN-1 | 0.00028 | A potent dual inhibitor of OTUB1 and USP8.[1] |
| DC-U4106 | KD = 4.7 | Binds to USP8 and is selective over USP2 and USP7.[6][7] |
| Closantel | Potent inhibitor | Identified as a potent and reversible inhibitor of USP8 catalytic activity.[8] |
| Niclosamide | Inhibitor | Identified as an inhibitor of USP8 activity.[8] |
Experimental Validation of On-Target Activity
To robustly validate the on-target activity of this compound on USP8, a multi-faceted approach employing biochemical, cellular, and biophysical assays is recommended.
Signaling Pathway of USP8
USP8 is a deubiquitinase that removes ubiquitin from target proteins, thereby rescuing them from degradation and regulating various cellular processes.[9] A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR).[9] By deubiquitinating EGFR, USP8 prevents its degradation and promotes downstream signaling. Inhibition of USP8 leads to the accumulation of ubiquitinated EGFR, followed by its degradation.[9][10]
Caption: USP8 deubiquitinates EGFR, preventing its degradation and promoting signaling.
Experimental Workflow for Validation
A stepwise approach is recommended to validate the on-target activity of this compound. This workflow progresses from in vitro biochemical assays to cellular assays that confirm target engagement and downstream effects in a physiological context.
Caption: Workflow for validating this compound's on-target activity on USP8.
Key Experimental Protocols
This assay directly measures the enzymatic activity of purified USP8 in the presence of an inhibitor. Fluorogenic substrates like Ubiquitin-AMC (Ub-AMC) or Ubiquitin-Rhodamine110 (Ub-Rho) are commonly used.[11][12][13]
Protocol:
-
Reagents and Materials:
-
Purified recombinant human USP8 protein.
-
Fluorogenic substrate (e.g., Ub-AMC).
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
This compound and other inhibitors dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound and other inhibitors in assay buffer. The final DMSO concentration should not exceed 1%. b. Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate. c. Add 5 µL of purified USP8 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the Ub-AMC substrate solution. e. Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 460 nm for AMC) every minute for 30-60 minutes at 37°C. f. Calculate the initial reaction rates (slope of the linear phase of fluorescence increase). g. Plot the percentage of USP8 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
CETSA is a powerful method to confirm that a compound binds to its target protein within a cellular environment.[14][15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[15]
Protocol:
-
Reagents and Materials:
-
Cell line expressing endogenous USP8 (e.g., HeLa, HEK293T).
-
This compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-USP8, secondary antibody.
-
SDS-PAGE and Western blot equipment.
-
-
Procedure: a. Culture cells to 80-90% confluency. b. Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C. c. Harvest the cells, wash with PBS, and resuspend in PBS. d. Aliquot the cell suspension into PCR tubes. e. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. f. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. g. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. h. Collect the supernatant containing the soluble proteins. i. Analyze the amount of soluble USP8 in each sample by Western blot. j. Quantify the band intensities and plot the percentage of soluble USP8 against the temperature for both treated and untreated samples to observe a thermal shift. k. To determine the EC50 of target engagement, treat cells with a range of this compound concentrations and heat all samples at a single temperature that shows a significant thermal shift. Plot the amount of soluble USP8 against the inhibitor concentration.
This assay assesses the functional consequence of USP8 inhibition in cells, such as the degradation of a known substrate like EGFR.[10]
Protocol:
-
Reagents and Materials:
-
Cell line expressing endogenous USP8 and EGFR (e.g., AtT-20, HeLa).
-
This compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-USP8, anti-EGFR, anti-ubiquitin, anti-GAPDH or β-actin (loading control), secondary antibodies.
-
SDS-PAGE and Western blot equipment.
-
-
Procedure: a. Culture cells to 70-80% confluency. b. Treat cells with increasing concentrations of this compound (e.g., 0.1-10 µM) or DMSO for a specified time (e.g., 6, 12, or 24 hours). c. To observe ubiquitination, it may be necessary to pre-treat cells with a proteasome inhibitor like MG132 for a few hours before lysis. d. Lyse the cells, collect the protein lysates, and determine the protein concentration. e. For immunoprecipitation, incubate the lysate with an anti-EGFR antibody followed by protein A/G beads to pull down EGFR and its associated proteins. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Probe the membrane with primary antibodies against EGFR, ubiquitin (if performing IP), and a loading control. h. Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system. i. A decrease in the total EGFR protein level upon this compound treatment would indicate increased degradation due to USP8 inhibition. An increase in the ubiquitinated EGFR signal would also support on-target activity.
Logical Comparison of Validation Methods
The combination of these assays provides a robust validation of this compound's on-target activity. Each method offers a unique piece of the puzzle, from direct enzyme inhibition to cellular target engagement and downstream functional consequences.
Caption: Logic for the comprehensive validation of this compound's activity.
By following this comprehensive guide, researchers can confidently validate the on-target activity of this compound on USP8 and objectively compare its performance with other inhibitors, thereby advancing the understanding and development of novel therapeutics targeting this important deubiquitinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 5. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. PathSpecific™ Human USP8 Inhibitor Screening Assay Kit, Fluorogenic - Creative Biolabs [creative-biolabs.com]
- 13. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
DUB-IN-2: A Comparative Efficacy Analysis Against Other USP8 Inhibitors
In the landscape of targeted cancer therapy, the inhibition of deubiquitinating enzymes (DUBs) has emerged as a promising strategy. Among these, Ubiquitin-Specific Peptidase 8 (USP8) is a critical regulator of various signaling pathways implicated in cancer progression, making it a key therapeutic target. This guide provides a comprehensive comparison of DUB-IN-2, a potent USP8 inhibitor, with other known inhibitors of this enzyme, supported by experimental data to aid researchers and drug development professionals in their evaluation.
Mechanism of Action of USP8 Inhibitors
USP8 is a deubiquitinating enzyme that removes ubiquitin molecules from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP8, small molecules like this compound can lead to the accumulation of ubiquitinated target proteins, promoting their degradation and disrupting downstream signaling. A well-established substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. Inhibition of USP8 leads to the degradation of EGFR, thereby attenuating its oncogenic signaling.
Comparative Efficacy of USP8 Inhibitors
The efficacy of this compound and other USP8 inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in biochemical assays and their anti-proliferative effects in cancer cell lines.
| Inhibitor | Target DUB | IC50 (µM) | Cell Line(s) Tested | Anti-proliferative IC50 (µM) | Selectivity | Reference |
| This compound | USP8 | 0.28 | HCT116 (colon), PC-3 (prostate) | 0.5 - 1.5 | Selective over USP7 (>100 µM) | |
| DUB-IN-1 | USP8 | 0.85 | LN229, U87MG, T98G (glioblastoma) | Not explicitly stated for comparison | Potent USP8 inhibitor | |
| Curcusone D | USP5, USP7, USP8, USP13, USP14, USP15, USP22 | Not specified for USP8 | Multiple Myeloma | Not specified | Non-selective | |
| P5091 | USP7 | 4.2 | Multiple Myeloma | Not specified | Selective for USP7, no effect on USP2 and USP8 | |
| AZ1 | USP28, USP25 | 0.7 (USP28), 0.62 (USP25) | Not specified | Not specified | Selective for USP28 and USP25 | |
| DC-U4106 | USP8 | Binds with a KD of 4.7 µM | Breast Cancer | Not specified | Selective over USP2 and USP7 |
Signaling Pathway Modulation
The primary mechanism by which USP8 inhibitors exert their anti-cancer effects is through the downregulation of key oncogenic signaling pathways.
EGFR Signaling Pathway
USP8 deubiquitinates and stabilizes EGFR, a receptor tyrosine kinase that, when overactivated, drives cancer cell proliferation and survival. Inhibition of USP8 promotes the degradation of EGFR, leading to the suppression of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.
Caption: USP8-mediated EGFR signaling and its inhibition by this compound.
PD-L1 Regulation
Recent studies have shown that USP8 can also regulate the stability of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. By deubiquitinating PD-L1, USP8 prevents its degradation, allowing cancer cells to evade the immune system. Inhibition of USP8 can, therefore, enhance anti-tumor immunity by increasing PD-L1 degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of USP8 inhibitors.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP8.
Workflow:
Caption: Workflow for an in vitro deubiquitinase activity assay.
Protocol:
-
Reconstitute recombinant human USP8 enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well black plate, add the USP8 enzyme and the inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin), to a final concentration of 100-500 nM.
-
Immediately measure the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., HCT116, PC-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the USP8 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for the anti-proliferative effect.
Western Blot Analysis for Protein Degradation
Western blotting is used to detect changes in the protein levels of USP8 substrates, such as EGFR and PD-L1, following inhibitor treatment.
Protocol:
-
Plate cells and treat with the USP8 inhibitor as described for the MTT assay.
-
After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-EGFR, anti-PD-L1, anti-USP8) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Conclusion
This compound is a potent and selective inhibitor of USP8 with demonstrated anti-proliferative activity in cancer cell lines. Its mechanism of action, primarily through the induction of EGFR degradation, aligns with the established role of USP8 in cancer signaling. While direct comparative data with a wide range of other USP8 inhibitors is still emerging, the available information suggests that this compound is a valuable tool for studying USP8 biology and a promising candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of this compound and other USP8 inhibitors.
DUB-IN-2 Versus DUB-IN-1: A Comparative Analysis of USP8 Inhibitors
A head-to-head comparison of two prominent research compounds reveals DUB-IN-2 as a more potent in vitro inhibitor of Ubiquitin-Specific Protease 8 (USP8), a key regulator in cellular signaling and a promising target in oncology and other diseases. However, their efficacy in cellular assays appears comparable under the conditions of their initial characterization. This guide provides a detailed comparison of this compound and DUB-IN-1, presenting key experimental data, detailed methodologies for relevant assays, and visual representations of the associated signaling pathways to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Both DUB-IN-1 and this compound are potent and selective inhibitors of USP8, a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein trafficking and signal transduction. Dysregulation of USP8 has been implicated in several cancers and other pathologies, making it an attractive therapeutic target. This guide demonstrates that while this compound exhibits a lower IC50 value in biochemical assays, both compounds show similar potency in cellular viability assays against specific cancer cell lines.
Quantitative Performance Data
The following tables summarize the in vitro and cellular activities of DUB-IN-1 and this compound, primarily based on the initial characterization by Colombo et al. (2010).
Table 1: In Vitro USP8 and USP7 Inhibition
| Compound | USP8 IC50 (µM) | USP7 IC50 (µM) |
| DUB-IN-1 | 0.85 | >100 |
| This compound | 0.28 | >100 |
Data from Colombo M, et al. ChemMedChem. 2010.
Table 2: Cellular Activity - Inhibition of Cancer Cell Viability
| Compound | HCT116 (colon) IC50 (µM) | PC-3 (prostate) IC50 (µM) |
| DUB-IN-1 | 0.5 - 1.5 | 0.5 - 1.5 |
| This compound | 0.5 - 1.5 | 0.5 - 1.5 |
Data from Colombo M, et al. ChemMedChem. 2010.[1]
A Note on Specificity
While both inhibitors are highly selective for USP8 over USP7, a recent 2025 preprint has raised questions about the on-target effects of this compound in the context of multiple myeloma, suggesting it may exert its effects independently of USP8 in this specific cellular background.[2][3] Researchers should consider this when interpreting results obtained using this compound.
USP8 Signaling Pathways
USP8 is a central node in several critical signaling pathways. Its inhibition can have pleiotropic effects on cellular function.
Caption: Overview of USP8's role in key signaling pathways.
Experimental Workflows and Protocols
The following sections detail the likely experimental protocols used to generate the comparative data for DUB-IN-1 and this compound.
Deubiquitinase (DUB) Inhibition Assay
This assay is fundamental for determining the in vitro potency of USP8 inhibitors.
Caption: Workflow for a typical in vitro DUB inhibition assay.
Protocol:
-
Reagent Preparation:
-
Recombinant human USP8 enzyme is diluted to the desired concentration in assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
DUB-IN-1 and this compound are serially diluted in DMSO to create a range of concentrations.
-
A fluorogenic ubiquitin substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is prepared in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, the USP8 enzyme is pre-incubated with varying concentrations of the inhibitors (or DMSO as a vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
The plate is incubated at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Fluorescence is measured at regular intervals using a microplate reader (excitation ~350 nm, emission ~460 nm).
-
The rate of increase in fluorescence, corresponding to the cleavage of AMC from ubiquitin, is determined.
-
The percentage of inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the impact of the inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
HCT116 or PC-3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of DUB-IN-1 or this compound (or DMSO control) and incubated for a specified duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are corrected for background, and cell viability is expressed as a percentage of the DMSO-treated control.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Colony Formation Assay
This assay assesses the long-term effect of the inhibitors on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding:
-
A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates to allow for the formation of distinct colonies.
-
-
Compound Treatment:
-
The following day, cells are treated with various concentrations of DUB-IN-1 or this compound. The medium containing the inhibitor is refreshed every 2-3 days.
-
-
Colony Growth:
-
The plates are incubated for 10-14 days, allowing sufficient time for colony formation.
-
-
Fixation and Staining:
-
The medium is removed, and the colonies are washed with PBS.
-
Colonies are fixed with a solution such as methanol or a mixture of methanol and acetic acid.
-
The fixed colonies are stained with a crystal violet solution.
-
-
Quantification:
-
After washing and drying, the number of colonies (typically defined as clusters of ≥50 cells) in each well is counted manually or using an automated colony counter.
-
The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the control wells.
-
Conclusion
Based on the available data, this compound is the more potent inhibitor of USP8 in in vitro biochemical assays. However, both DUB-IN-1 and this compound exhibit comparable potency in inhibiting the viability of HCT116 and PC-3 cancer cell lines. The choice between these two inhibitors may therefore depend on the specific experimental context. For studies focused on direct enzymatic inhibition, this compound may be preferred. For cellular studies, both inhibitors appear to be effective, although researchers should be mindful of potential off-target effects, as has been recently suggested for this compound in certain contexts. The detailed protocols and pathway diagrams provided in this guide are intended to assist researchers in designing and interpreting their experiments with these valuable chemical probes.
References
Selectivity profile of DUB-IN-2 against other deubiquitinases
DUB-IN-2: A Comparative Guide to Deubiquitinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of this compound, a potent inhibitor of deubiquitinating enzymes (DUBs). The information presented is collated from publicly available experimental data to offer an objective overview of its performance against other deubiquitinases.
This compound is a small molecule inhibitor that has garnered attention for its high potency and selectivity towards its primary target, Ubiquitin-Specific Protease 8 (USP8).[1] DUBs are a large family of enzymes that play a critical role in the ubiquitin-proteasome system by reversing the process of ubiquitination, thereby regulating protein stability and function.[2][3] The dysregulation of DUBs is implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[4]
Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against key deubiquitinases. The half-maximal inhibitory concentration (IC50) values demonstrate a pronounced selectivity for USP8 over other DUBs, such as USP7.
Table 1: IC50 Values of this compound against selected Deubiquitinases
| Deubiquitinase (DUB) | This compound IC50 | Reference |
| USP8 | 0.28 µM (280 nM) | [1] |
| USP7 | >100 µM | [1] |
This data indicates that this compound is over 350-fold more selective for USP8 than for USP7.
Key Signaling Pathway: USP8 Regulation of EGFR
USP8 is a critical regulator of several signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[3] Upon ligand binding, EGFR is internalized and ubiquitinated, which flags it for degradation in the lysosome, thus terminating the signal. USP8, located on the endosome, counteracts this process by deubiquitinating EGFR.[5] This action rescues EGFR from lysosomal degradation and promotes its recycling to the cell surface, leading to sustained signaling, which can contribute to oncogenesis.[3][6] Inhibition of USP8 by molecules like this compound prevents this deubiquitination, leading to enhanced EGFR degradation and a reduction in downstream signaling.[7]
Caption: USP8-mediated regulation of the EGFR signaling pathway.
Experimental Methodologies
The determination of IC50 values is crucial for assessing the potency and selectivity of an inhibitor. Below is a representative protocol for an in vitro deubiquitinase activity assay, commonly used for inhibitor profiling.[8][9]
Protocol: In Vitro DUB Activity Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110 (Ub-Rho), by a specific DUB.[8] Cleavage of the substrate releases the fluorophore, resulting in an increase in fluorescence that is proportional to DUB activity.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for DUB activity (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA, 5 mM DTT, 0.01% Tween-20).
- Enzyme Solution: Reconstitute purified, recombinant DUBs (e.g., USP8, USP7) in assay buffer to a working concentration (e.g., 2X the final desired concentration).
- Substrate Solution: Prepare a solution of Ub-Rho in assay buffer (e.g., 2X the final desired concentration, typically in the low nanomolar range).
- Inhibitor Stock: Prepare a high-concentration stock of this compound in 100% DMSO.
- Inhibitor Dilutions: Create a serial dilution series of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
2. Assay Procedure:
- Dispense the this compound serial dilutions into a 384-well assay plate. Include "no inhibitor" (assay buffer with DMSO) and "no enzyme" controls.
- Add the DUB enzyme solution to all wells except the "no enzyme" control.
- Pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the Ub-Rho substrate solution to all wells.
- Immediately transfer the plate to a fluorescence plate reader.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity (e.g., Ex/Em = 485/535 nm for Rhodamine110) kinetically over a period of 30-60 minutes.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
// Nodes
prep [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"];
plate [label="2. Plate Inhibitor Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
enzyme [label="3. Add DUB Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="4. Pre-incubation\n(37°C, 30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"];
substrate [label="5. Add Fluorogenic Substrate\n(e.g., Ub-Rho)", fillcolor="#34A853", fontcolor="#FFFFFF"];
read [label="6. Kinetic Read\n(Fluorescence Plate Reader)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
analyze [label="7. Data Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];
ic50 [label="Determine IC50 Value", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
// Workflow
prep -> plate;
plate -> enzyme;
enzyme -> incubate;
incubate -> substrate;
substrate -> read;
read -> analyze;
analyze -> ic50;
}
Caption: Workflow for an in vitro DUB inhibitor screening assay.
References
- 1. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Epidermal Growth Factor Receptor Down-Regulation by UBPY-mediated Deubiquitination at Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deubiquitinase Assay Kit (ab241002) | Abcam [abcam.com]
A Head-to-Head Comparison: USP8 Knockdown Versus DUB-IN-2 Inhibition for Deubiquitinase Research
A comprehensive guide for researchers on the appropriate use of genetic and pharmacological tools to study USP8 deubiquitinase function.
In the realm of cellular signaling and cancer biology, Ubiquitin-Specific Peptidase 8 (USP8) has emerged as a critical regulator of protein stability and a promising therapeutic target.[1][2][3] Researchers aiming to elucidate the function of this deubiquitinase (DUB) are often faced with a choice between two powerful techniques: genetic knockdown using small interfering RNA (siRNA) and pharmacological inhibition with small molecules like DUB-IN-2. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid scientists in selecting the most appropriate control for their this compound experiments.
Understanding the Target: USP8
USP8, also known as Ubiquitin-Specific-Processing Protease 8 (UBPY), is a deubiquitinating enzyme that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation.[1][3] This activity plays a crucial role in a multitude of cellular processes, including the regulation of receptor tyrosine kinase (RTK) signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5][6][7] Dysregulation of USP8 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[8][9][10]
The Inhibitor: this compound
This compound is a potent and selective small molecule inhibitor of USP8.[11][12][13] It exhibits a half-maximal inhibitory concentration (IC50) for USP8 in the nanomolar range, while showing significantly less activity against other deubiquitinases like USP7.[11][12] This selectivity makes this compound a valuable tool for probing the specific functions of USP8 in a cellular context.
The Comparison: Knockdown vs. Inhibition
Both siRNA-mediated knockdown of USP8 and its inhibition by this compound are employed to diminish USP8 activity and study the resulting cellular phenotypes. However, each method has its own set of advantages and disadvantages that researchers must consider.
| Feature | USP8 Knockdown (siRNA) | This compound Inhibition |
| Mechanism of Action | Reduces USP8 protein expression by targeting its mRNA for degradation. | Directly inhibits the catalytic activity of the USP8 enzyme. |
| Specificity | Can have off-target effects by unintentionally silencing other genes with similar sequences. | Can have off-target effects by inhibiting other enzymes, although this compound is reported to be highly selective for USP8 over USP7.[11][12] |
| Kinetics of Effect | Slower onset, as it requires time for existing USP8 protein to be degraded (typically 24-72 hours). | Rapid onset of action, as it directly binds to and inhibits the enzyme. |
| Reversibility | Effects are generally long-lasting until the siRNA is diluted out through cell division or degraded. | Effects are typically reversible upon removal of the compound. |
| Dosage Control | Knockdown efficiency can vary between experiments and cell types. | Precise dose-dependent inhibition can be achieved and is easily tunable. |
| Control Experiments | Requires a non-targeting or scrambled siRNA control. | Requires a vehicle control (e.g., DMSO). |
| Potential for Compensation | Cells may compensate for the chronic loss of USP8 by altering other pathways. | Acute inhibition may reveal more immediate consequences of USP8 activity loss. |
Experimental Data Summary
The following table summarizes quantitative data from studies that have investigated the effects of both USP8 knockdown and inhibition, providing a basis for their comparison.
| Experimental Readout | USP8 Knockdown (siRNA) | This compound (or analog) Inhibition | Cell Line(s) | Reference |
| Cell Viability/Proliferation | Significant decrease in cell viability.[4][8][9] | Dose-dependent inhibition of cell viability with IC50 values in the low micromolar range.[10][12][13] | A549, H1299, H1975, H1650, DU145, PC3, HCT116 | [4][8][9][12][13] |
| EGFR Protein Levels | Reduction in total and phosphorylated EGFR levels.[4][5][6] | Downregulation of EGFR protein expression.[12] | H1975, H1650, AtT-20 | [4][5][6][12] |
| Apoptosis | Increased apoptosis.[8][9] | Induction of apoptosis.[14] | A549, H1299, DU145, PC3, HCC827GR | [8][9][14] |
| Cell Cycle | G1-phase arrest.[8] | Not explicitly compared in the same study. | A549, H1299 | [8] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: USP8 signaling pathway, highlighting its role in deubiquitinating and stabilizing EGFR, thereby preventing its degradation and promoting downstream signaling.
Caption: A typical experimental workflow for comparing the effects of USP8 knockdown and this compound inhibition on cancer cells.
Experimental Protocols
USP8 Knockdown using siRNA
Objective: To reduce the expression of USP8 protein in cultured cells.
Materials:
-
USP8-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Target cells (e.g., A549, H1299)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (USP8-targeting or control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and 1.5 mL of fresh complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation: After incubation, harvest the cells to assess USP8 knockdown efficiency by Western blot or qRT-PCR.
This compound Inhibition
Objective: To inhibit the catalytic activity of USP8 in cultured cells.
Materials:
-
This compound (stock solution typically in DMSO)
-
Complete cell culture medium
-
Target cells
-
Appropriate culture plates (e.g., 96-well for viability, 6-well for Western blot)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: Proceed with the planned downstream assays, such as cell viability or Western blot analysis.
Cell Viability Assay (CCK-8)
Objective: To quantify the effect of USP8 knockdown or inhibition on cell proliferation.
Materials:
-
Cells treated with siRNA or this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
After the desired incubation period with siRNA or this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.[8]
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control-treated cells.
Western Blot Analysis
Objective: To detect changes in protein levels (e.g., USP8, EGFR, p-EGFR) following treatment.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP8, anti-EGFR, anti-p-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lysis: Lyse the treated cells with ice-cold RIPA buffer.[15]
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.[15]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.[16]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[16]
Conclusion and Recommendations
Both USP8 knockdown and this compound inhibition are valuable methods for studying USP8 function. The choice between them depends on the specific experimental question.
-
To study the acute effects of USP8 inhibition, this compound is the preferred method due to its rapid onset of action.
-
For long-term studies or when a complete loss of protein is desired, siRNA or other gene-editing technologies like CRISPR-Cas9 may be more appropriate.
Ultimately, a multi-faceted approach that combines both genetic and pharmacological tools will provide the most robust and comprehensive understanding of USP8's role in cellular biology and disease. Researchers should always include the appropriate controls for each method to ensure the validity and reproducibility of their findings.
References
- 1. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of USP8 Inhibits the Growth of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Biochemical Assays for Confirming DUB-IN-2's Inhibitory Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DUB-IN-2, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), with other deubiquitinase (DUB) inhibitors. We present supporting experimental data from biochemical assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow to aid in the evaluation and application of this compound in research and drug development.
Introduction to this compound and its Target, USP8
Deubiquitinating enzymes (DUBs) are a class of proteases that remove ubiquitin from substrate proteins, thereby regulating a wide array of cellular processes, including protein degradation, signal transduction, and membrane trafficking.[1][2] Their dysregulation has been implicated in various diseases, making them attractive therapeutic targets.[3]
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin-Specific Processing Protease Y (UBPY).[4] USP8 plays a critical role in several cellular signaling pathways, most notably in the regulation of the epidermal growth factor receptor (EGFR) signaling cascade.[1][2][5] By removing ubiquitin from EGFR, USP8 prevents its lysosomal degradation, leading to prolonged signaling which can contribute to cell proliferation and survival in cancer.[1][2][6]
Comparative Inhibitory Activity of this compound and Alternatives
The inhibitory potency of this compound against USP8 has been quantified and compared to its activity against other DUBs, highlighting its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound and a selection of other DUB inhibitors. It is important to note that these values are compiled from various studies and direct comparison may be influenced by slight variations in experimental conditions.
| Inhibitor | Target DUB | IC50 / EC50 (µM) | Comments |
| This compound | USP8 | 0.28 [4] | Potent and selective inhibitor of USP8. |
| USP7 | >100[4] | Demonstrates high selectivity for USP8 over USP7. | |
| SJB3-019A | USP1 | 0.0781[7] | A potent USP1 inhibitor. |
| USP8 | Inhibits USP8, approximately 10-fold less potent than against USP1.[8] | Also shows activity against USP2.[8] | |
| PR-619 | USP2 | 7.2[9] | A broad-spectrum, reversible DUB inhibitor.[10][11] |
| USP4 | 3.93[9] | ||
| USP5 | 8.61[9] | ||
| USP7 | 6.86[9] | ||
| USP8 | 4.9[9] | ||
| P5091 | USP7 | 4.2[12] | A potent and selective inhibitor of USP7.[12] |
| Other DUBs | >100[12] | Highly selective for USP7. | |
| b-AP15 | USP14/UCHL5 | 2.1 (for 19S proteasome DUBs)[13] | Inhibits proteasome-associated DUBs.[14] |
Key Biochemical Assay: The Ubiquitin-AMC Assay
A widely used method to determine the inhibitory effect of compounds on DUBs is the Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) assay. This fluorogenic assay provides a quantitative measure of DUB activity.
Experimental Protocol: Ubiquitin-AMC Inhibition Assay
This protocol outlines the general steps for assessing the inhibitory activity of a compound like this compound against a specific deubiquitinase.
Materials:
-
Recombinant human DUB enzyme (e.g., USP8)
-
This compound and other test inhibitors
-
Ubiquitin-AMC (Ub-AMC) substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol)[11]
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~460 nm)[15][16]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[16]
-
Enzyme Preparation: Dilute the recombinant DUB enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the assay duration.
-
Pre-incubation: Add the diluted inhibitors to the wells of the 96-well plate. Then, add the diluted DUB enzyme to each well. Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Prepare the Ub-AMC substrate solution by diluting it in Assay Buffer to the desired final concentration (e.g., 250 nM).[15] Initiate the enzymatic reaction by adding the Ub-AMC solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay). The cleavage of the AMC group from ubiquitin by the DUB results in an increase in fluorescence.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence increase. The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context and application of this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: USP8 signaling pathway and the effect of this compound.
Caption: Workflow for a Ub-AMC deubiquitinase inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of USP8, offering a valuable tool for studying the roles of this deubiquitinase in cellular processes and as a potential therapeutic agent. The Ubiquitin-AMC assay is a robust and widely used method to confirm and quantify the inhibitory activity of this compound and compare it with other DUB inhibitors. The provided data and protocols serve as a resource for researchers to design and interpret experiments aimed at understanding and targeting DUBs.
References
- 1. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. amsbio.com [amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. DUB (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. The Deubiquitinating Enzyme Inhibitor PR-619 Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ubiqbio.com [ubiqbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison: The Selective USP8 Inhibitor DUB-IN-2 Versus the Pan-DUB Inhibitor PR-619
For researchers, scientists, and drug development professionals navigating the complex landscape of deubiquitinating enzyme (DUB) inhibitors, a clear understanding of the available tools is paramount. This guide provides a detailed, data-driven comparison of two prominent DUB inhibitors: DUB-IN-2, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), and PR-619, a widely used broad-spectrum, reversible pan-DUB inhibitor.
This comparison will delve into their mechanisms of action, target selectivity, and cellular effects, supported by quantitative data and detailed experimental protocols to aid in the selection of the appropriate inhibitor for specific research needs.
At a Glance: Key Differences
| Feature | This compound | PR-619 |
| Target Profile | Selective inhibitor of USP8 | Broad-spectrum inhibitor of multiple DUB families (USP, UCH, OTU, MJD) |
| Potency | High potency for USP8 (IC50 = 0.28 µM) | Micromolar potency against a range of DUBs |
| Mechanism | Not fully detailed in searches | Reversible |
| Cellular Effects | Induces cancer cell death | Induces cancer cell death, ER stress, and apoptosis |
| Off-Target Effects | Not specified in searches | Potent DNA topoisomerase II poison |
In-Depth Analysis
This compound: A Precision Tool for Targeting USP8
This compound has emerged as a valuable research tool for its high potency and selectivity for USP8, a deubiquitinase implicated in various cellular processes, including endosomal sorting, receptor trafficking, and cancer progression.
Target Specificity and Potency: Biochemical assays have demonstrated that this compound is a potent inhibitor of USP8 with a reported half-maximal inhibitory concentration (IC50) of 0.28 µM.[1] In contrast, it exhibits significantly less activity against other DUBs, such as USP7, where the IC50 is greater than 100 µM, highlighting its selectivity.[1]
Cellular Activity: In cell-based assays, this compound has been shown to inhibit the viability of human colon cancer (HCT116) and prostate cancer (PC-3) cell lines with IC50 values ranging from 0.5 to 1.5 µM.[1] This demonstrates its cell permeability and ability to engage its target in a cellular context, leading to cytotoxic effects.
PR-619: A Broad-Spectrum Inhibitor for Global DUB Inhibition
PR-619 is a cell-permeable, reversible inhibitor that acts on a wide array of DUBs across multiple families. This broad specificity makes it a useful tool for studying the general consequences of DUB inhibition and for validating the role of the ubiquitin-proteasome system in various biological pathways.
Target Specificity and Potency: PR-619 inhibits a range of DUBs with EC50 values typically in the low micromolar range. For instance, reported EC50 values include 3.93 µM for USP4, 4.9 µM for USP8, 6.86 µM for USP7, 7.2 µM for USP2, and 8.61 µM for USP5. It also inhibits other ubiquitin-like isopeptidases.
Cellular Activity: Consistent with its broad-spectrum activity, PR-619 induces cytotoxicity in various cancer cell lines. For example, it has a reported EC50 of 6.3 µM in HCT116 cells.[2] Treatment with PR-619 leads to the accumulation of polyubiquitinated proteins, which can trigger cellular stress responses, including the unfolded protein response and apoptosis.
Significant Off-Target Activity: A critical consideration when using PR-619 is its documented off-target effect as a potent DNA topoisomerase II (TOP2) poison. This activity is observed at concentrations (above 20 µM) that overlap with those used for effective DUB inhibition in cells. This dual activity necessitates careful interpretation of experimental results, as some observed cellular phenotypes may be attributable to TOP2 inhibition rather than, or in addition to, DUB inhibition.
Quantitative Data Summary
The following tables provide a structured overview of the reported inhibitory concentrations for this compound and PR-619. It is important to note that these values are from different studies and may have been determined using varying experimental conditions.
Table 1: Biochemical Inhibitory Potency
| Inhibitor | Target DUB | IC50 / EC50 (µM) |
| This compound | USP8 | 0.28[1] |
| USP7 | >100[1] | |
| PR-619 | USP2 | 7.2 |
| USP4 | 3.93 | |
| USP5 | 8.61 | |
| USP7 | 6.86 | |
| USP8 | 4.9 |
Table 2: Cellular Cytotoxicity
| Inhibitor | Cell Line | IC50 / EC50 (µM) |
| This compound | HCT116 | 0.5 - 1.5[1] |
| PC-3 | 0.5 - 1.5[1] | |
| PR-619 | HCT116 | 6.3[2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
Comparative Analysis of DUB-IN-2 Cross-reactivity with USP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the deubiquitinase (DUB) inhibitor, DUB-IN-2, focusing on its cross-reactivity with members of the Ubiquitin-Specific Protease (USP) family. The information presented is based on available experimental data to aid in the evaluation of its selectivity and potential applications in research and drug development.
Executive Summary
Data Presentation: this compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against USP8 and USP7, as reported in the foundational study by Colombo et al., 2010.
| Deubiquitinase | IC50 (µM) | Selectivity (over USP8) | Reference |
| USP8 | 0.28 | - | [1][2][3][4][5][6][7] |
| USP7 | >100 | >357-fold | [1][2][4][5] |
Note on Data Discrepancies: While the original publication and multiple chemical suppliers report an IC50 of >100 µM for USP7, other sources have occasionally cited different values. The data presented here reflects the values from the original synthesis and biological evaluation publication.
Experimental Protocols
The determination of IC50 values for DUB inhibitors like this compound typically involves an in vitro biochemical assay measuring the enzymatic activity of the target deubiquitinase.
In Vitro Deubiquitinase (DUB) Inhibition Assay
This protocol outlines a common method used to assess the inhibitory activity of a compound against a specific DUB.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a DUB by 50% (IC50).
Materials:
-
Purified, recombinant DUB enzyme (e.g., USP8, USP7)
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110, Ub-AMC)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
DMSO for compound dilution
-
Black, low-volume 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.
-
-
Enzyme Preparation:
-
Dilute the purified DUB enzyme to a predetermined optimal concentration in cold assay buffer. This concentration should provide a robust fluorescent signal within the linear range of the assay during the reaction time.
-
-
Assay Reaction:
-
Add a fixed volume of the diluted this compound solutions to the wells of the microplate. Include wells with assay buffer and DMSO as a vehicle control (representing 0% inhibition) and wells without the enzyme as a background control.
-
Add the diluted DUB enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for Rhodamine 110). The cleavage of the substrate by the DUB releases the fluorophore, resulting in a quantifiable signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound against USP enzymes.
USP8 Signaling Pathway
USP8 is a key regulator of several signaling pathways, with a well-established role in modulating the epidermal growth factor receptor (EGFR) pathway.
Caption: Simplified USP8 signaling pathway showing regulation of EGFR trafficking.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 3. USP8-IN-22e Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating DUB-IN-2's Effect on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DUB-IN-2, a potent and selective inhibitor of the deubiquitinase USP8, with other alternative inhibitors. It includes supporting experimental data on its effects on downstream signaling pathways, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its mechanism of action.
This compound: A Potent USP8 Inhibitor
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), with an IC50 of 0.28 µM.[1] It demonstrates high selectivity for USP8 over other deubiquitinases, such as USP7, for which the IC50 is greater than 100 µM.[1] USP8 is a key regulator of several cellular processes, including protein trafficking and signal transduction, making it an attractive target for therapeutic intervention in various diseases, including cancer. Inhibition of USP8 has been shown to modulate the expression and activity of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).[2]
Comparison of USP8 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known USP8 inhibitors. The data is compiled from various sources and provides a snapshot of their relative activities.
| Inhibitor | Target(s) | IC50 / Kd (µM) | Notes |
| This compound | USP8 | 0.28 | Potent and selective over USP7. |
| DUB-IN-1 | USP8 | 0.85 | An analog of this compound. |
| DUB-IN-3 | USP8 | 0.56 | A potent and selective USP8 inhibitor. |
| USP8-IN-1 | USP8 | 1.9 | |
| USP8-IN-2 | USP8 | 6.0 | |
| USP8-IN-3 | USP8 | 4.0 | |
| DC-U4106 | USP8 | 1.2 (IC50), 4.7 (Kd) | Targets the ubiquitin pathway and facilitates ERα degradation. |
| LLK203 | USP2/USP8 | 0.89 (USP2), 0.52 (USP8) | A dual-target inhibitor. |
| PR-619 | USP2, USP4, USP5, USP7, USP8 , USP15, USP20, USP28, USP47, UCHL1, UCHL3, UCHL5 | 4.9 (for USP8) | A broad-spectrum DUB inhibitor. |
| OTUB1/USP8-IN-1 | OTUB1/USP8 | 0.00017 (OTUB1), 0.00028 (USP8) | A potent dual inhibitor. |
Downstream Signaling Effects of this compound
EGFR Signaling Pathway
USP8 is known to deubiquitinate and stabilize EGFR, a receptor tyrosine kinase that, when overactivated, can drive cancer progression.[2] Inhibition of USP8 is therefore expected to promote the degradation of EGFR and attenuate its downstream signaling.
Experimental evidence shows that this compound treatment of AtT-20 corticotroph tumor cells leads to a time- and dose-dependent decrease in EGFR protein levels, as determined by Western blot analysis.[1]
Figure 1: USP8-mediated regulation of EGFR signaling and the point of intervention by this compound.
Cell Viability
This compound has been shown to inhibit the viability of various cancer cell lines. This anti-proliferative effect is a downstream consequence of its impact on key signaling pathways that control cell growth and survival.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.5 - 1.5 |
| PC-3 | Prostate Cancer | 0.5 - 1.5 |
| AtT20 | Pituitary Adenoma | Growth inhibition observed |
| LN229 | Glioblastoma | Migration inhibited by DUB-IN-1 (analog) |
| T98G | Glioblastoma | Migration inhibited by DUB-IN-1 (analog) |
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. While some deubiquitinases are known to regulate the JAK/STAT pathway, direct experimental evidence for the effect of this compound on this pathway is not available in the provided search results. However, given that some DUB inhibitors have been shown to modulate JAK2 signaling, it is plausible that USP8 inhibition could also impact this pathway.[3] Further research is required to elucidate the specific effects of this compound on JAK/STAT signaling.
Figure 2: A generalized JAK/STAT signaling pathway with the potential, yet unconfirmed, regulatory role of USP8.
Experimental Protocols
Western Blot for EGFR Detection
This protocol outlines the general steps for detecting changes in EGFR protein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., AtT-20) in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or vehicle control (DMSO) for the desired time points (e.g., 2, 6, 24 hours).[1]
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for EGFR (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
Figure 3: A simplified workflow for Western blot analysis.
MTT Cell Viability Assay
This protocol provides a method to assess the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4]
5. Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
7. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
In Vitro Deubiquitinase (DUB) Activity Assay
This is a general protocol to measure the enzymatic activity of USP8 and its inhibition by this compound.
1. Reagents and Buffers:
-
Recombinant human USP8 enzyme.
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC).[]
-
DUB assay buffer.
-
This compound and other test compounds.
2. Assay Procedure:
-
In a 96-well plate, add the DUB assay buffer.
-
Add the test compounds (including this compound) at various concentrations.
-
Add the recombinant USP8 enzyme to each well and pre-incubate for a short period.
-
Initiate the reaction by adding the fluorogenic substrate.
3. Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) over time using a fluorescence plate reader.[]
4. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations.
Figure 4: Workflow for an in vitro deubiquitinase activity assay.
Conclusion
This compound is a potent and selective inhibitor of USP8 with demonstrated effects on downstream signaling pathways, particularly the EGFR pathway, leading to reduced cell viability in various cancer cell lines. This guide provides a comparative overview of this compound against other USP8 inhibitors, along with detailed protocols for key validation experiments. While its effect on the JAK/STAT pathway remains to be elucidated, the available data positions this compound as a valuable tool for studying USP8 biology and as a potential starting point for the development of novel therapeutics.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule deubiquitinase inhibitor blocks Jak2 signaling through Jak2 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of USP8 Inhibits the Growth of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
DUB-IN-2 in USP8 Knockout vs. Wild-Type Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity and cellular effects of the deubiquitinase (DUB) inhibitor, DUB-IN-2, in the context of wild-type cells versus cells with a knockout of its primary target, Ubiquitin-Specific Protease 8 (USP8). This comparison is crucial for understanding the on-target effects of this compound and for elucidating the cellular functions of USP8.
While direct, side-by-side experimental data from a single study is not currently available in the public domain, this guide synthesizes findings from multiple studies to present an inferred comparative analysis. The central premise is that the pharmacological inhibition of USP8 by this compound in wild-type cells is expected to mimic the phenotype observed in USP8 knockout cells.
Comparative Analysis of this compound Activity
The following table summarizes the expected outcomes of this compound treatment in USP8 wild-type cells and the baseline characteristics of USP8 knockout cells.
| Parameter | USP8 Wild-Type Cells Treated with this compound | USP8 Knockout (KO) Cells | Rationale and Expected Observations |
| USP8 Catalytic Activity | Significantly inhibited | Absent | This compound is a potent and selective inhibitor of USP8's deubiquitinase activity. In USP8 KO cells, the enzyme is not present. |
| Global Ubiquitination | Potential increase in ubiquitination of USP8 substrates | Increased ubiquitination of USP8 substrates | Inhibition or absence of USP8 prevents the removal of ubiquitin from its target proteins, leading to their accumulation in a ubiquitinated state. |
| EGFR Ubiquitination | Increased | Increased | Epidermal Growth Factor Receptor (EGFR) is a well-characterized substrate of USP8. Both this compound treatment and USP8 knockout are expected to increase EGFR ubiquitination, leading to its enhanced degradation.[1][2] |
| EGFR Protein Levels | Decreased | Decreased | Increased ubiquitination targets EGFR for lysosomal degradation, resulting in lower total and surface EGFR levels.[1][2] |
| Cell Proliferation | Inhibited in various cancer cell lines | May be reduced, as USP8 is essential for the stability of several growth factor receptors. | By promoting the degradation of growth factor receptors like EGFR, both this compound and USP8 knockout can lead to reduced cell proliferation. |
| Downstream Signaling (e.g., MAPK/ERK pathway) | Attenuated | Attenuated | Reduced EGFR levels and signaling would lead to decreased activation of downstream pathways like MAPK/ERK. |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound and USP8 are provided below.
Deubiquitinase (DUB) Activity Assay
This protocol is used to measure the enzymatic activity of USP8 and the inhibitory effect of this compound.
Materials:
-
Recombinant human USP8 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.
-
Add a fixed concentration of recombinant USP8 to the wells of the 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing USP8 and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the ubiquitin-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Analysis of EGFR Ubiquitination
This protocol allows for the assessment of the ubiquitination status of EGFR following this compound treatment or in USP8 knockout cells.
Materials:
-
USP8 wild-type and knockout cell lines
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Anti-EGFR antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture USP8 wild-type and knockout cells to 80-90% confluency.
-
For the wild-type cells, treat with this compound or vehicle control for the desired time.
-
Starve cells in serum-free media for 4-6 hours, then stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR ubiquitination.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with Lysis Buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with an anti-ubiquitin antibody to visualize the ubiquitination pattern of EGFR. An anti-EGFR antibody can be used as a loading control.
Generation of USP8 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the general steps for creating a USP8 knockout cell line.
Materials:
-
Target cell line
-
Cas9 nuclease expression vector (e.g., pX458 containing Cas9 and a selectable marker like GFP)
-
gRNA expression vector or synthesized gRNA targeting USP8
-
Lipofectamine or other transfection reagent
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
Design and clone a specific gRNA targeting an early exon of the USP8 gene into a suitable vector.
-
Co-transfect the Cas9 and gRNA expression vectors into the target cell line.
-
After 48-72 hours, enrich for transfected cells. If using a GFP-expressing vector, sort for GFP-positive cells using FACS. If using a vector with an antibiotic resistance gene, select with the appropriate antibiotic.
-
Plate the enriched cells at a very low density to obtain single-cell colonies.
-
Expand individual clones in separate wells.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted region of the USP8 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels) that result in a premature stop codon.
-
Confirm the absence of USP8 protein expression in the validated knockout clones by Western blotting.
Visualizations
Caption: Experimental workflow for comparing this compound effects.
Caption: USP8's role in EGFR stability.
References
- 1. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanisms of DUB-IN-2: An In Vitro and In Vivo Analysis
For Immediate Release
A comprehensive analysis of the deubiquitinase (DUB) inhibitor, DUB-IN-2, reveals its potent and selective activity against Ubiquitin-Specific Protease 8 (USP8), translating to anti-tumor effects in both laboratory and preclinical models. This guide provides a detailed comparison of this compound's performance, supported by experimental data and protocols, for researchers and professionals in drug development.
Abstract
This compound is a selective inhibitor of USP8, a deubiquitinase implicated in various cellular processes, including cancer progression. This guide presents a comparative overview of the in vitro and in vivo effects of this compound, highlighting its inhibitory activity, impact on cancer cell lines, and anti-tumor efficacy in animal models. The data is juxtaposed with other notable DUB inhibitors to provide a clear perspective on its performance. Detailed experimental methodologies and visual representations of its mechanism of action are provided to facilitate a deeper understanding for the scientific community.
Introduction to Deubiquitinases and USP8
Deubiquitinating enzymes (DUBs) are a class of proteases that remove ubiquitin from substrate proteins, thereby regulating a wide array of cellular functions, including protein degradation, localization, and activity. The dysregulation of DUBs has been linked to numerous diseases, making them attractive therapeutic targets. USP8 is a DUB that has been shown to play a crucial role in cancer by stabilizing oncoproteins and promoting cell survival. Inhibition of USP8, therefore, presents a promising strategy for cancer therapy.
This compound: In Vitro Profile
This compound demonstrates high potency and selectivity for USP8 in enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound and Other DUB Inhibitors
| Compound | Target DUB | IC50/EC50 (µM) | Selectivity |
| This compound | USP8 | 0.28 [1] | Highly selective over USP7 (>100 µM) [1] |
| PR-619 | Broad-spectrum | USP2: 7.2, USP4: 3.93, USP5: 8.61, USP7: 6.86, USP8: 4.9[2] | Non-selective |
| P5091 | USP7 | 4.2[3] | Selective for USP7; does not inhibit USP2 or USP8[3][4] |
| WP1130 | Multiple DUBs | Inhibits USP5, USP9x, USP14, UCH37[5][6] | Partially selective |
The in vitro efficacy of this compound extends to various cancer cell lines, where it has been shown to inhibit cell viability and modulate the expression of key cancer-related proteins.
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 (µM) |
| HCT116 | Colon Cancer | Inhibition of viability | 0.5 - 1.5[1] |
| PC-3 | Prostate Cancer | Inhibition of viability | 0.5 - 1.5[1] |
| H460 | Lung Cancer | Increased PD-L1 levels | - |
| PC-9 | Lung Cancer | Increased PD-L1 levels | - |
This compound: In Vivo Efficacy
In a preclinical model of breast cancer using 4T1 cells, this compound demonstrated significant anti-tumor and anti-metastatic effects when used in combination therapy.
Table 3: In Vivo Effects of this compound in a 4T1 Murine Mammary Carcinoma Model
| Treatment Group | Dosage | Effect on Primary Tumor | Effect on Lung Metastasis |
| This compound + anti-PD-L1 antibody + paclitaxel | 1 mg/kg (every other day, intraperitoneal) | Decreased tumor weight and size | Decreased |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the deubiquitinating activity of USP8. This leads to the accumulation of ubiquitinated substrate proteins, targeting them for proteasomal degradation. Key substrates of USP8 include the Epidermal Growth Factor Receptor (EGFR) and regulators of Programmed Death-Ligand 1 (PD-L1) expression. By promoting the degradation of EGFR and increasing the expression of PD-L1, this compound can suppress tumor growth and potentially enhance anti-tumor immunity.
Caption: this compound inhibits USP8, leading to EGFR degradation and increased PD-L1 expression.
Experimental Protocols
In Vitro USP8 Inhibition Assay (Ubiquitin-Rhodamine 110 Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of USP8.
Materials:
-
Recombinant human USP8 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (and other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant USP8 enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho110 substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for the in vitro DUB inhibition assay.
Cell Viability Assay (MTT or WST-1 Assay)
This assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
HCT116 or other cancer cell lines
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization solution and incubate until the crystals dissolve.
-
For WST-1 assay, add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Murine Mammary Carcinoma Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a syngeneic mouse model.
Materials:
-
Female BALB/c mice
-
4T1 murine mammary carcinoma cells
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Anti-PD-L1 antibody and paclitaxel (for combination therapy)
-
Calipers for tumor measurement
Procedure:
-
Inject 4T1 cells subcutaneously into the mammary fat pad of female BALB/c mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally, every other day) and other treatments as per the experimental design.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the primary tumors for weight measurement.
-
Harvest lungs to assess metastatic burden.
Caption: Workflow for the in vivo xenograft study.
Conclusion
This compound is a potent and selective inhibitor of USP8 with demonstrated in vitro and in vivo anti-cancer activity. Its ability to induce the degradation of oncoproteins like EGFR and modulate the expression of immune checkpoint molecules such as PD-L1 makes it a compelling candidate for further investigation as a potential cancer therapeutic. The data and protocols presented in this guide provide a valuable resource for researchers in the field of DUB inhibitor development.
References
- 1. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulation and Cellular Roles of Ubiquitin-specific Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Deubiquitinating Enzyme USP8 Promotes Trafficking and Degradation of the Chemokine Receptor 4 at the Sorting Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubiqbio.com [ubiqbio.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
DUB-IN-2 vs. Genetic Knockdown of USP8: A Comparative Analysis for Researchers
A deep dive into two key methods for studying the deubiquitinase USP8, this guide offers a comparative analysis of the chemical inhibitor DUB-IN-2 and genetic knockdown techniques. We present a synthesis of experimental data, detailed protocols, and visual pathways to aid researchers in selecting the most appropriate method for their scientific inquiries.
Introduction to USP8 and its Inhibition
Ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme (DUB), plays a critical role in a multitude of cellular processes by removing ubiquitin from target proteins, thereby rescuing them from degradation. Its involvement in key signaling pathways, including the epidermal growth factor receptor (EGFR) pathway, and its implications in cancer progression and therapeutic resistance have made it a significant target for investigation.[1][2] Researchers commonly employ two principal strategies to probe USP8 function: pharmacological inhibition with small molecules like this compound and genetic knockdown using techniques such as small interfering RNA (siRNA).
This compound is a potent and selective inhibitor of USP8, with a reported half-maximal inhibitory concentration (IC50) of 0.28 µM.[3] It has demonstrated efficacy in reducing the viability of various cancer cell lines.[3] Genetic knockdown, on the other hand, involves the use of siRNA or short hairpin RNA (shRNA) to temporarily reduce the expression of the USP8 gene, leading to decreased levels of the USP8 protein.[4][5] Both methodologies aim to abrogate USP8 function, but they do so via distinct mechanisms that can result in different cellular outcomes. This guide provides a comparative overview to help researchers navigate the choice between these two powerful techniques.
Comparative Data: this compound vs. USP8 Knockdown
The following tables summarize quantitative data from various studies to provide a side-by-side comparison of the effects of this compound and USP8 genetic knockdown on key cellular phenotypes.
Table 1: Effects on Cancer Cell Viability and Proliferation
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Cell Line(s) | Reference(s) |
| IC50 (Viability) | 0.5-1.5 µM | Not Applicable | HCT116 (colon), PC-3 (prostate) | [3] |
| Inhibition of Proliferation | Dose-dependent inhibition | Significant reduction in cell proliferation | Glioblastoma (LN229, T98G), Lung Cancer (A549, H1299) | [4][6] |
| Colony Formation | Significantly inhibited | Not explicitly quantified in comparative studies | Glioblastoma (LN229, T98G) | [6] |
| Cell Cycle Arrest | Induces G2/M arrest (DUB-IN-1) | Induces G1 arrest | Esophageal Squamous Cell Carcinoma, Lung Cancer (A549, H1299) | [4][7] |
Table 2: Effects on Cell Migration and Apoptosis
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Cell Line(s) | Reference(s) |
| Inhibition of Cell Migration | Significantly decreased migration (DUB-IN-1) | Significantly reduced migration and invasion | Glioblastoma (LN229, T98G), Lung Cancer (A549, H1299) | [4][6] |
| Induction of Apoptosis | Induces apoptosis | Promotes apoptosis; increases cleaved caspases 3 and 9 | Esophageal Squamous Cell Carcinoma, Lung Cancer (A549, H1299), Prostate Cancer (DU145, PC3) | [5][7] |
Table 3: Molecular Effects on Signaling Pathways
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Cell Line(s) | Reference(s) |
| EGFR Degradation | Time and dose-dependent effects on EGFR protein levels | Accelerates ligand-mediated EGFR degradation | AtT-20 (pituitary), HeLa | [3][8] |
| EGFR Ubiquitination | Not explicitly quantified | Elevates ligand-induced EGFR ubiquitination | HeLa | [8] |
| Downstream Signaling | Not explicitly quantified | Decreased phosphorylated IKKα and p65 (NF-κB pathway) | Prostate Cancer (DU145, PC3) | [5] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and genetic knockdown, the following diagrams illustrate their points of intervention in the USP8-mediated signaling pathway.
Caption: USP8-mediated deubiquitination of EGFR on the endosome.
The following diagram illustrates the distinct points of intervention for this compound and genetic knockdown.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Knockdown of USP8 Inhibits the Growth of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway [frontiersin.org]
- 6. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming USP8 Inhibition: A Comparative Guide to Functional Assays for DUB-IN-2
For researchers, scientists, and drug development professionals, validating the inhibition of a specific cellular target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of functional assays used to confirm the inhibition of Ubiquitin-Specific Protease 8 (USP8) by the potent and selective inhibitor, DUB-IN-2. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with alternative USP8 inhibitors.
Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB), plays a crucial role in various cellular processes, including protein degradation, signal transduction, and membrane trafficking. Its dysregulation has been implicated in the progression of several cancers, making it an attractive therapeutic target. This compound has emerged as a potent and selective inhibitor of USP8, demonstrating significant potential in preclinical studies. This guide will delve into the functional assays employed to validate its inhibitory effects and compare its performance against other known USP8 inhibitors.
Biochemical and Cellular Assays for USP8 Inhibition
A variety of functional assays can be employed to confirm the inhibition of USP8 by this compound. These can be broadly categorized into biochemical assays that directly measure enzyme activity and cell-based assays that assess the downstream cellular consequences of USP8 inhibition.
Biochemical Assays: Direct Measurement of USP8 Activity
Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of USP8. A commonly used method is a fluorogenic assay utilizing a ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate. In this assay, the cleavage of the AMC group from ubiquitin by active USP8 results in a fluorescent signal. Inhibition of USP8 by a compound like this compound leads to a decrease in fluorescence, allowing for the determination of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Cell-Based Assays: Assessing the Phenotypic Consequences of USP8 Inhibition
Cell-based assays are essential for understanding the physiological effects of USP8 inhibition in a cellular context. These assays can measure a range of cellular processes that are regulated by USP8.
-
Cell Viability and Proliferation Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or colony formation assays are used to assess the impact of USP8 inhibition on cancer cell growth and survival. A reduction in cell viability or the number of colonies formed upon treatment with this compound indicates its anti-proliferative effect.
-
Cell Migration and Invasion Assays: The wound healing (or scratch) assay and the Transwell migration assay are employed to evaluate the effect of USP8 inhibition on the migratory and invasive capabilities of cancer cells. A decrease in the rate of wound closure or the number of cells migrating through the Transwell membrane suggests an anti-metastatic potential of the inhibitor.
-
Western Blot Analysis of Downstream Signaling: USP8 is known to regulate the stability and signaling of several key proteins, including the Epidermal Growth Factor Receptor (EGFR). Western blotting can be used to analyze the phosphorylation status and total protein levels of EGFR and downstream effectors in the PI3K/AKT pathway. Inhibition of USP8 by this compound is expected to lead to a decrease in EGFR levels and a subsequent reduction in the phosphorylation of AKT.
Comparative Performance of this compound and Alternative USP8 Inhibitors
Several small molecule inhibitors targeting USP8 have been developed. This section provides a comparative summary of this compound and other notable USP8 inhibitors based on available data.
| Inhibitor | USP8 IC50 (µM) | Cell Viability IC50 (µM) | Cell Line(s) | Key Findings |
| This compound | 0.28[1] | 0.5 - 1.5[1] | HCT116 (colon), PC-3 (prostate) | Potent and selective inhibitor of USP8.[1] |
| DUB-IN-1 | 0.85 | 0.5 - 1.5 | HCT116 (colon), PC-3 (prostate) | An analog of this compound. |
| ML364 | 0.95[2] | Not reported | Not reported | Dual inhibitor of USP2 and USP8.[2] |
| LLK203 | 0.52[2] | Not reported | Not reported | A more potent derivative of ML364.[2] |
| DC-U4106 | 1.2[3] | Not reported | Not reported | Targets the ubiquitin pathway and facilitates ERα degradation.[3][4] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: USP8-mediated regulation of the EGFR signaling pathway.
Caption: General workflow for functional validation of USP8 inhibitors.
Detailed Experimental Protocols
Ubiquitin-AMC Deubiquitinase Assay
-
Reagents and Materials:
-
Purified recombinant human USP8 enzyme.
-
This compound and other test inhibitors dissolved in DMSO.
-
Ubiquitin-AMC fluorogenic substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
384-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
Add a fixed concentration of USP8 enzyme to each well of the microplate.
-
Add the serially diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a time course.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
MTT Cell Viability Assay
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT116, PC-3).
-
Complete cell culture medium.
-
This compound and other test inhibitors.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well clear microplate.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Wound Healing (Scratch) Assay
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound and other test inhibitors.
-
6-well or 12-well culture plates.
-
Sterile 200 µL pipette tip.
-
Microscope with a camera.
-
-
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Add fresh medium containing different concentrations of this compound or other inhibitors.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the wound at different time points and calculate the rate of wound closure as a measure of cell migration.
-
Transwell Migration Assay
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Serum-free and serum-containing cell culture medium.
-
This compound and other test inhibitors.
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well culture plates.
-
Cotton swabs.
-
Fixation and staining reagents (e.g., methanol and crystal violet).
-
Microscope.
-
-
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add serum-containing medium (chemoattractant) to the lower chamber.
-
Resuspend cells in serum-free medium containing different concentrations of this compound or other inhibitors and seed them into the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Western Blot Analysis
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound and other test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound or other inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation.
-
This guide provides a framework for the functional validation of USP8 inhibitors, with a focus on this compound. The presented assays and comparative data will aid researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of targeting USP8.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of DUB-IN-2
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DUB-IN-2, a potent deubiquitinase inhibitor. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
As a potent enzyme inhibitor, this compound and its associated waste require careful handling and disposal as hazardous chemical waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, the following procedures, based on established protocols for similar research-grade compounds, should be strictly followed.[1][2]
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₉N₅O[3][4] |
| Molecular Weight | 275.26 g/mol [3][4] |
| Appearance | Powder |
| Solubility | DMSO: 16.67 mg/mL (60.56 mM; requires ultrasonic)[4] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound involves a systematic approach to waste segregation, labeling, and collection.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing appropriate PPE:
-
Lab coat
-
Safety glasses or goggles
-
Chemical-resistant gloves
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.[1]
-
Solid Waste: This includes unused or expired this compound powder, as well as any labware grossly contaminated with the solid compound (e.g., weighing boats, spatulas).
-
Collect in a dedicated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste: This category includes solutions of this compound in solvents such as DMSO.
-
Collect in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Contaminated Labware: This includes items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves.
-
Collect in a designated, lined container specifically for chemically contaminated solid waste.
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a crucial component of safe waste management.[1][2] All waste containers must be labeled with the following information as soon as the first piece of waste is added:
-
The words "Hazardous Waste"
-
The full chemical name: "(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile" and the common name "this compound"
-
The primary hazard(s) (e.g., "Potent Enzyme Inhibitor," "Toxic")
-
The name and contact information of the principal investigator or responsible researcher
-
The date of waste accumulation
Step 4: Storage of Waste
Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general laboratory traffic.
Step 5: Scheduling Waste Pickup
Once a waste container is full or is ready for disposal, contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[1]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for Handling DUB-IN-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for the proper handling and disposal of DUB-IN-2, a potent deubiquitinase inhibitor. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times:
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator is recommended. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound, from preparation to disposal, is crucial for laboratory safety and experimental accuracy.
Safe Handling Protocol
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing : Handle the solid compound with care to avoid dust formation.
-
Dissolving : this compound is soluble in DMSO.[1] Use freshly opened DMSO to avoid moisture absorption, which can reduce solubility.
-
Storage of Solutions : Store stock solutions at -20°C for up to one month or at -80°C for up to one year to maintain stability.[2] Aliquot solutions to avoid repeated freeze-thaw cycles.
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Cover the spill with an absorbent material, such as sand or vermiculite.
-
Neutralize : For larger spills, consult your institution's safety office for appropriate neutralization procedures.
-
Collect : Carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate : Clean the spill area with a suitable detergent and water.
Waste Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Segregation : Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Containerization : Ensure the waste container is properly sealed and stored in a designated hazardous waste accumulation area.
-
Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Quantitative Data Summary
| Property | Value | Source |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in DMSO) | -20°C for 1 month, -80°C for 1 year | [2] |
| Solubility (DMSO) | 6 mg/mL | [1] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
